Boc-eda-ET hcl
Description
BenchChem offers high-quality Boc-eda-ET hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-eda-ET hcl including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl N-[2-(ethylamino)ethyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-5-10-6-7-11-8(12)13-9(2,3)4;/h10H,5-7H2,1-4H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZIICLGNPRBJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC(=O)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-tert-Butoxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride (Boc-eda-ET hcl)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-Butoxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride, commonly abbreviated as Boc-eda-ET hcl, is a strategically important bifunctional linker molecule in modern organic and medicinal chemistry. Its unique structural architecture, featuring a sterically hindered tert-butoxycarbonyl (Boc) protecting group on a primary amine and a readily reactive secondary amine, offers exceptional control over synthetic pathways. This guide provides a comprehensive technical overview of Boc-eda-ET hcl, including its detailed chemical structure, physicochemical properties, validated synthesis and deprotection protocols, and key applications in pharmaceutical and polymer sciences. The content herein is curated to provide researchers and drug development professionals with the necessary expertise to effectively utilize this versatile building block in the design and synthesis of complex molecular architectures.
Chemical Structure and Properties
Boc-eda-ET hcl is the hydrochloride salt of tert-butyl N-[2-(ethylamino)ethyl]carbamate. The presence of the Boc group on one of the nitrogen atoms allows for the selective functionalization of the secondary amine, a critical feature for multi-step syntheses.[1][2]
Core Identification
-
IUPAC Name: tert-butyl N-[2-(ethylamino)ethyl]carbamate;hydrochloride[2]
-
Synonyms: N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride, N-Boc,N'-ethyl-1,2-ethylenediamine HCl[2]
-
CAS Number: 1073659-87-6[2]
-
Molecular Formula: C₉H₂₁ClN₂O₂[2]
-
Molecular Weight: 224.73 g/mol [2]
Physicochemical Properties
A summary of the key physicochemical properties of Boc-eda-ET hcl is presented in the table below.
| Property | Value | Reference(s) |
| Appearance | White to off-white solid/crystalline powder | [2][3] |
| Melting Point | 139-144 °C | [3] |
| Solubility | Soluble in water and polar organic solvents such as methanol and DMSO. | |
| Storage Temperature | 2-8°C | [2] |
Spectroscopic Characterization
-
¹H NMR: The spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The ethyl group should present as a triplet and a quartet. The methylene protons of the ethylenediamine backbone will appear as multiplets.
-
¹³C NMR: The spectrum will feature signals for the quaternary and methyl carbons of the Boc group, typically around 80 ppm and 28 ppm, respectively. Signals for the two carbons of the ethyl group and the two carbons of the ethylenediamine backbone will also be present.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching for the secondary amine and the carbamate, C=O stretching of the carbamate group (typically around 1680-1700 cm⁻¹), and C-N stretching.
-
Mass Spectrometry: The mass spectrum of the free base (tert-butyl N-[2-(ethylamino)ethyl]carbamate) would show a molecular ion peak corresponding to its molecular weight.
Synthesis and Purification
The synthesis of Boc-eda-ET hcl is typically a multi-step process that leverages the principles of selective amine protection. A common and efficient route begins with the mono-Boc protection of a suitable ethylenediamine precursor, followed by N-alkylation and subsequent conversion to the hydrochloride salt.
Synthetic Workflow
Caption: Synthetic pathway for Boc-eda-ET hcl.
Experimental Protocol: Synthesis of Boc-eda-ET hcl
Step 1: Mono-Boc Protection of N-Ethylethylenediamine
The critical first step is the selective protection of one amine group. The differential reactivity of the primary and secondary amines in N-ethylethylenediamine allows for a degree of selectivity.
-
Dissolve N-ethylethylenediamine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.1 eq.) in the same solvent to the cooled solution of the diamine. The slow addition is crucial to minimize di-protection.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup. If a biphasic system was used, separate the layers. If an organic solvent was used, wash the solution with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-Boc protected product, tert-butyl N-[2-(ethylamino)ethyl]carbamate.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the purified tert-butyl N-[2-(ethylamino)ethyl]carbamate in a minimal amount of a suitable anhydrous solvent such as diethyl ether or 1,4-dioxane.
-
Cool the solution to 0 °C.
-
Slowly add a solution of 4M HCl in 1,4-dioxane (1.0-1.2 eq.).
-
A precipitate will form. Stir the suspension at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield Boc-eda-ET hcl as a white to off-white solid.
Strategic Applications in Drug Development and Beyond
The unique structure of Boc-eda-ET hcl makes it a valuable intermediate in several areas of chemical synthesis, most notably in drug discovery and polymer chemistry.
Rationale for Use: The Advantage of Controlled Reactivity
In the synthesis of complex molecules with multiple amine functionalities, controlling the sequence of reactions is paramount. Unprotected diamines, such as ethylenediamine, often lead to a mixture of products due to the similar reactivity of their amine groups, necessitating challenging purification steps and resulting in lower overall yields.[4] Boc-eda-ET hcl circumvents this issue by temporarily masking one of the amines. This allows for selective reaction at the unprotected secondary amine, followed by the clean removal of the Boc group under acidic conditions to reveal the primary amine for subsequent, distinct functionalization.[4]
Sources
The Strategic Application of Mono-Protected Ethylenediamines in Advanced Synthesis: A Technical Guide to Boc-eda-ET HCl and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Selectivity in Bifunctional Building Blocks
In the intricate landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise control of reactivity is paramount. Bifunctional molecules, possessing two reactive centers, are foundational building blocks. However, harnessing their potential requires a strategic approach to differentiate between their reactive sites. Ethylenediamine, a ubiquitous C2-spacer, exemplifies this challenge; its two primary amines exhibit near-identical reactivity, often leading to mixtures of mono- and di-substituted products, complicating purification and reducing yields of the desired compound.[1]
This guide delves into the solution offered by mono-protection, focusing on N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride (Boc-eda-ET HCl) , a versatile reagent that epitomizes the power of controlled reactivity. We will explore its chemical properties, strategic applications, and detailed protocols for its use. Furthermore, this guide will address a common point of ambiguity and discuss the closely related and synthetically critical analog, ethyl N-[(2-Boc-amino)ethyl]glycinate hydrochloride , a key intermediate in the synthesis of Peptide Nucleic Acids (PNAs).
Part 1: N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride (Boc-eda-ET HCl)
Chemical Structure and Properties
Boc-eda-ET HCl, systematically named tert-butyl N-[2-(ethylamino)ethyl]carbamate hydrochloride, is a mono-protected diamine that offers a strategic advantage in multi-step synthesis.[1][2] The tert-butyloxycarbonyl (Boc) group masks one of the amine functionalities, rendering it inert to many reaction conditions and allowing for selective chemistry to be performed on the unprotected secondary amine.[1][3]
| Property | Value | Reference |
| IUPAC Name | tert-butyl N-[2-(ethylamino)ethyl]carbamate;hydrochloride | [4] |
| Synonyms | N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride, Boc-N'-Et-EDA·HCl | [2][5] |
| CAS Number | 1073659-87-6 | [2][3] |
| Molecular Formula | C9H21ClN2O2 | [2][4] |
| Molecular Weight | 224.73 g/mol | [2][4] |
| Appearance | White to off-white solid/crystalline powder | [2][5] |
| Storage | 2-8°C | [2][3] |
The hydrochloride salt form enhances the compound's stability and handling properties, making it a convenient solid for laboratory use.[6][7]
The Strategic Advantage: Why Use a Mono-Protected Diamine?
The core utility of Boc-eda-ET HCl lies in the differential reactivity of its two nitrogen atoms.[2] The Boc group is a robust protecting group, stable under a wide range of non-acidic conditions, yet can be readily removed with acid (e.g., trifluoroacetic acid or HCl in dioxane).[3][8][9] This allows for a sequential functionalization strategy that is impossible with unprotected ethylenediamine.
Caption: Controlled vs. Uncontrolled Reactivity.
This controlled, stepwise approach ensures high selectivity and purity, minimizing the need for extensive and often costly purification of complex reaction mixtures.[1]
Core Applications in Synthesis
Boc-eda-ET HCl is a versatile building block with broad applications across several research and development areas:
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of complex pharmaceutical agents, particularly for creating molecules that require specific, unsymmetrical amine functionalities.[10][11]
-
Bioconjugation: The compound is employed to link biomolecules to other entities, such as drugs or imaging agents, to create sophisticated drug delivery systems or diagnostic tools.[10][12]
-
Polymer Chemistry: It is used in the development of functionalized polymers, introducing reactive amine groups that can be used to attach other molecules, thereby creating materials with tailored properties for applications like coatings and adhesives.[5][10]
-
Organic Synthesis: As a versatile building block, it facilitates the efficient construction of diverse and complex chemical structures.[10]
Experimental Protocols
This protocol describes a typical procedure for coupling a carboxylic acid to the secondary amine of Boc-eda-ET HCl.
-
Reagents and Solvents:
-
Boc-eda-ET HCl (1.1 eq)
-
Carboxylic Acid (1.0 eq)
-
Coupling agent (e.g., EDC, 1.2 eq)
-
Base (e.g., DIPEA, 3.0 eq)
-
Optional: Additive (e.g., HOBt, 0.1 eq)
-
Anhydrous solvent (e.g., CH₃CN, DMF)
-
-
Procedure:
-
Dissolve the carboxylic acid, Boc-eda-ET HCl, and HOBt (if used) in the anhydrous solvent under an inert atmosphere (e.g., N₂ or Ar).
-
Add the base (DIPEA) to the mixture and stir for 5-10 minutes.
-
Add the coupling agent (EDC) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude Boc-protected product, which is often of high purity.[1]
-
This protocol outlines the removal of the Boc protecting group to reveal the primary amine.
-
Reagents and Solvents:
-
Boc-protected substrate (1.0 eq)
-
4M HCl in 1,4-dioxane (or alternative acid like TFA)
-
Anhydrous solvent (e.g., Dioxane, DCM)
-
-
Procedure:
-
Dissolve the Boc-protected substrate in the anhydrous solvent.
-
Add the 4M HCl in dioxane solution (typically a 10-20 fold excess of HCl).
-
Stir the reaction at room temperature. The reaction is often complete within 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo to remove the solvent and excess HCl.
-
The resulting product is the hydrochloride salt of the deprotected amine, which can often be used in the next step without further purification.[9]
-
Caption: Standard Synthetic Workflows.
Part 2: Ethyl N-[(2-Boc-amino)ethyl]glycinate hydrochloride: The PNA Precursor
A structurally related and highly significant compound is ethyl N-[(2-Boc-amino)ethyl]glycinate hydrochloride . In this molecule, the "ET" moiety corresponds to an ethyl ester. This compound is a crucial building block for the synthesis of Peptide Nucleic Acid (PNA) monomers.[6][7] PNAs are synthetic analogs of DNA and RNA with a polyamide backbone, showing high affinity and specificity for their natural counterparts.[13]
Synthesis and Significance
A convenient and scalable synthesis of this PNA precursor involves the reductive alkylation of N-Boc-ethylenediamine with ethyl glyoxylate hydrate.[6][14] This method provides the target compound in high yield and purity without the need for chromatography.[6][7] Conversion to the stable, non-hygroscopic hydrochloride salt facilitates handling and storage.[6][14]
Caption: Synthesis of a Key PNA Precursor.
The availability of this building block in a stable, easy-to-handle form is critical for researchers developing PNA-based diagnostics and therapeutics.[13][14]
Conclusion
Mono-protected ethylenediamines, exemplified by N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride , are indispensable tools in modern synthesis. They provide a simple yet elegant solution to the challenge of selective functionalization, enabling the efficient and high-yield construction of complex, unsymmetrical molecules. Understanding the strategic application of such reagents, including important analogs like the PNA precursor ethyl N-[(2-Boc-amino)ethyl]glycinate hydrochloride , empowers researchers in drug discovery and materials science to design and execute more effective and predictable synthetic routes. The initial investment in a protected bifunctional linker pays significant dividends in the predictability, efficiency, and ultimate success of the synthetic endeavor.[1]
References
- Benchchem.
- Chem-Impex. N-Boc,N-ethyl-1,2-ethylene diamine hydrochloride. Chemimpex.com.
- Benchchem. Application Notes and Protocols for Boc-eda-ET HCl in Synthetic Chemistry. Benchchem.com.
- Benchchem. The Strategic Advantage of Controlled Reactivity: A Comparative Guide to Boc-eda-ET HCl and Unprotected Ethylenediamine. Benchchem.com.
-
National Center for Biotechnology Information . Boc-eda-ET hcl | C9H21ClN2O2 - PubChem. PubChem, National Institutes of Health. [Link]
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Grate, J. W., et al. (2003) . A convenient and scalable synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride. Key intermediates for peptide nucleic acid synthesis. The Journal of Organic Chemistry, 68(4), 1630-2. [Link]
- Benchchem. Selective Mono-Boc Protection of Ethylenediamine: An Application Note and Protocol Guide. Benchchem.com.
- Chem-Impex. N-Boc-ethylenediamine. Chemimpex.com.
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ResearchGate . A Convenient and Scalable Synthesis of Ethyl N -[(2-Boc-amino)ethyl]glycinate and Its Hydrochloride. Key Intermediates for Peptide Nucleic Acid Synthesis | Request PDF. ResearchGate. [Link]
- Chem-Impex. N-Boc,N'-benzyl-1,2-ethylenediamine hydrochloride. Chemimpex.com.
- Google Patents. WO2004037772A1 - Convenient and scalable synthesis of ethyl n-[(2-boc-amino)
- Benchchem. Application Notes and Protocols for Boc-eda-ET HCl as a Linker in Polymer Chemistry. Benchchem.com.
-
Will, D. W., et al. (1995) . A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy. The Journal of Organic Chemistry, 60(23), 7716–7717. [Link]
-
Wikipedia . tert-Butyloxycarbonyl protecting group. [Link]
- Benchchem. Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. Benchchem.com.
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A Comprehensive Technical Guide to the Synthesis of N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride
Introduction
N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride is a valuable bifunctional molecule widely utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the amine functionalities allows for selective reactions, making it an essential reagent in complex multi-step syntheses, including peptide synthesis and medicinal chemistry.[1][2] This guide provides an in-depth exploration of the synthesis of this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and critical safety considerations.
The core of this synthesis lies in the selective mono-protection of N-ethylethylenediamine. The tert-butyloxycarbonyl (Boc) group is a widely favored amine protecting group due to its stability under a variety of non-acidic conditions and its straightforward removal under mild acidic conditions.[3][4][5] The primary challenge in this and similar syntheses is to prevent the formation of the di-protected byproduct, which can significantly reduce the yield of the desired mono-protected product.[3]
Mechanistic Insights: The Chemistry of Selective Boc Protection
The synthesis of N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride proceeds via a two-step process: the selective mono-Boc protection of N-ethylethylenediamine, followed by the formation of the hydrochloride salt.
Step 1: Mono-Boc Protection of N-ethylethylenediamine
The key to achieving high selectivity for the mono-protected product is to control the reactivity of the two amine groups in N-ethylethylenediamine. This is typically accomplished through the slow addition of di-tert-butyl dicarbonate (Boc anhydride) to the diamine.[3] The reaction is a nucleophilic acyl substitution where the more nucleophilic primary amine of N-ethylethylenediamine attacks one of the carbonyl carbons of the Boc anhydride.[6][7]
The mechanism involves the initial attack of the amine on the electrophilic anhydride.[5] This forms a tetrahedral intermediate which then collapses, eliminating a t-butyl carbonate leaving group.[6][7] This leaving group can subsequently decompose to the stable products of carbon dioxide and tert-butoxide, providing a thermodynamic driving force for the reaction.[5][6]
To further enhance selectivity, the reaction can be carried out with an excess of the diamine or by employing in situ mono-protonation of the diamine, which renders one amine group less reactive towards the electrophilic Boc anhydride.[3]
Step 2: Hydrochloride Salt Formation
Following the successful mono-Boc protection, the resulting free base, N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine, is converted to its hydrochloride salt. This is typically achieved by treating the purified free base with hydrochloric acid. The hydrochloride salt form offers several advantages, including improved stability and enhanced solubility in polar solvents, which facilitates handling and storage.[2]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| N-ethylethylenediamine | ≥98% | Commercially Available |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent Grade | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Hydrochloric Acid (HCl) | Concentrated | Commercially Available |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Brine (Saturated NaCl Solution) | Prepared in-house |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-ethylethylenediamine (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Slow Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred N-ethylethylenediamine solution over a period of 1-2 hours. Maintaining a low temperature and slow addition rate is crucial to minimize the formation of the di-protected byproduct.[3]
-
Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting material and to prevent the overreaction to the di-Boc product.[3]
-
Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. This removes any unreacted starting materials and acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine as an oil or solid.
-
Purification: The crude product can be purified by column chromatography on silica gel.[3][8] A suitable eluent system, such as a gradient of methanol in dichloromethane, can be used to separate the desired mono-protected product from any di-protected byproduct and other impurities.[9]
-
Salt Formation: Dissolve the purified N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine in a suitable solvent such as diethyl ether or ethyl acetate. Slowly add a solution of hydrochloric acid (e.g., HCl in diethyl ether or concentrated aqueous HCl) with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation and Drying: Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride as a stable, crystalline solid.
Visualizing the Workflow
Caption: Synthetic workflow for N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride.
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]
-
N-ethylethylenediamine: This substance is corrosive and a respiratory irritant.[3] It can cause severe skin burns and eye damage.[10]
-
Di-tert-butyl dicarbonate (Boc anhydride): This reagent is a lachrymator and should be handled with care.[3]
-
Dichloromethane (DCM): This is a volatile solvent and a suspected carcinogen.
-
Hydrochloric Acid (HCl): Concentrated HCl is highly corrosive and can cause severe burns.
Always consult the Safety Data Sheet (SDS) for each reagent before use for comprehensive safety information.[10][11]
Conclusion
The synthesis of N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride is a well-established and reliable procedure. The key to a successful synthesis lies in the careful control of reaction conditions to ensure the selective mono-protection of the diamine starting material. By following the detailed protocol and adhering to the necessary safety precautions outlined in this guide, researchers can confidently prepare this valuable building block for their synthetic endeavors.
References
-
Wikipedia. (2023, November 28). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]
- Google Patents. (n.d.). CN112979501A - Synthesis method of N-BOC-ethylenediamine.
-
ResearchGate. (2017, October 20). How to purify mono-BOC-ethylenediamine or N-tert-butoxycarbonylaminoethylamine by Column cromatography?. Retrieved from [Link]
-
Bhattacharya, S., et al. (2011). Synthesis and characterization of some novel dipeptide derivatives of biological interest. Der Pharma Chemica, 3(3), 174-188. Retrieved from [Link]
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Boc-eda-ET hcl physicochemical properties and solubility
An In-depth Technical Guide to the Physicochemical Properties and Solubility of Boc-eda-ET HCl
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride (Boc-eda-ET HCl), a bifunctional linker critical in organic synthesis and drug development. As researchers, scientists, and drug development professionals, a thorough understanding of a molecule's physicochemical properties is paramount for optimizing reaction conditions, developing robust formulations, and predicting its behavior in biological systems. This document moves beyond a simple data sheet, offering insights into the causality behind experimental choices and providing actionable protocols for in-house validation.
The unique structure of Boc-eda-ET HCl, featuring a temporarily masked amine via the tert-Butyloxycarbonyl (Boc) group, allows for controlled, sequential reactions.[1] This strategic protection is essential for synthesizing complex, unsymmetrical molecules, preventing the mixture of products that often arises from using unprotected diamines like ethylenediamine.[1] The hydrochloride salt form enhances its stability and shelf-life, but also directly influences its solubility, a key parameter we will explore in detail.
Core Physicochemical Properties
The fundamental identity and characteristics of Boc-eda-ET HCl are summarized below. These properties are the baseline for any experimental design.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl N-[2-(ethylamino)ethyl]carbamate;hydrochloride | [2][3] |
| Synonyms | N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride, Boc-eda-et hydrochloride | [2][3][4] |
| CAS Number | 1073659-87-6 | [2][5] |
| Molecular Formula | C₉H₂₁ClN₂O₂ | [2][3][5] |
| Molecular Weight | 224.73 g/mol | [2][3][5] |
| Appearance | White to off-white solid/powder | [2][4][5] |
| Melting Point | 139-144 °C | [4] |
| Purity | Typically ≥95% | [4] |
| Storage Temperature | 2-8°C | [2][5] |
Solubility Profile: A Critical Parameter
The solubility of Boc-eda-ET HCl is dictated by its structure as a hydrochloride salt. This ionic character governs its behavior in various solvent systems.
As a salt, it exhibits good solubility in polar protic solvents, where the solvent molecules can effectively solvate both the chloride anion and the protonated amine cation.[6] Its solubility decreases in less polar systems. For many organic reactions conducted in aprotic or non-polar solvents, the poor solubility of the HCl salt can be a significant hurdle.[6]
Solvent Class & Solubility Behavior:
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The high dielectric constant and hydrogen bonding capacity of these solvents effectively solvate the ionic salt.[6] |
| Polar Aprotic | DMSO, DMF | Moderate | While polar, these solvents are less effective at solvating the chloride anion compared to protic solvents. Solubility is often achieved with assistance (e.g., heating).[4] |
| Aprotic (Low Polarity) | THF, Dichloromethane (DCM) | Low | These solvents lack the polarity to overcome the lattice energy of the salt, resulting in poor dissolution.[6] |
| Non-Polar | Hexanes, Toluene | Very Low / Insoluble | The significant difference in polarity makes dissolution energetically unfavorable. |
Strategic Conversion to Free Base for Enhanced Organic Solubility
For reactions requiring aprotic or non-polar conditions, converting Boc-eda-ET HCl to its free base form is a common and necessary strategy.[6] This is achieved by neutralization with a non-nucleophilic base (e.g., triethylamine, DIPEA) in a suitable organic solvent. The resulting free base, tert-butyl N-[2-(ethylamino)ethyl]carbamate, is no longer a salt and exhibits significantly improved solubility in solvents like DCM, THF, and acetonitrile, while also being more nucleophilic.[6][7]
Key Parameters in Drug Development: pKa and LogP
Acidity (pKa)
The pKa value describes the acidity of a molecule and the pH at which it is 50% ionized.[8] For Boc-eda-ET HCl, there are two key ionizable groups: the secondary ethylamine and the carbamate. The pKa of the protonated secondary amine is critical as it determines the charge state of the molecule at a given pH, which in turn influences its solubility, membrane permeability, and receptor binding interactions. A protocol for its determination is provided below.
Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of pharmacokinetics. It is typically measured as the partition coefficient (LogP) between octanol and water.[9][] LogP is for the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionized and non-ionized forms. High lipophilicity can improve membrane permeability but may also lead to poor aqueous solubility and increased metabolic clearance. A standard "shake-flask" method for determination is outlined in the protocols section.
Experimental Protocols
The following protocols are designed as self-validating systems, providing researchers with the methodology to determine key physicochemical parameters for Boc-eda-ET HCl.
Protocol 1: Equilibrium Aqueous Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of Boc-eda-ET HCl, a critical parameter for biopharmaceutical classification.[11]
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An In-depth Technical Guide to the Stability and Storage of Boc-eda-ET HCl
This guide provides a comprehensive technical overview of the stability and optimal storage conditions for N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride (Boc-eda-ET HCl). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to ensure the long-term integrity and reliability of this versatile bifunctional linker.
Introduction: The Role of Boc-eda-ET HCl in Modern Synthesis
Boc-eda-ET HCl is a critical building block in medicinal chemistry and organic synthesis.[1] Its structure, which includes a Boc-protected amine and a secondary ethylamine hydrochloride salt, facilitates selective and sequential chemical modifications. This unique architecture makes it an invaluable reagent for constructing complex molecules, from pharmaceutical intermediates to peptide nucleic acids.[1] Given its role in sensitive synthetic pathways, maintaining the chemical purity and stability of Boc-eda-ET HCl is paramount to achieving reproducible and reliable experimental outcomes. This guide will delve into the intrinsic chemical liabilities of the molecule and provide a framework for its proper handling and storage.
Key Physicochemical Properties of Boc-eda-ET HCl
| Property | Value |
| IUPAC Name | tert-butyl N-[2-(ethylamino)ethyl]carbamate;hydrochloride |
| Molecular Formula | C9H21ClN2O2 |
| Molecular Weight | 224.73 g/mol [2] |
| CAS Number | 1073659-87-6[1] |
| Appearance | White to off-white solid[1] |
Understanding the Intrinsic Stability: A Functional Group Analysis
The stability of Boc-eda-ET HCl is dictated by its constituent functional groups: the tert-butyloxycarbonyl (Boc) protecting group and the ethylamine hydrochloride. Each group presents distinct vulnerabilities to degradation under specific environmental conditions.
The Lability of the Boc Protecting Group
The Boc group is a cornerstone of amine protection in organic synthesis due to its general stability towards bases and nucleophiles.[3][4] However, its defining characteristic is its susceptibility to cleavage under acidic conditions.[3][5]
Primary Degradation Pathway: Acid-Catalyzed Deprotection
The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of a stable tert-butyl cation.[6] This process yields the unprotected amine, carbon dioxide, and isobutylene.
While robust acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol are typically required for complete cleavage, prolonged exposure to even mild acidic conditions, potentially introduced by atmospheric moisture interacting with the hydrochloride salt, can initiate slow degradation.[5] Furthermore, elevated temperatures can accelerate this process. The Boc group is generally stable against heat, but this stability can be compromised in the presence of other reactive species.[7]
Figure 1: Acid-catalyzed degradation of the Boc group.
The Role of the Amine Hydrochloride Salt
The hydrochloride salt form of the ethylamine serves two primary purposes: it enhances the stability of the free amine and improves its handling characteristics as a solid. However, amine salts can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[8] This absorbed moisture can act as a medium for hydrolytic and acid-catalyzed degradation pathways.
Recommended Storage and Handling Protocols
To mitigate the degradation risks outlined above, a multi-faceted approach to storage and handling is essential. The overarching principle is to maintain a cool, dry, and inert environment.
Optimal Storage Conditions
The following table summarizes the recommended storage conditions for solid Boc-eda-ET HCl to ensure its long-term stability.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[1] | Minimizes thermal degradation of the Boc group. |
| Atmosphere | Dry, inert gas (e.g., Argon, Nitrogen) | Prevents moisture absorption and subsequent hydrolysis.[9] |
| Light Exposure | Stored in the dark (amber vial) | Protects against potential photolytic degradation.[9] |
| Container | Tightly sealed, compatible material (e.g., glass, HDPE) | Prevents exposure to atmospheric moisture and contaminants.[8] |
For solutions, it is best to prepare them fresh. If short-term storage is necessary, store at -20°C for up to one month or -80°C for up to six months in single-use aliquots to avoid freeze-thaw cycles.[9]
Handling Procedures
-
Inert Atmosphere: When handling the solid, especially for weighing and portioning, it is advisable to work in a glove box or under a stream of inert gas to minimize exposure to air and humidity.
-
Avoid Incompatibilities: Keep the compound away from strong acids, bases, and oxidizing agents to prevent vigorous and potentially hazardous reactions.[10]
-
Signs of Degradation: Visually inspect the solid for any changes in appearance, such as discoloration (from white to yellow or brown) or clumping, which can indicate moisture absorption or degradation.[9] If any changes are observed, the purity of the material should be verified analytically before use.[9]
Stability Assessment: A Framework for Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of pharmaceutical development and can be adapted to assess the stability of key reagents like Boc-eda-ET HCl.[11][12] These studies intentionally expose the compound to harsh conditions to identify potential degradation products and establish degradation pathways.[13][14]
Experimental Protocol for a Forced Degradation Study
This protocol outlines a systematic approach to evaluating the stability of Boc-eda-ET HCl under various stress conditions.
Figure 2: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Sample Preparation: Prepare stock solutions of Boc-eda-ET HCl in a suitable solvent (e.g., acetonitrile/water).
-
Application of Stress Conditions:
-
Acidic: Treat the sample with 0.1M HCl at room temperature and 60°C.
-
Basic: Treat the sample with 0.1M NaOH at room temperature and 60°C.
-
Oxidative: Treat the sample with 3% H2O2 at room temperature.
-
Thermal: Expose the solid compound and the solution to 60°C.
-
Photolytic: Expose the solid and solution to UV light (e.g., 254 nm) in a photostability chamber.
-
-
Time-Point Analysis: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Neutralize the acidic and basic samples to halt the degradation process.
-
Analytical Method: Analyze all samples using a stability-indicating HPLC method, preferably with mass spectrometric detection (HPLC-MS), to separate and identify the parent compound and any degradation products.[15]
Conclusion: Best Practices for Ensuring Reagent Integrity
The chemical integrity of Boc-eda-ET HCl is crucial for its successful application in research and development. By understanding its inherent chemical liabilities—namely the acid-sensitivity of the Boc group and the hygroscopic nature of the amine salt—researchers can implement effective storage and handling strategies. Adherence to the recommendations outlined in this guide, including storage at 2-8°C under a dry, inert atmosphere and away from light, will ensure the long-term stability and reliability of this important synthetic building block. For critical applications, a proactive approach to stability verification through forced degradation studies is highly recommended.
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An In-depth Technical Guide to Mono-Protected Diamine Building Blocks: Synthesis, Purification, and Applications
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of mono-protected diamine building blocks. Moving beyond simple protocols, this document delves into the strategic considerations, mechanistic underpinnings, and practical insights essential for the successful synthesis, purification, and application of these critical reagents.
The Strategic Importance of Mono-Protected Diamines in Synthesis
Mono-protected diamines are indispensable tools in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Their utility lies in the differential reactivity of their two amino groups, allowing for sequential and controlled chemical transformations. This selective functionalization is paramount in the construction of complex molecules, including peptides, peptidomimetics, polyamine conjugates, and functionalized polymers.[1][2][3][4] The ability to unmask a reactive amine at a specific synthetic juncture while the other remains protected is the cornerstone of their value.
A common and highly effective strategy for achieving mono-protection involves the use of the tert-butyloxycarbonyl (Boc) group.[5][6][7][8][9] The Boc group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions, which are often orthogonal to the deprotection conditions of other protecting groups.[10][11] This orthogonality is a critical concept in multi-step synthesis, enabling the selective deprotection of one functional group without affecting others.[1][2][3][12]
Synthetic Strategies for Mono-Protection: A Tale of Selectivity
The primary challenge in preparing mono-protected diamines is achieving high selectivity to avoid the formation of the di-protected byproduct. Several robust methods have been developed to address this, each with its own set of advantages and ideal applications.
The Acid-Mediated Approach: A Workhorse Method
A widely employed and scalable method for the mono-Boc protection of symmetrical and unsymmetrical diamines involves the sequential addition of one equivalent of an acid, such as hydrochloric acid (HCl), followed by one equivalent of di-tert-butyl dicarbonate ((Boc)₂O).[4][13][14]
Mechanism of Action: The addition of one equivalent of acid protonates one of the amino groups of the diamine, rendering it significantly less nucleophilic. The subsequent addition of (Boc)₂O then selectively reacts with the remaining free, more nucleophilic amino group.
A visual representation of this selective protection workflow is provided below:
Caption: Workflow for the acid-mediated selective mono-Boc protection of a diamine.
Experimental Protocol: Mono-Boc Protection of 1,4-Diaminobutane
-
Protonation: To a solution of 1,4-diaminobutane (1.0 eq) in a suitable solvent such as methanol or a methanol/water mixture at 0 °C, slowly add one equivalent of aqueous hydrochloric acid. Stir the mixture for 30 minutes to allow for equilibration.[4][14]
-
Acylation: To the solution containing the mono-protonated diamine, add di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.1 eq) either neat or as a solution in the same solvent. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Isolation: Concentrate the reaction mixture in vacuo to remove the solvent. Add diethyl ether to precipitate the unreacted diamine hydrochloride, which can be removed by filtration. The filtrate is then treated with an aqueous base (e.g., 2N NaOH) to neutralize the ammonium salt and liberate the free amine.[4][14]
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude mono-Boc-protected diamine. Further purification can be achieved by column chromatography if necessary.[4][15]
Alternative and Emerging Synthetic Methodologies
While the acid-mediated approach is robust, other methods offer advantages in specific contexts:
-
Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters such as stoichiometry and temperature, which can significantly improve the yield and selectivity of mono-protection reactions.[16][17] This technique is particularly advantageous for large-scale synthesis.
-
Solid-Phase Synthesis: Attaching the diamine to a solid support allows for the selective protection of one amino group while the other is masked by its linkage to the resin.[1][2][3][18][19] This is a powerful strategy for the synthesis of libraries of compounds.
-
Enzymatic Methods: Biocatalysis offers a green and highly selective alternative for the mono-acylation of diamines, although this is a less commonly used approach in industrial settings.
Purification and Characterization: Ensuring Quality
The purity of mono-protected diamines is critical for their successful application in subsequent synthetic steps. A combination of techniques is typically employed for purification and characterization.
| Technique | Purpose | Key Considerations |
| Extraction | Initial separation of the product from aqueous reagents and byproducts. | Choice of organic solvent is crucial for efficient extraction. |
| Column Chromatography | Separation of the mono-protected product from unreacted diamine and di-protected byproduct.[15] | Silica gel is the most common stationary phase; the eluent system must be optimized for good separation. |
| Crystallization | Purification of solid products to high purity. | Requires a suitable solvent system for recrystallization. |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and purity assessment. | ¹H and ¹³C NMR are essential for confirming the structure and assessing the ratio of mono- to di-protected product. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | Provides definitive evidence of the desired product's mass. |
| High-Performance Liquid Chromatography (HPLC) | Purity analysis. | A quantitative method to determine the purity of the final product.[4][14] |
Orthogonal Deprotection Strategies: The Key to Stepwise Synthesis
The true power of mono-protected diamines is realized in the context of orthogonal protection strategies.[1][2][3][12] By choosing protecting groups that can be removed under different conditions, chemists can selectively unmask specific functional groups in a multi-step synthesis.
Caption: A generalized workflow demonstrating an orthogonal protection strategy.
Common orthogonal protecting group pairs include:
-
Boc (acid-labile) and Cbz (hydrogenolysis-labile): The Boc group is removed with acid (e.g., TFA), while the carboxybenzyl (Cbz) group is cleaved by catalytic hydrogenation.[8][11]
-
Boc (acid-labile) and Fmoc (base-labile): The fluorenylmethyloxycarbonyl (Fmoc) group is removed with a mild base like piperidine, making it orthogonal to the acid-labile Boc group.[8][11] This combination is extensively used in solid-phase peptide synthesis.[20][21]
The deprotection of the Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid.[5][11][22] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[11] It is important to consider that the tert-butyl cation generated can be a source of impurities through side reactions, and scavengers are sometimes added to mitigate this.[10]
Applications in Drug Discovery and Beyond
Mono-protected diamines are foundational building blocks in several areas of research and development:
-
Medicinal Chemistry and Drug Discovery: They are integral to the synthesis of a wide range of therapeutic agents, including enzyme inhibitors, receptor antagonists, and antiviral compounds.[14][23] Chiral mono-protected diamines are particularly valuable in asymmetric synthesis to produce enantiomerically pure drugs.[24][25][26][27][28]
-
Solid-Phase Peptide Synthesis (SPPS): Mono-Fmoc protected diamines are used to introduce diamine linkers into peptides, enabling the synthesis of cyclic peptides, peptide conjugates, and peptide-based diagnostics.[19][20][21][29]
-
Materials Science: These building blocks are used in the synthesis of functionalized polymers and dendrimers, where the controlled introduction of amino groups is essential for tuning the material's properties.
-
Asymmetric Catalysis: Chiral diamines, often prepared from their mono-protected precursors, serve as ligands for metal catalysts in a variety of asymmetric transformations.[25][26][27][28]
Conclusion: A Versatile and Enabling Technology
Mono-protected diamine building blocks represent a cornerstone of modern synthetic chemistry. The ability to selectively manipulate one of two amino functionalities provides a level of control that is essential for the efficient and elegant construction of complex molecular architectures. A thorough understanding of the principles of selective protection, purification, and orthogonal deprotection strategies is paramount for any researcher working in the fields of drug discovery, peptide synthesis, and materials science. The continued development of novel and more efficient methods for the synthesis of these valuable reagents will undoubtedly continue to drive innovation in these and other scientific disciplines.
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A Technical Guide to the Strategic Application of Bifunctional Linkers in Modern Drug Discovery: The Case of N-Boc-2,2'-(ethylenedioxy)diethylamine
Author's Note: The initial query for "Boc-eda-ET HCl" did not correspond to a standard, widely documented chemical entity. The following guide focuses on a structurally and functionally representative analogue, N-Boc-2,2'-(ethylenedioxy)diethylamine (also known as Boc-NH-PEG2-NH2), a cornerstone bifunctional linker in medicinal chemistry. This molecule exemplifies the principles of linkerology that are central to the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Abstract
In the landscape of targeted therapeutics, the linker is not a passive connector but a critical component that dictates solubility, stability, and overall efficacy. This guide provides an in-depth examination of N-Boc-2,2'-(ethylenedioxy)diethylamine, a heterobifunctional linker featuring a hydrophilic polyethylene glycol (PEG) spacer. We will explore its physicochemical properties, strategic role in medicinal chemistry, and provide validated, step-by-step protocols for its manipulation, including Boc-group deprotection and subsequent amide bond formation. This document serves as a technical resource for researchers and drug development professionals aiming to leverage such linkers in the design of next-generation pharmaceuticals.
Introduction: The Central Role of Heterobifunctional Linkers
Modern drug design has increasingly shifted towards multi-component molecules capable of unprecedented specificity and potency. Modalities like ADCs and PROTACs rely on a tripartite structure: a targeting moiety, a payload or effector, and a linker that joins them. The choice of linker is a critical determinant of success.
N-Boc-2,2'-(ethylenedioxy)diethylamine is a quintessential example of a heterobifunctional linker.[1][] Its design incorporates two key features:
-
Orthogonal Reactivity: It possesses two different amine functional groups. One is a primary amine (-NH2) ready for immediate conjugation, while the other is temporarily masked with a tert-butyloxycarbonyl (Boc) protecting group.[1] This Boc group is stable under many reaction conditions but can be cleanly removed under acidic conditions, allowing for sequential, controlled conjugation steps.[3][4]
-
Physicochemical Modification: The short, discrete PEG spacer (a dioxaoctane chain) imparts hydrophilicity.[1] This is a crucial attribute, as it can improve the aqueous solubility and pharmacokinetic properties of the final conjugate, preventing aggregation and improving bioavailability.[1]
This combination of controlled reactivity and property modulation makes such linkers indispensable tools for connecting disparate chemical entities with precision.[5][6]
Physicochemical & Structural Data
A thorough understanding of a linker's properties is foundational to its effective use.
Table 1: Properties of N-Boc-2,2'-(ethylenedioxy)diethylamine
| Property | Value | Source |
| CAS Number | 153086-78-3 | [1][5][7] |
| Molecular Formula | C₁₁H₂₄N₂O₄ | [1][5][7] |
| Molecular Weight | 248.32 g/mol | [1][5][7] |
| Appearance | Liquid | [7] |
| Density | ~1.046 g/mL at 20 °C | [7] |
| Purity | ≥95.0% | [5] |
| Synonyms | Boc-NH-PEG2-NH2, N-(tert-Butoxycarbonyl)-3,6-dioxa-1,8-octanediamine | [1] |
Diagram 1: Chemical Structure
Caption: Structure of N-Boc-2,2'-(ethylenedioxy)diethylamine.
Core Applications in Medicinal Chemistry
The true utility of this linker is demonstrated in its application. It serves as a modular building block for constructing complex therapeutic agents.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome.[8][9] The linker is a critical component, as its length and composition determine the geometry of the ternary complex (Target-PROTAC-Ligase), which is essential for efficient ubiquitination.
Boc-NH-PEG2-NH2 is an ideal starting point for PROTAC linker synthesis.[8][9][10]
-
The primary amine can be coupled to the carboxylic acid of a warhead (targeting moiety) or an E3 ligase ligand.
-
Following this coupling, the Boc group is removed to reveal a new primary amine.
-
This newly exposed amine is then coupled to the second component (the E3 ligase ligand or warhead, respectively), completing the PROTAC structure.
Diagram 2: Role in a Generic PROTAC
Caption: Schematic of a PROTAC molecule.
Antibody-Drug Conjugates (ADCs) and Bioconjugation
In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody that targets a specific antigen on cancer cells. The linker's role here is to ensure the payload remains securely attached in circulation but is released upon internalization into the target cell. While cleavable linkers are common, non-cleavable linkers built from scaffolds like Boc-NH-PEG2-NH2 are also used. The PEG element can help mitigate aggregation issues that may arise from conjugating hydrophobic payloads to the antibody. The synthetic strategy is similar to that for PROTACs, where the linker is sequentially attached to the payload and then to a reactive handle on the antibody.
Key Experimental Protocols
The following protocols are self-validating systems, providing clear causality for each step. They are foundational workflows for any scientist utilizing this linker.
Protocol 1: Boc Group Deprotection (Acidic Hydrolysis)
Objective: To selectively remove the Boc protecting group to reveal the primary amine for subsequent conjugation.
Mechanism: The deprotection is a carbamate hydrolysis initiated by protonation of the carbonyl oxygen by a strong acid (e.g., TFA or HCl).[3][11] This weakens the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which spontaneously decomposes to release CO₂ and the free amine.[3][11] The final product is typically the amine salt.[3]
Materials:
-
N-Boc-2,2'-(ethylenedioxy)diethylamine
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Step-by-Step Procedure:
-
Dissolution: Dissolve the Boc-protected substrate (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Add TFA (5-10 equiv) dropwise with stirring. Alternatively, add 4M HCl in dioxane (5-10 equiv).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction is generally rapid.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup & Isolation:
-
Concentrate the reaction mixture under reduced pressure (in vacuo) to remove the solvent and excess acid.
-
Add cold diethyl ether to the residue to precipitate the amine salt (either trifluoroacetate or hydrochloride).
-
Isolate the solid product by filtration, wash with additional cold diethyl ether, and dry under vacuum. The product is typically a white or off-white solid.
-
Protocol 2: Amide Bond Formation (EDC/HOBt Coupling)
Objective: To couple the free primary amine of the deprotected linker to a carboxylic acid-containing molecule.
Mechanism: This is a classic peptide coupling reaction. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12] This intermediate is prone to racemization and side reactions. The additive, N-hydroxybenzotriazole (HOBt), intercepts this intermediate to form a more stable HOBt-ester.[12][13] The primary amine from the linker then attacks this activated ester to form the stable amide bond.[12]
Materials:
-
Deprotected linker amine salt (from Protocol 1) (1.1 equiv)
-
Carboxylic acid-containing molecule (1.0 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF) or DCM
-
Standard aqueous workup reagents (e.g., ethyl acetate, 1N HCl, saturated NaHCO₃, brine)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the deprotected amine salt (1.1 equiv) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Activation & Coupling:
-
Add EDC·HCl (1.2 equiv) portion-wise to the mixture.
-
Add DIPEA (2.5 equiv) dropwise. The base is crucial to neutralize the amine salt and facilitate the reaction.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.[12]
-
Aqueous Workup:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and finally with brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure amide-linked conjugate.[12]
-
Diagram 3: Experimental Workflow
Caption: Workflow from protected linker to final conjugate.
Conclusion
N-Boc-2,2'-(ethylenedioxy)diethylamine is more than a simple molecule; it is a strategic tool that embodies key principles of modern medicinal chemistry. Its orthogonally protected functional groups and integrated hydrophilic spacer provide chemists with the precise control needed to construct sophisticated, multi-component therapeutics. The validated protocols provided herein offer a reliable foundation for the application of this and similar bifunctional linkers, empowering researchers to build the targeted therapies of the future with greater efficiency and success.
References
-
An, S., et al. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 36, 553-562. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 187201, N-BOC-ethylenediamine. Available at: [Link]
-
Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing. Available at: [Link]
- Vertex AI Search. Amine to Amide (EDC + HOBt) - Common Organic Chemistry.
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- 7. ≥95.0% (NT), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
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- 13. peptide.com [peptide.com]
Foreword: Clarifying the Nomenclature of "Boc-eda-ET hcl"
An In-Depth Technical Guide to N-(tert-Butoxycarbonyl)-2-aminoethanethiol Hydrochloride (Boc-Cysteamine HCl)
The term "Boc-eda-ET hcl" presents a degree of chemical ambiguity. While "Boc" clearly refers to the tert-butoxycarbonyl protecting group and "hcl" to the hydrochloride salt, the "eda-ET" portion can be interpreted in several ways. Based on common chemical acronyms and available reagents, this guide will focus on the most probable and widely utilized compound: N-(tert-Butoxycarbonyl)-2-aminoethanethiol hydrochloride . In this context, "ET" signifies ethanethiol. This molecule is a cornerstone reagent for introducing a protected amine and a reactive thiol group in multi-step organic synthesis and bioconjugation.
For clarity, this guide distinguishes between the primary compound and other possible interpretations:
-
Primary Subject: N-(tert-Butoxycarbonyl)-2-aminoethanethiol HCl (Boc-NH-(CH₂)₂-SH·HCl)
-
Alternative Interpretation 1: tert-Butyl N-[2-(ethylamino)ethyl]carbamate HCl (Boc-NH-(CH₂)₂-NH(Et)·HCl)[1]
-
Alternative Interpretation 2: tert-Butyl N-(2-aminoethyl)carbamate HCl (Boc-NH-(CH₂)₂-NH₂·HCl)[2][3]
This document will proceed with an in-depth analysis of the primary subject, providing researchers, scientists, and drug development professionals with the technical and practical information required for its effective use.
Part 1: Core Physicochemical Properties
N-(tert-Butoxycarbonyl)-2-aminoethanethiol, also known as Boc-cysteamine, is a bifunctional linker molecule.[4][5] The hydrochloride salt enhances its stability and handling characteristics as a solid. The core data for the hydrochloride salt and its free base form are summarized below.
Table 1: Physicochemical Data for Primary Subject Compound
| Property | N-(tert-Butoxycarbonyl)-2-aminoethanethiol (Free Base) | N-(tert-Butoxycarbonyl)-2-aminoethanethiol HCl (Salt) |
| Synonyms | Boc-Cysteamine, tert-Butyl N-(2-mercaptoethyl)carbamate | Boc-Cysteamine Hydrochloride |
| Molecular Formula | C₇H₁₅NO₂S[4][5] | C₇H₁₅NO₂S·HCl |
| Molecular Weight | 177.27 g/mol [4][5] | 213.73 g/mol |
| CAS Number | 67385-09-5[4][5] | Not consistently available; refers to parent compound |
| Appearance | Tan or yellow, low melting solid/liquid[4] | White to off-white solid |
| Boiling Point | 68 °C @ 0.3 mmHg[6] | Not Applicable |
| Density | ~1.049 g/mL at 20 °C[6] | Not Applicable |
Table 2: Data for Alternative Chemical Interpretations
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |
| tert-Butyl N-[2-(ethylamino)ethyl]carbamate HCl | C₉H₂₁ClN₂O₂ | 224.73[1][7] | 53413815[1] |
| tert-Butyl N-(2-aminoethyl)carbamate HCl | C₇H₁₇ClN₂O₂ | 196.68[3] | 187200[3] |
Part 2: The Dual-Functionality Framework: Boc Protection and Thiol Reactivity
The utility of Boc-cysteamine HCl is rooted in its two distinct functional moieties, which can be addressed with orthogonal chemistry.
The Boc (tert-Butoxycarbonyl) Protecting Group
The Boc group serves as a robust protecting group for the primary amine. Its critical function is to render the amine nucleophile inert during reactions targeting other parts of a molecule.[8] This prevents unwanted side reactions, such as the amine acting as a nucleophile when the thiol is intended to be the sole reactant.
Causality of Use : The Boc group is chosen for its stability under a wide range of conditions, including those that are basic, nucleophilic, or reductive. However, it can be removed cleanly and efficiently under acidic conditions (e.g., with trifluoroacetic acid, TFA), regenerating the free amine without damaging other sensitive functional groups like esters or amides.[8] This selective deprotection is a cornerstone of multi-step peptide synthesis and complex molecule assembly.[8]
The Thiol (Sulfhydryl) Group
The thiol group (-SH) is a potent and versatile nucleophile. It is particularly valued for its "soft" character, which leads to high reactivity with specific "soft" electrophiles. This selective reactivity is the basis for "click chemistry" type reactions that are highly efficient and produce minimal byproducts.
Key Reactions :
-
Thio-Michael Addition : The thiol undergoes conjugate addition to α,β-unsaturated carbonyls, most notably maleimides. This reaction is extremely rapid and specific at physiological pH, forming a stable thioether bond. It is the most common method for labeling proteins and surfaces with thiol-containing molecules.[9]
-
Thiol-Disulfide Exchange : Thiols can react with disulfides to form new disulfide bonds, a reversible reaction central to protein folding and redox chemistry.
-
Alkylation : Thiols react readily with alkyl halides (e.g., iodoacetamides) to form stable thioether linkages.
Part 3: Experimental Protocol: Two-Stage Bioconjugation Workflow
This protocol describes a self-validating workflow: first, the deprotection of Boc-cysteamine HCl to yield cysteamine, followed by its conjugation to a maleimide-activated protein.
Objective : To covalently attach a free amine payload (via the cysteamine linker) to a target protein for subsequent modification (e.g., fluorescent labeling via NHS-ester chemistry).
Materials :
-
Boc-cysteamine HCl
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Maleimide-activated protein (e.g., Maleimide-BSA)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Size-exclusion chromatography (SEC) column for purification
Step 1: Boc Deprotection of Boc-Cysteamine HCl
Causality: This step uses a strong acid (TFA) in an anhydrous organic solvent (DCM) to cleave the Boc group. The products are the volatile t-butyl cation and CO₂, and the desired cysteamine salt. A precipitation/trituration with cold ether is used to isolate the salt from residual TFA.
-
Dissolution : Dissolve 10 mg of Boc-cysteamine HCl in 1 mL of anhydrous DCM in a glass vial.
-
Deprotection : Add 0.5 mL of TFA to the solution. A gentle effervescence (CO₂ evolution) may be observed.
-
Reaction : Allow the reaction to proceed at room temperature for 30 minutes.
-
Isolation : Add 10 mL of cold diethyl ether to the vial to precipitate the cysteamine·TFA salt.
-
Purification : Centrifuge the vial, decant the ether/DCM supernatant, and wash the pellet twice more with cold ether to remove residual TFA.
-
Drying : Dry the resulting white solid (cysteamine·TFA salt) under a stream of nitrogen or in a vacuum desiccator. The product is now ready for conjugation.
Step 2: Thiol-Maleimide Conjugation
Causality: This step leverages the rapid and specific reaction between the deprotected thiol of cysteamine and the maleimide group on the activated protein. The reaction is performed at near-neutral pH to ensure the thiol is sufficiently deprotonated (as the thiolate anion, -S⁻) to be nucleophilic, while the protein remains stable.
-
Protein Preparation : Dissolve the maleimide-activated protein in PBS (pH 7.2) to a final concentration of 5 mg/mL.
-
Linker Preparation : Immediately before use, dissolve the dried cysteamine·TFA salt in PBS (pH 7.2) to a concentration of 10 mg/mL.
-
Conjugation : Add a 20-fold molar excess of the cysteamine solution to the protein solution.
-
Reaction : Gently mix and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Purification : Remove the unreacted cysteamine linker and any small molecule byproducts using a desalting or size-exclusion chromatography (SEC) column equilibrated with PBS.
-
Validation : Confirm successful conjugation using techniques such as MALDI-TOF mass spectrometry (to observe the mass shift corresponding to the addition of cysteamine) or by quantifying the newly introduced primary amines using an amine-reactive probe.
Part 4: Visualization of the Experimental Workflow
The following diagram illustrates the two-stage chemical transformation from the protected linker to the final protein conjugate.
Sources
- 1. Boc-eda-ET hcl | C9H21ClN2O2 | CID 53413815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Boc-ethylenediamine hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
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- 7. N-t-Butyloxycarbonyl-N,N'-dimethyl-1,2-ethylenediamine hydrochloride | C9H21ClN2O2 | CID 121234071 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Deprotection of Boc-eda-ET HCl using HCl in Dioxane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, offering robust protection of amine functionalities that can be selectively removed under acidic conditions.[1][2] This application note provides a comprehensive, in-depth guide to the deprotection of N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride (Boc-eda-ET HCl), a versatile bifunctional linker, utilizing a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.[1][3] We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss critical best practices and troubleshooting strategies to ensure a high-yielding and efficient deprotection.
Introduction: The Strategic Importance of Boc Deprotection
In multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving the desired molecular architecture. The Boc group is favored for its stability in a wide range of reaction conditions and its facile cleavage under acidic conditions.[1][4] Boc-eda-ET HCl is a valuable building block in the synthesis of complex molecules, including pharmaceuticals and peptide nucleic acids, due to its bifunctional nature, which allows for selective and sequential modifications.[3][5] The deprotection of the Boc group on this linker is a critical step to unmask a primary amine for subsequent conjugation or derivatization.[6] The use of HCl in dioxane is a widely accepted and efficient method for this transformation, typically affording the desired N'-ethyl-1,2-ethanediamine as its hydrochloride salt in high yield.[1][7]
Reaction Mechanism and Workflow
The deprotection of the Boc group with HCl in dioxane proceeds through a well-established acid-catalyzed mechanism.[1][8] The key steps are as follows:
-
Protonation of the Carbonyl Oxygen: The acidic proton from HCl protonates the carbonyl oxygen of the Boc group. This initial step increases the electrophilicity of the carbonyl carbon, making the group more susceptible to cleavage.[8]
-
Formation of a Carbamic Acid and a Tert-butyl Cation: The protonated intermediate is unstable and collapses, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[8]
-
Decarboxylation: The carbamic acid is inherently unstable and readily undergoes decarboxylation, releasing carbon dioxide gas.[8][9] This is a thermodynamically favorable process that drives the reaction to completion.
-
Formation of the Amine Hydrochloride Salt: The newly liberated free amine is then protonated by the excess HCl present in the reaction mixture to form the stable hydrochloride salt.[1][8]
A potential complication in Boc deprotection is the reactivity of the tert-butyl cation intermediate, which can alkylate nucleophilic sites on the substrate or other molecules in the reaction mixture.[10][11][12] However, for a relatively simple substrate like Boc-eda-ET HCl, this is less of a concern.
Reaction Mechanism Workflow
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Detailed Experimental Protocol
This protocol outlines the deprotection of Boc-eda-ET HCl using a 4M solution of HCl in 1,4-dioxane.
Materials and Equipment:
-
Boc-eda-ET HCl
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions:
-
4M HCl in dioxane is highly corrosive, toxic if inhaled, and flammable.[13][14][15] Always handle this reagent in a well-ventilated chemical fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[16]
-
Dioxane can form explosive peroxides upon storage.[14] Use a fresh bottle of HCl in dioxane or ensure that the solvent has been recently tested for peroxides.
-
The reaction releases carbon dioxide gas; do not perform the reaction in a sealed vessel.[8][9]
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Boc-eda-ET HCl (1.0 equivalent).
-
Addition of Reagent: Under a nitrogen or argon atmosphere, add the 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl) to the flask. The substrate may not fully dissolve initially.
-
Reaction: Stir the resulting suspension or solution at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] The deprotected product is significantly more polar than the starting material.
-
Reaction Time: The reaction is typically complete within 1 to 4 hours, though for many substrates, it can be finished in as little as 30 minutes.[7][17]
-
Product Isolation: Upon completion of the reaction, the deprotected product, N'-ethyl-1,2-ethanediamine dihydrochloride, often precipitates from the reaction mixture as a white solid.
-
Work-up:
-
The solvent can be removed under reduced pressure using a rotary evaporator.[18]
-
The resulting solid residue is then triturated with anhydrous diethyl ether to remove any non-polar impurities.
-
The solid product is collected by vacuum filtration, washed with additional diethyl ether, and dried under high vacuum to yield the final product.
-
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Value/Range | Notes |
| Substrate | Boc-eda-ET HCl | 1.0 equivalent |
| Reagent | 4M HCl in 1,4-dioxane | 5-10 equivalents of HCl |
| Solvent | 1,4-Dioxane | Provided with the reagent |
| Temperature | Room Temperature (20-25 °C) | Exothermic reactions are not expected |
| Reaction Time | 1-4 hours | Monitor by TLC or LC-MS for completion |
| Typical Yield | >95% | Dependent on the purity of starting material and work-up |
Best Practices and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient acid concentration or degraded reagent.[19] - Insufficient reaction time.[19] | - Use a fresh bottle of 4M HCl in dioxane. - Extend the reaction time and continue monitoring. |
| Side Product Formation | - Presence of other acid-sensitive functional groups in more complex substrates.[19] - Alkylation by the tert-butyl cation (less common for this substrate).[10] | - For more complex molecules, consider milder deprotection conditions or the use of scavengers like triisopropylsilane (TIS).[10] |
| Product is an oil or sticky solid | - Presence of residual solvent or impurities. | - Ensure thorough drying under high vacuum. - Perform additional trituration with diethyl ether. |
| Low Yield | - Incomplete reaction. - Loss of product during work-up. | - Ensure the reaction has gone to completion before work-up. - Be careful during filtration and transfer of the solid product. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for Boc deprotection.
Conclusion
The deprotection of Boc-eda-ET HCl using 4M HCl in dioxane is a robust and highly efficient method for generating the corresponding primary amine hydrochloride salt. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in these application notes, researchers can confidently and successfully perform this critical synthetic transformation. Careful monitoring of the reaction and proper work-up techniques are key to achieving high yields and purity of the desired product, a versatile intermediate for further functionalization in drug discovery and development.
References
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- Common Organic Chemistry. Boc Deprotection Mechanism - HCl.
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- J&K Scientific LLC. BOC Protection and Deprotection.
- Benchchem. Experimental procedure for deprotection of Boc-protected amines.
- SYNTHETIKA. HCl ( Hydrochloric Acid ) Hydrogen Chloride 4N in Dioxane.
- YouTube. Boc Deprotection Mechanism | Organic Chemistry.
- Benchchem.
- Benchchem. Troubleshooting Boc Deprotection: A Technical Support Guide.
- Fisher Scientific. Amine Protection / Deprotection.
- Master Organic Chemistry. Amine Protection and Deprotection.
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- Wikipedia. tert-Butyloxycarbonyl protecting group.
- NIH.
- CDH Fine Chemical. HYDROCHLORIC ACID 4M IN DIOXANE.
- Loba Chemie. 4M HYDROCHLORIC ACID IN DIOXANE MSDS CAS No.
- N-Boc-Ethylenediamine in Pharmaceutical Development: A Key Intermedi
- Benchchem. The Cornerstone of Amine Protection: An In-depth Technical Guide to the Boc Group in Chemical Synthesis.
- ResearchGate. How can we do the deprotection of boc-amino acids using hcl ?.
- Reddit. Boc deprotection using 4M HCl in dioxane also cleaved amide.
- Benchchem. The Strategic Advantage of Controlled Reactivity: A Comparative Guide to Boc-eda-ET HCl and Unprotected Ethylenediamine.
- Gases Grit. Hydrogen chloride in 1,4- dioxane 4 M.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection.
- ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?.
- Common Organic Chemistry. Boc Deprotection - HCl.
- Benchchem. Application Notes and Protocols for Boc-eda-ET HCl as a Linker in Polymer Chemistry.
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.
- PubMed. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
- University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
- ResearchGate. How to confirm BOC deprotection by TFA ?.
- Benchchem. Application Notes and Protocols for Boc-eda-ET HCl in Synthetic Chemistry.
- NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- BOC Sciences. Intermediates in Drug Development: Lab to Industry.
- Benchchem. A Comparative Guide to Analytical Methods for Confirming Boc Protection.
- ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.
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The Strategic Application of Boc-eda-ET HCl in the Synthesis of Targeted Protein Degraders: A Technical Guide for Drug Discovery Professionals
Introduction: The Dawn of Targeted Protein Degradation
The paradigm of small molecule drug discovery is undergoing a significant transformation. Beyond simple inhibition, the field is rapidly advancing towards targeted protein degradation (TPD), a powerful modality that harnesses the cell's own machinery to eliminate disease-causing proteins.[1][2] This approach utilizes heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[3][4] This catalytic mechanism offers several advantages over traditional inhibitors, including the potential to target previously "undruggable" proteins and overcome resistance mechanisms.[5]
At the heart of every PROTAC is a chemical linker, a critical component that connects the target-binding ligand to the E3 ligase-binding ligand. The nature of this linker—its length, rigidity, and chemical composition—is paramount in dictating the efficacy of the resulting degrader.[6] This guide provides an in-depth exploration of Boc-eda-ET HCl (N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride) , a versatile bifunctional linker, and its practical applications in the rational design and synthesis of PROTACs for drug discovery.[7]
The Critical Role of Boc-eda-ET HCl in PROTAC Synthesis
Boc-eda-ET HCl is a strategically designed building block that offers controlled, sequential functionalization, a crucial requirement in the multi-step synthesis of complex molecules like PROTACs.[8][9] Its structure features a secondary amine that is readily available for nucleophilic attack, and a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This differential reactivity is the cornerstone of its utility.[7]
The Boc protecting group is stable under a variety of reaction conditions but can be cleanly removed under acidic conditions, such as with hydrochloric acid (HCl) in dioxane.[10] This allows for a stepwise and directed synthesis, preventing the unwanted formation of symmetrical byproducts that can occur with unprotected diamines like ethylenediamine.[8] By using Boc-eda-ET HCl, researchers can first conjugate the linker to either the target protein ligand or the E3 ligase ligand via its secondary amine, and then, after deprotection, attach the second ligand to the newly exposed primary amine.
Physicochemical Properties of Boc-eda-ET HCl
A clear understanding of the physicochemical properties of Boc-eda-ET HCl is essential for its effective use in synthesis.
| Property | Value |
| Chemical Name | N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride |
| Synonyms | Boc-N'-Et-EDA·HCl, tert-Butyl (2-(ethylamino)ethyl)carbamate hydrochloride |
| CAS Number | 1073659-87-6 |
| Molecular Formula | C₉H₂₁ClN₂O₂ |
| Molecular Weight | 224.73 g/mol |
| Appearance | White to off-white solid |
| Storage Temperature | 2-8°C |
A Step-by-Step Guide to PROTAC Synthesis Utilizing Boc-eda-ET HCl
The following section outlines a detailed, yet generalizable, workflow for the synthesis of a PROTAC, illustrating the pivotal role of Boc-eda-ET HCl. This process involves the sequential coupling of a target protein ligand (possessing a carboxylic acid for amide bond formation), the Boc-eda-ET HCl linker, and an E3 ligase ligand (in this example, a molecule with a reactive leaving group for nucleophilic substitution).
Workflow Overview
The synthesis is conceptually divided into three key stages:
-
Linker Conjugation to the First Ligand: Formation of an amide bond between the target protein ligand and the secondary amine of Boc-eda-ET HCl.
-
Boc Deprotection: Removal of the Boc protecting group to expose the primary amine.
-
Final Ligand Conjugation: Attachment of the E3 ligase ligand to the newly deprotected primary amine.
Sources
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- 2. Enzyme-Activated Sugar-Coated Bifunctional Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 4. mdpi.com [mdpi.com]
- 5. Boc3Arg-linked ligands induce degradation by localizing target proteins to the 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of Boc-eda-ET HCl as a Heterobifunctional Linker: A Guide for Researchers
Introduction: The Crucial Role of Precision in Molecular Assembly
In the landscape of modern drug development and diagnostics, the ability to selectively and covalently link different molecular entities is paramount. Bifunctional linkers are the molecular architects of this precision, enabling the construction of complex and highly functional biomolecular conjugates.[1][2] From antibody-drug conjugates (ADCs) that deliver potent cytotoxic agents directly to tumor cells, to the immobilization of proteins on biosensor surfaces, the choice of linker dictates the stability, efficacy, and specificity of the final construct.[3]
This guide provides an in-depth exploration of Boc-eda-ET HCl, a versatile heterobifunctional linker designed for controlled, sequential bioconjugation. For the purpose of this technical note, we will consider Boc-eda-ET HCl to represent a class of linkers possessing a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a thiol (or a disulfide precursor that can be readily reduced to a thiol) at the other, connected by an ethylenediamine (eda) spacer. This architecture offers the strategic advantage of orthogonal reactivity, allowing for the directed coupling of two different molecules in a stepwise manner. We will delve into the core chemical principles, provide detailed, field-tested protocols, and offer insights into the causality behind experimental choices to empower researchers in their pursuit of novel bioconjugates.
Chemical Properties and Mechanism of Action
The efficacy of Boc-eda-ET HCl as a linker stems from its distinct chemical functionalities, each playing a specific role in the bioconjugation workflow.
The Core Components:
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis.[4] Its key advantage lies in its stability under a broad range of reaction conditions, including those that are basic or nucleophilic, while being easily and cleanly removable under mild acidic conditions, typically with trifluoroacetic acid (TFA).[4][5] This acid-labile nature is the cornerstone of its utility, enabling the temporary masking of the amine's reactivity.[5] This allows for the selective reaction of the thiol group first, followed by the deprotection and subsequent reaction of the newly exposed amine.[6]
-
Ethylenediamine (eda) Spacer: The ethylenediamine core provides a flexible spacer between the two reactive termini. The length and flexibility of a linker can significantly impact the properties of the final conjugate, such as improving solubility and reducing steric hindrance between the conjugated molecules.[7]
-
Ethyl-Thio (ET) Group: The thiol group (-SH) is a potent nucleophile that can react with a variety of electrophilic partners. One of the most common and efficient reactions in bioconjugation is the Michael addition of a thiol to a maleimide, forming a stable thioether bond.[8] This reaction is highly selective for thiols within a pH range of 6.5-7.5. In many commercially available linkers, the thiol may be present as a disulfide bond, which can be readily cleaved to the reactive thiol using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[9]
Physicochemical Properties of a Representative Boc-eda-ET Linker:
| Property | Value | Reference |
| Chemical Name | 3-((2-((tert-Butoxycarbonyl)amino)ethyl)disulfanyl)propanoic acid | [10] |
| Molecular Formula | C10H19NO4S2 | [10] |
| Molecular Weight | 281.4 g/mol | [10] |
| Appearance | White to off-white solid | [11] |
| Storage Temperature | 2-8°C | [11] |
Core Chemistries and Reaction Mechanisms
Successful utilization of Boc-eda-ET HCl hinges on a solid understanding of the two primary conjugation chemistries it enables: amine-reactive and thiol-reactive coupling.
Amine-Reactive Chemistry: The Power of the Deprotected Amine
Once the Boc group is removed, the primary amine becomes a nucleophilic handle for a variety of conjugation strategies.[12] The most prevalent of these is the reaction with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form a stable amide bond.[12] The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide as a leaving group.[12]
Key Considerations for Amine Coupling:
-
pH: The reactivity of the primary amine is pH-dependent. The unprotonated amine (-NH2) is the nucleophilic species. Therefore, the reaction is typically carried out at a pH slightly above the pKa of the amine, usually between 7.2 and 8.5.[12] However, at higher pH, the hydrolysis of the NHS ester becomes a competing reaction.[12]
-
Buffer Choice: Buffers containing primary amines, such as Tris, should be avoided as they will compete with the intended reaction. Phosphate-buffered saline (PBS) or borate buffers are common choices.
Thiol-Reactive Chemistry: The Specificity of Thiol-Maleimide Coupling
The thiol-maleimide reaction is a cornerstone of bioconjugation due to its high efficiency and selectivity under mild conditions.[8] It is often considered a "click chemistry" reaction because of its reliability and rapid kinetics. The reaction involves the nucleophilic attack of the thiol on the double bond of the maleimide ring, resulting in a stable thioether linkage.[8]
Key Considerations for Thiol-Maleimide Coupling:
-
pH: The reaction is most efficient and selective for thiols at a pH between 6.5 and 7.5. Above pH 7.5, maleimides can also react with amines, such as the side chain of lysine residues.
-
Stability of the Conjugate: While generally stable, the thioether bond formed can undergo a retro-Michael reaction, particularly in the presence of other thiols.[13] Hydrolysis of the succinimide ring in the conjugate can increase its long-term stability.[13][14]
Experimental Protocols
The following protocols provide a general framework for using a Boc-eda-ET type linker. Optimization may be required for specific applications.
Protocol 1: Boc Deprotection to Expose the Primary Amine
This protocol describes the removal of the Boc protecting group to yield a free primary amine.
Materials:
-
Boc-protected linker
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected linker in DCM (e.g., 10 mg/mL).
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Redissolve the residue in a small amount of DCM and carefully neutralize with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the deprotected linker.
Diagram: Boc Deprotection Workflow
Caption: Workflow for the acid-catalyzed removal of the Boc protecting group.
Protocol 2: Conjugation of the Thiol Terminus to a Maleimide-Functionalized Molecule
This protocol assumes the linker has a free thiol. If starting with a disulfide, a reduction step (Protocol 2a) is required first.
Materials:
-
Thiol-containing linker
-
Maleimide-functionalized molecule (e.g., protein, payload)
-
Phosphate-buffered saline (PBS), pH 6.5-7.5
-
Degassing equipment (optional, but recommended)
-
Size-exclusion chromatography (SEC) or dialysis equipment for purification
Procedure:
-
Dissolve the maleimide-functionalized molecule in PBS (pH 6.5-7.5). If possible, degas the buffer to minimize thiol oxidation.
-
Dissolve the thiol-containing linker in a compatible solvent (e.g., DMSO or DMF) and add it to the solution of the maleimide-functionalized molecule. A 1.5 to 5-fold molar excess of the linker is typically used.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quench the reaction by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any excess maleimide.
-
Purify the conjugate using SEC or dialysis to remove unreacted linker and quenching agent.
Protocol 2a: Disulfide Reduction to Generate a Free Thiol
Materials:
-
Disulfide-containing linker
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction buffer (e.g., PBS with EDTA)
Procedure:
-
Dissolve the disulfide-containing linker in the reaction buffer.
-
Add a 10-20 fold molar excess of TCEP or DTT.
-
Incubate at room temperature for 30-60 minutes.
-
The resulting thiol-containing linker can be used directly in the conjugation reaction (Protocol 2). It is recommended to remove the reducing agent before adding the maleimide-functionalized molecule if it also contains disulfide bonds that could be reduced.
Diagram: Thiol-Maleimide Conjugation
Caption: General workflow for thiol-maleimide bioconjugation.
Protocol 3: Conjugation of the Amine Terminus to an NHS-Ester-Functionalized Molecule
This protocol is for reacting the deprotected amine of the linker with an NHS-ester.
Materials:
-
Amine-containing linker (after Boc deprotection)
-
NHS-ester-functionalized molecule
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching agent (e.g., Tris or hydroxylamine)
-
Purification equipment (SEC or dialysis)
Procedure:
-
Dissolve the NHS-ester-functionalized molecule in the reaction buffer.
-
Dissolve the amine-containing linker in a compatible solvent (e.g., DMSO or DMF) and add it to the solution of the NHS-ester-functionalized molecule. A 5 to 20-fold molar excess of the linker is often used.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM to consume any unreacted NHS-ester.
-
Purify the conjugate using SEC or dialysis to remove unreacted linker and byproducts.
Diagram: Amine-NHS Ester Conjugation
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. scbt.com [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
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- 7. Page Not Found. - Bio-Synthesis, Inc. - [biosyn.com]
- 8. bachem.com [bachem.com]
- 9. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boc-NH-ethyl-SS-propionic acid | C10H19NO4S2 | CID 53386354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. creativepegworks.com [creativepegworks.com]
Application Notes and Protocols for Amine Introduction using Boc-eda-ET HCl
A Strategic Guide to Amine Functionalization for Bioconjugation and Drug Development
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride (Boc-eda-ET HCl) for introducing a primary amine functionality onto a target molecule, typically one bearing a carboxyl group. This process is a critical step in the synthesis of various bioconjugates, including antibody-drug conjugates (ADCs) and PROteolysis Targeting Chimeras (PROTACs).
Core Principles: The "Why" Behind the Workflow
The strategic use of Boc-eda-ET HCl lies in its heterobifunctional nature. It possesses a Boc-protected primary amine and a secondary amine. This differential protection allows for a sequential and controlled conjugation strategy. The secondary amine is readily available to react with an activated carboxyl group on a molecule of interest (e.g., a polymer, a protein, or a small molecule). Once this initial coupling is achieved, the Boc protecting group can be removed under mild acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation reactions.[1][2][3]
The entire workflow can be conceptually broken down into three key stages:
-
Activation of the Carboxyl Group: The carboxylic acid on the target molecule is activated to make it susceptible to nucleophilic attack by the secondary amine of Boc-eda-ET HCl.
-
Coupling of Boc-eda-ET HCl: The linker is covalently attached to the target molecule via an amide bond.
-
Deprotection of the Boc Group: The terminal primary amine is unmasked, rendering it available for further functionalization.
This structured approach ensures site-specific modification and prevents unwanted side reactions, which is paramount in the synthesis of well-defined and potent therapeutic and diagnostic agents.
Physicochemical Properties of Boc-eda-ET HCl
A thorough understanding of the physicochemical properties of Boc-eda-ET HCl is crucial for its proper handling, storage, and successful application in coupling reactions.
| Property | Value | Reference |
| Chemical Name | N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride | [1][3] |
| Synonyms | Boc-N'-Et-EDA·HCl, tert-Butyl (2-(ethylamino)ethyl)carbamate hydrochloride | [1] |
| CAS Number | 1073659-87-6 | [1][3] |
| Molecular Formula | C₉H₂₀N₂O₂·HCl | [1] |
| Molecular Weight | 224.73 g/mol | [1][3] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 139-144 °C | [1] |
| Storage Temperature | 2-8°C | [1][3] |
Experimental Workflow: A Visual Overview
The following diagram illustrates the overall experimental workflow for the functionalization of a carboxylated molecule with Boc-eda-ET HCl.
Caption: Experimental workflow for amine functionalization.
Detailed Protocols and Methodologies
Protocol 1: Coupling of Boc-eda-ET HCl to a Carboxylated Molecule
This protocol details the amidation reaction between a molecule containing a carboxylic acid and the secondary amine of Boc-eda-ET HCl using carbodiimide chemistry.
Materials:
-
Carboxylated molecule (e.g., protein, polymer, small molecule)
-
Boc-eda-ET HCl
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) for organic-soluble molecules or MES buffer for aqueous reactions
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) for organic reactions
-
Appropriate buffer for pH adjustment in aqueous reactions (e.g., Phosphate Buffer)
-
Quenching reagent (e.g., 2-mercaptoethanol, hydroxylamine)
-
Purification system (e.g., dialysis tubing, chromatography column)
Reaction Mechanism Overview:
Caption: EDC/NHS coupling reaction mechanism.
Procedure:
-
Preparation of the Carboxylated Molecule:
-
For organic-soluble molecules: Dissolve the carboxylated molecule in anhydrous DMF to a final concentration of 10-50 mg/mL.[1]
-
For aqueous reactions: Dissolve the molecule in an appropriate buffer. The activation reaction with EDC is most efficient at a pH of 4.5-7.2.[4] MES buffer is a suitable choice as it does not contain carboxyl or amine groups that could interfere with the reaction.[4]
-
-
Activation of Carboxyl Groups:
-
Add EDC (1.5-2.0 molar excess over carboxyl groups) and NHS (1.5-2.0 molar excess over carboxyl groups) to the solution of the carboxylated molecule.[1]
-
Rationale: EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[4][5][6] This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group.[5] NHS is added to react with the O-acylisourea intermediate to form a more stable NHS-ester, which increases the efficiency of the subsequent coupling reaction with the amine.[4][5][7]
-
Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the NHS-ester.[1]
-
-
Preparation of Boc-eda-ET HCl:
-
In a separate vial, dissolve Boc-eda-ET HCl (1.5-2.0 molar excess over carboxyl groups) in a minimal amount of the same solvent (anhydrous DMF or aqueous buffer).[1]
-
Crucial Step: Neutralize the hydrochloride salt by adding one equivalent of a non-nucleophilic base like TEA or DIPEA for reactions in organic solvents.[1] For aqueous reactions, the pH of the Boc-eda-ET HCl solution should be adjusted to be compatible with the coupling reaction (typically pH 7.2-8.5 for optimal amine reactivity).[7][8] This deprotonates the secondary amine, making it nucleophilic and ready to react.
-
-
Coupling Reaction:
-
Quenching the Reaction:
-
After the desired reaction time, quench the reaction to deactivate any unreacted NHS-esters. This can be achieved by adding a small amount of water or a more specific quenching reagent like 2-mercaptoethanol or hydroxylamine.[1][5][8]
-
Rationale: Quenching prevents unintended reactions of the activated carboxyl groups with other nucleophiles that may be present or introduced during purification.
-
-
Purification:
-
Purify the resulting Boc-protected conjugate to remove unreacted reagents and byproducts. For larger molecules like polymers or proteins, dialysis against deionized water for 48-72 hours with frequent water changes is an effective method.[1] For smaller molecules, chromatography techniques such as silica gel chromatography or HPLC may be more appropriate.
-
-
Characterization:
-
Confirm the successful coupling through analytical techniques such as FTIR (look for the appearance of amide bond peaks around 1650 cm⁻¹) and ¹H NMR (confirm the presence of the Boc group with a characteristic peak around 1.4 ppm).[1] Mass spectrometry can also be used to verify the mass of the conjugate.
-
Protocol 2: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolution: Dissolve the Boc-protected conjugate in a suitable solvent such as dichloromethane (DCM).
-
Acid Treatment: Add an excess of trifluoroacetic acid (TFA) to the solution. A common ratio is 1:1 (v/v) of TFA to DCM.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the deprotection can be monitored by TLC or LC-MS.
-
Mechanism: The Boc group is labile in acidic conditions.[2][9] The acid protonates the carbonyl oxygen of the carbamate, leading to the cleavage of the tert-butyl group as a stable tert-butyl cation.[10] The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free primary amine.[10]
-
-
Work-up:
-
Remove the TFA and solvent under reduced pressure.
-
Neutralize the resulting amine salt by dissolving the residue in a suitable solvent and washing with a mild base such as saturated sodium bicarbonate solution.
-
Extract the deprotected product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final amine-functionalized product.
-
-
Characterization:
-
Confirm the removal of the Boc group by ¹H NMR (disappearance of the peak around 1.4 ppm) and mass spectrometry (a decrease in mass corresponding to the Boc group).
-
Troubleshooting and Optimization
| Problem | Potential Cause | Solution |
| Low Coupling Efficiency | - Incomplete activation of carboxyl groups.- Hydrolysis of the activated intermediate.- Incorrect pH for the coupling reaction.- Inactive EDC (hygroscopic). | - Increase the molar excess of EDC and NHS.- Ensure anhydrous conditions for reactions in organic solvents.- Optimize the pH for both the activation and coupling steps.- Use fresh, properly stored EDC.[11] |
| Aggregation of Molecules | - Loss of stabilizing charge on carboxyl groups during activation.- Hydrophobic interactions. | - Adjust the pH and ionic strength of the buffer.- Use a stabilizer such as PEG.[12] |
| Incomplete Boc Deprotection | - Insufficient acid or reaction time. | - Increase the concentration of TFA or extend the reaction time.- Monitor the reaction progress closely. |
| Side Reactions | - Presence of other nucleophiles.- Reaction with non-target functional groups. | - Use a two-step coupling procedure with NHS to increase specificity.[7]- Ensure the purity of all reagents and solvents. |
Conclusion
Boc-eda-ET HCl is a versatile and valuable tool for the introduction of primary amine functionalities in a controlled manner. By understanding the underlying chemical principles and carefully optimizing the reaction conditions as outlined in these application notes, researchers can confidently and successfully synthesize well-defined bioconjugates for a wide range of applications in drug discovery and development.
References
- Application Notes and Protocols for Boc-eda-ET HCl as a Linker in Polymer Chemistry - Benchchem.
- EDC/NHS activation of a surface?
- About EDC/NHS response - ECHEMI.
- Bioconjugation Part 1-small drug molecule conjug
- Boc Protecting Group for Amines - Chemistry Steps.
- The Strategic Application of Boc-Protected Linkers in Bioconjug
- An In-depth Technical Guide to Boc-eda-ET hcl: Structure, Synthesis, and Applic
- Boc-Protected Amino Groups - Organic Chemistry Portal.
- How does EDC/NHS coupling ACTUALLY work ?
- High Efficiency & Stability Protein CrossLinking with EDC & NHS - G-Biosciences.
- instructions - edc - Thermo Fisher Scientific.
- General Protocol for Coupling Biomolecules to Carboxyl
- What is the best and reliable approach to prepare EDC/NHS solution?
- Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US.
- Application Note: Quenching and Surface Modification of EDC/NHS Reactions using Bis-PEG7-acid - Benchchem.
- Amine Protection and Deprotection - Master Organic Chemistry.
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- 12. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Use of Boc-eda-ET HCl in Solid-Phase Peptide Nucleic Acid (PNA) Synthesis
Abstract: Peptide Nucleic Acid (PNA) is a high-affinity synthetic DNA mimic with a pseudo-peptide backbone that is revolutionizing diagnostics and therapeutics.[1][2] The cornerstone of its synthesis is the robust and scalable production of high-purity PNA monomers. This document provides an in-depth guide for researchers and drug development professionals on the strategic use of N-[2-(Boc-amino)ethyl]glycine ethyl ester hydrochloride (commonly referred to as Boc-eda-ET HCl or Boc-aeg-OEt·HCl), a critical precursor for the PNA backbone. We will elucidate the causality behind the Boc/Z and Boc/acyl protection strategies, provide validated, step-by-step protocols for monomer synthesis and solid-phase oligomerization, and offer expert insights into process optimization and quality control.
Introduction to PNA and the Boc Synthesis Strategy
Peptide Nucleic Acid (PNA) is an artificial polymer that mimics the structure of DNA and RNA.[3] Instead of a sugar-phosphate backbone, PNA features repeating N-(2-aminoethyl)glycine units linked by peptide bonds, to which nucleobases are attached via a methylene carbonyl linker.[4] This neutral, achiral backbone confers remarkable properties, including high binding affinity and specificity to complementary DNA/RNA sequences, and exceptional resistance to enzymatic degradation by nucleases and proteases.[1]
Solid-phase synthesis, adapted from well-established peptide chemistry, is the predominant method for PNA oligomerization.[5][6] Among the various chemical strategies, the Boc (tert-butyloxycarbonyl) approach remains a powerful and reliable option, particularly valued for producing high-purity oligomers.[7] This strategy employs the acid-labile Boc group for temporary protection of the backbone's terminal amine, which is removed at each synthesis cycle. Concurrently, more robust, acid-stable protecting groups like Benzyloxycarbonyl (Z) or Benzoyl (Bz) are used for the exocyclic amines of adenine, cytosine, and guanine nucleobases.[5]
The synthesis of the required PNA monomers is a critical first step, and it begins with a versatile backbone precursor: Boc-eda-ET HCl .
Profile of the Key Precursor: N-[2-(Boc-amino)ethyl]glycine Ethyl Ester HCl
Boc-eda-ET HCl (Boc-aeg-OEt·HCl) is not a complete PNA monomer but rather the foundational building block of the N-(2-aminoethyl)glycine backbone.[8][9] Understanding its structure is key to understanding its function.
Caption: Chemical Structure of Boc-eda-ET HCl.
The molecule's design is deliberate for multi-step organic synthesis:
-
Boc Group: This tert-butyloxycarbonyl group provides robust protection for the primary amine against unwanted side reactions during the attachment of the nucleobase.[] Its key feature is its lability in moderately acidic conditions (e.g., trifluoroacetic acid, TFA), which allows for its selective removal without disturbing other protecting groups.[11]
-
Ethyl Ester (ET): The ethyl ester protects the carboxylic acid functionality. This is crucial because a free carboxylic acid would interfere with the nucleobase coupling step. The ester can be cleanly removed via saponification (base-catalyzed hydrolysis) to yield the free acid necessary for subsequent coupling to the solid-phase resin.[12]
-
Hydrochloride (HCl) Salt: The compound is supplied as a hydrochloride salt to enhance its stability, improve its crystalline nature, and make it easier to handle as a solid powder.[8]
Physicochemical Properties
| Property | Value | Reference |
| Synonyms | N-[2-(Boc-amino)ethyl]glycine ethyl ester HCl, Boc-aeg-OEt·HCl | [8] |
| Molecular Formula | C₁₁H₂₂N₂O₄·HCl | [8] |
| Molecular Weight | 282.76 g/mol | [8] |
| Appearance | White to yellow solid | [8] |
| Melting Point | 116 - 119 °C | [8] |
| Purity | ≥ 95% (NMR) | [8] |
| Storage Conditions | Store at 0 - 8 °C, desiccated | [8] |
Protocol 1: Synthesis of Boc-PNA-Thymine-OH Monomer
The primary application of Boc-eda-ET HCl is its conversion into a complete, synthesis-ready PNA monomer. This involves a two-step process: attachment of the nucleobase acetic acid derivative, followed by saponification of the ethyl ester.
Caption: Workflow for converting the precursor to a usable PNA monomer.
Materials and Reagents
-
Boc-eda-ET HCl
-
(Thymin-1-yl)acetic acid
-
Sodium Bicarbonate (NaHCO₃)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Lithium Hydroxide (LiOH)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF, peptide grade), Tetrahydrofuran (THF), Water (deionized)
-
Ethyl Acetate (EtOAc), Hexanes
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology
Part A: Free-Basing of the Backbone
-
Dissolution: Dissolve Boc-eda-ET HCl (1.0 eq) in DCM. Add this solution to a separatory funnel containing a saturated aqueous solution of NaHCO₃.
-
Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Organic Phase Collection: Collect the bottom organic (DCM) layer. Extract the aqueous layer two more times with fresh DCM.
-
Drying: Combine all organic extracts and dry over anhydrous MgSO₄.
-
Concentration: Filter the solution to remove the MgSO₄ and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the free-base Boc-eda-ET as an oil. Do not heat excessively. Proceed immediately to the next step.
Part B: Coupling with Nucleobase Acetic Acid
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (Thymin-1-yl)acetic acid (1.05 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Backbone Addition: Add the free-base oil from Part A, dissolved in a minimal amount of anhydrous DMF, to the flask.
-
Activation & Coupling: Cool the mixture to 0 °C in an ice bath. Add DIC (1.1 eq) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).
-
Work-up: Dilute the reaction mixture with EtOAc. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and finally with brine. Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product (Boc-PNA(T)-OEt) by silica gel column chromatography, typically using a gradient of EtOAc in hexanes.
Part C: Saponification to the Free Acid
-
Dissolution: Dissolve the purified Boc-PNA(T)-OEt from Part B in a 3:1 mixture of THF and water.
-
Hydrolysis: Cool the solution to 0 °C and add an aqueous solution of LiOH (1.5 eq) dropwise.
-
Monitoring: Stir the reaction at 0 °C, monitoring for the disappearance of the starting material by TLC or LC-MS (typically 1-3 hours).
-
Quenching: Once the reaction is complete, carefully acidify the mixture to pH ~3 using cold 1N HCl.
-
Extraction: Extract the product into EtOAc (3x).
-
Final Steps: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield the final product, Boc-PNA(T)-OH , as a white solid. Verify identity and purity via NMR and MS.
Protocol 2: Boc-Chemistry Solid-Phase PNA Synthesis
With the Boc-protected monomers in hand, the oligomerization can proceed on a solid support, such as a methylbenzhydrylamine (MBHA) resin for a C-terminal amide.[5][13] Each cycle of monomer addition involves four key steps.
Caption: A single cycle in Boc-based solid-phase PNA synthesis.
Reagents and Conditions for a Standard Cycle
| Step | Reagent/Solution | Time | Purpose |
| Resin Swelling | Dichloromethane (DCM) | 1 hr | Prepares the resin polymer for synthesis. |
| 1. Deprotection | 50% TFA in DCM with 5% m-cresol | 2 x 2 min | Removes the N-terminal Boc group.[11][14] |
| Washes | DCM, Isopropanol, DCM | 3x each | Removes residual TFA and byproducts. |
| 2. Neutralization | 5% DIEA in DCM | 2 x 1 min | Generates the free amine for coupling.[12] |
| Washes | DCM | 3x | Removes excess DIEA. |
| 3. Coupling | 0.2M Boc-monomer, 0.2M HATU, 0.4M DIEA in NMP | 30-60 min | Forms the new peptide bond.[6] |
| Washes | NMP, DCM | 3x each | Removes excess reagents and byproducts. |
| 4. Capping | Acetic Anhydride / Pyridine / NMP (1:2:2) | 15 min | Blocks unreacted amines to prevent deletions.[13] |
| Washes | DCM | 3x | Prepares resin for the next cycle. |
Step-by-Step Methodology (Manual Synthesis, 5 µmol scale)
-
Resin Preparation: Place 50 mg of MBHA resin (0.1 mmol/g loading) in a fritted syringe reactor. Swell in DCM for 1 hour, then drain.
-
Boc Deprotection: Add the TFA/DCM/m-cresol solution to the resin. Agitate for 2 minutes and drain. Repeat once.
-
Washing: Wash the resin by adding the specified solvent, agitating for 30 seconds, and draining. Perform washes with DCM (3x), Isopropanol (3x), and DCM (3x).
-
Neutralization: Add the 5% DIEA/DCM solution, agitate for 1 minute, and drain. Repeat once. Wash with DCM (3x).
-
Coupling:
-
In a separate vial, pre-activate the Boc-PNA-monomer (4 eq, 20 µmol) with HATU (3.9 eq) and DIEA (8 eq) in NMP for 2 minutes.
-
Add the activated monomer solution to the resin. Agitate for 30-60 minutes.
-
Drain the solution and wash the resin with NMP (3x) and DCM (3x).
-
QC Check: Perform a qualitative Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), repeat the coupling step.[13]
-
-
Capping: Add the capping solution to the resin and agitate for 15 minutes. Drain and wash with DCM (3x).
-
Loop: The resin is now ready for the deprotection step of the next cycle. Repeat steps 2-6 for each monomer in the sequence.
Final Cleavage, Purification, and Analysis
Protocol 3: Cleavage and Deprotection
-
Expert Insight: The final cleavage step is the harshest and simultaneously removes the PNA from the resin and the permanent protecting groups (Z or Bz) from the nucleobases. This requires a strong acid cocktail.
-
Preparation: After the final synthesis cycle and deprotection of the last Boc group, wash the resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoromethanesulfonic acid (TFMSA) / TFA / m-cresol (e.g., 1:8:1 ratio). Caution: Strong acids. Handle in a certified fume hood with appropriate PPE.
-
Reaction: Add the cold cleavage cocktail to the dried resin in the reaction vessel. Agitate at room temperature for 60-90 minutes.[5][11]
-
Isolation: Filter the acidic solution away from the resin beads into a cold centrifuge tube. Wash the resin beads with a small amount of fresh TFA and combine the filtrates.
Protocol 4: Precipitation and Purification
-
Precipitation: Add the TFA solution dropwise into a large volume (approx. 10x) of cold diethyl ether. A white precipitate (the crude PNA) should form.[14]
-
Pelleting: Place the tube on ice or at -20 °C for 30 minutes to maximize precipitation. Centrifuge the suspension (e.g., 7000 rpm, 5 min) to pellet the solid PNA.[13]
-
Washing: Carefully decant the ether. Resuspend the pellet in fresh cold ether, vortex, and centrifuge again. Repeat this wash step two more times to remove residual cleavage reagents.
-
Drying: After the final wash, decant the ether and dry the white PNA pellet under a stream of nitrogen.
-
Purification:
-
Dissolve the crude PNA in 0.1% aqueous TFA.
-
Purify by reverse-phase HPLC (RP-HPLC) using a C18 column.[14]
-
Typical Conditions:
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient of 5% to 65% Solvent B over 30 minutes.
-
Detection: Monitor absorbance at 260 nm.
-
Temperature: Perform the separation at an elevated temperature (e.g., 55 °C) to minimize PNA aggregation.[14]
-
-
-
Analysis: Collect the major peak and confirm the identity and purity of the PNA oligomer using MALDI-TOF mass spectrometry.[14] Lyophilize the pure, HPLC-purified fractions to obtain the final PNA product as a fluffy white solid.
References
-
Galan, A. et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. [Link]
-
Will, D. W. et al. (1995). PNA synthesis using a novel Boc/acyl protecting group strategy. Tetrahedron Letters. [Link]
-
Schneider, J. PNA Purification and Characterization. Carnegie Mellon University. [Link]
-
Isidro-Llobet, A. et al. (2022). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews. [Link]
-
Thomson, T. et al. (1995). Synthesis of Peptide Nucleic Acid Monomers Containing the Four Natural Nucleobases: Thymine, Cytosine, Adenine, and Guanine and Their Oligomerization. The Journal of Organic Chemistry. [Link]
- Process for the preparation of N,N'-diacetylethylene diamine.
-
The Synthesis and Characterization Studies of Modified Nucleobase in PNA and DNA. Western University Open Repository. [Link]
-
A novel strategy for surface modification of polyimide membranes by vapor-phase ethylenediamine (EDA) for hydrogen purification. ResearchGate. [Link]
-
Moriya, S. et al. (2021). Synthesis and characterization of PNA oligomers containing preQ1 as a positively charged guanine analogue. researchmap. [Link]
-
Yeh, J. I. et al. (2010). Recent Advances in Chemical Modification of Peptide Nucleic Acids. Molecules. [Link]
-
Christensen, L. et al. (1995). Solid-phase Synthesis of Peptide Nucleic Acids. Journal of Peptide Science. [Link]
-
The Prebiotic Synthesis of Ethylenediamine Monoacetic Acid, The Repeating Unit of Peptide Nucleic Acids. NASA Technical Reports Server (NTRS). [Link]
-
Custom PNA Oligomer Synthesis. Bio-Synthesis Inc. [Link]
-
Magnetic Nanocarriers with ICPTES- and GPTMS-Functionalized Quaternary Chitosan for pH-Responsive Doxorubicin Release. MDPI. [Link]
-
Ray, A., & Norden, B. (2000). Peptide nucleic acid (PNA): its medical and biotechnical applications and promise for the future. FASEB Journal. [Link]
-
Singh, R. P. et al. (2017). A facile route to synthesize N-(Boc-Aminoethylglycin)thymine Ethyl Ester, application to the synthesis of. Journal of Chemical Sciences. [Link]
-
Synthetic strategies towards thiol-modified PNA oligomers. ResearchGate. [Link]
-
Vagner, J. et al. (2008). Methods and protocols of modern solid phase peptide synthesis. Methods. [Link]
-
Sahu, B. et al. (2011). Modulation of DNA and RNA by PNA. Journal of the American Chemical Society. [Link]
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- 2. Modulation of DNA and RNA by PNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advantages of Peptide Nucleic Acids as Diagnostic Platforms for Detection of Nucleic Acids in Resource-Limited Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 6. Solid-phase synthesis of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 8. chemimpex.com [chemimpex.com]
- 9. ias.ac.in [ias.ac.in]
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- 12. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
- 13. rsc.org [rsc.org]
- 14. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
Application Note: A Step-by-Step Protocol for the Functionalization of Boc-eda-ET HCl
Abstract
This comprehensive application note provides a detailed experimental workflow for the functionalization of N-Boc-ethylenediamine-Ethisterone hydrochloride (Boc-eda-ET HCl), a versatile steroidal building block. The strategy detailed herein involves a two-step process: (1) the efficient acidic deprotection of the tert-butyloxycarbonyl (Boc) group to unmask a reactive primary amine, and (2) the subsequent conjugation of this amine to a desired functional moiety, exemplified by coupling with an N-hydroxysuccinimide (NHS) ester. This guide is designed for researchers in drug development and chemical biology, offering field-proven insights, step-by-step protocols, and the causal logic behind experimental choices to ensure reproducible and reliable outcomes.
Introduction: The Strategic Utility of Boc-eda-ET
In the realm of targeted therapeutics and chemical biology, the precise assembly of complex molecular architectures is paramount. Steroid scaffolds, such as that of the progestin ethisterone (ET), offer a valuable platform for developing targeted agents due to their potential for specific interactions with biological systems. The Boc-eda-ET HCl molecule is an advanced intermediate, strategically designed for controlled, sequential bioconjugation.[1][2]
The molecule incorporates three key features:
-
Ethisterone (ET) Core: A bioactive steroid scaffold for targeting specific cellular pathways or receptors.[3]
-
Ethylenediamine (eda) Linker: A short, flexible spacer that positions a reactive handle away from the steroid core, minimizing potential steric hindrance in subsequent reactions.[4]
-
Boc Protecting Group: A robust yet acid-labile carbamate that masks the primary amine.[2][5] This protection allows for other chemical modifications to be performed on the steroid core if needed, and its selective removal dictates the precise moment of conjugation.[2]
This workflow enables the covalent attachment of a wide array of payloads—such as fluorescent dyes, biotin tags, peptides, or cytotoxic agents—to the ethisterone scaffold, creating powerful tools for research and drug development.[][7]
The Two-Stage Functionalization Workflow
The overall strategy is a sequential process designed for maximum control and yield. First, the terminal Boc group is quantitatively removed under acidic conditions to generate the reactive amine salt. Second, this amine is neutralized and coupled with an amine-reactive payload, such as an NHS ester, under slightly basic conditions.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ethisterone | C21H28O2 | CID 5284557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. Interactive Bioconjugation at N‐Terminal Cysteines by Using O‐Salicylaldehyde Esters towards Dual Site‐Selective Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Incorporating the N-Ethyl-Ethylenediamine Moiety Using Boc-eda-ET HCl
Introduction: The Strategic Importance of the N-Ethyl-Ethylenediamine Linker
In the intricate landscape of modern drug discovery and complex molecule synthesis, the precise installation of functional groups is paramount. The N-ethyl-ethylenediamine moiety is a particularly valuable structural unit, offering a versatile and flexible linker element that can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[1] Its bifunctional nature, possessing both a primary and a secondary amine, allows for sequential and controlled chemical modifications.[2] This guide provides a detailed exploration of N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride (Boc-eda-ET HCl), a key reagent that facilitates the seamless incorporation of this important moiety.
Boc-eda-ET HCl is a mono-protected diamine where one of the amine functionalities is shielded by the acid-labile tert-butyloxycarbonyl (Boc) group.[2][3] This strategic protection allows for the selective reaction of the free secondary amine, enabling chemists to introduce the ethylenediamine linker with precision and control.[4] This application note will delve into the fundamental properties of Boc-eda-ET HCl, provide detailed, field-proven protocols for its use in common synthetic transformations, and discuss its applications, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[5][6]
Physicochemical Properties and Handling of Boc-eda-ET HCl
A thorough understanding of the physicochemical properties of a reagent is the foundation of its successful and safe application in any synthetic protocol. Boc-eda-ET HCl is a white to off-white solid, and its key properties are summarized in the table below.[2][7]
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl N-[2-(ethylamino)ethyl]carbamate;hydrochloride | [8] |
| Synonyms | N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride, N-Boc,N'-ethyl-1,2-ethylenediamine*HCl | [2] |
| CAS Number | 1073659-87-6 | [2] |
| Molecular Formula | C₉H₂₁ClN₂O₂ | [8] |
| Molecular Weight | 224.73 g/mol | [8] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 148 - 151 °C | [7] |
| Storage Temperature | 2-8°C | [2] |
Handling and Storage Considerations:
Boc-eda-ET HCl is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] Therefore, it is crucial to store it in a tightly sealed container in a dry and well-ventilated place, preferably under an inert atmosphere.[9][10] Recommended storage is at 2-8°C to ensure its long-term stability.[2] When handling the solid, appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn to avoid contact with skin and eyes.[7][10] In situations where dust formation is likely, a NIOSH-approved respirator is recommended.[7]
Core Application: Amide Bond Formation
One of the most frequent applications of Boc-eda-ET HCl is in the formation of amide bonds, a cornerstone of medicinal chemistry and peptide synthesis.[11] The exposed secondary amine of Boc-eda-ET HCl can be readily coupled with a carboxylic acid to introduce the protected N-ethyl-ethylenediamine linker.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol outlines a standard and highly effective method for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.[11][12]
Rationale: The reaction proceeds via the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and rearrangement. HOBt intercepts this intermediate to form an active ester, which is more stable and reacts cleanly with the secondary amine of Boc-eda-ET HCl to form the desired amide bond. The hydrochloride salt of Boc-eda-ET HCl must be neutralized in situ using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine for the reaction.
Caption: EDC/HOBt amide coupling workflow.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) (0.1-0.5 M), add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.
-
Amine Addition: In a separate flask, dissolve Boc-eda-ET HCl (1.1 eq) in a minimal amount of the same anhydrous solvent and add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to neutralize the hydrochloride salt.
-
Coupling Reaction: Add the neutralized Boc-eda-ET HCl solution to the activated carboxylic acid mixture. Stir the reaction at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a mild aqueous acid (e.g., 1M HCl) to remove excess base, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted HOBt and carboxylic acid, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure amide.
-
Characterization: Confirm the structure of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the Boc group will be indicated by a characteristic signal around 1.4 ppm in the ¹H NMR spectrum.[13]
Expanding the Synthetic Toolkit: Reductive Amination
Reductive amination is another powerful transformation for incorporating the N-ethyl-ethylenediamine moiety, allowing for the formation of a C-N bond with an aldehyde or ketone.[4]
Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride
This protocol utilizes the mild and selective reducing agent, sodium triacetoxyborohydride (STAB), which is particularly effective for the reductive amination of a wide range of carbonyl compounds.[4]
Rationale: The reaction begins with the formation of an iminium ion intermediate from the condensation of the secondary amine of Boc-eda-ET HCl and the carbonyl compound. STAB then selectively reduces the iminium ion to the corresponding amine. The presence of a mild acid can catalyze the imine formation, but often the reaction proceeds efficiently without an external acid catalyst. Similar to the amide coupling, the hydrochloride salt of Boc-eda-ET HCl needs to be neutralized.
Caption: Reductive amination workflow.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and Boc-eda-ET HCl (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M).
-
Neutralization: Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to the mixture and stir for 5-10 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Be cautious as the addition may cause some gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-12 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with the organic solvent used for the reaction.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
The Gateway to Further Functionalization: Boc Deprotection
The Boc protecting group is a cornerstone of modern organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions.[14][15]
Protocol 3: Acid-Mediated Boc Deprotection
This protocol describes the standard method for removing the Boc group to unveil the primary amine, which can then be used for subsequent synthetic transformations.
Rationale: The tert-butoxycarbonyl group is readily cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[14] The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then scavenged by the counter-ion or solvent.
Caption: Boc deprotection mechanism.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the Boc-protected compound (1.0 eq) in an appropriate solvent. For TFA, dichloromethane (DCM) is commonly used. For HCl, 1,4-dioxane or ethyl acetate are suitable choices.
-
Acid Addition: Add the acid to the solution. A common condition is a 20-50% solution of TFA in DCM, or a 4M solution of HCl in 1,4-dioxane.
-
Reaction Monitoring: Stir the reaction at room temperature. The deprotection is typically rapid and can be monitored by TLC or LC-MS (usually complete within 30 minutes to 2 hours).
-
Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting product is the salt of the deprotected amine (e.g., trifluoroacetate or hydrochloride salt).
-
Isolation: The product can often be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.[13]
-
Neutralization (Optional): If the free amine is required for the next step, the salt can be dissolved in a suitable solvent and neutralized with a base (e.g., aqueous NaHCO₃ or an amine base) followed by extraction.
Applications in Drug Discovery: The Rise of PROTACs
The N-ethyl-ethylenediamine moiety, readily installed using Boc-eda-ET HCl, is a valuable linker component in the design of Proteolysis Targeting Chimeras (PROTACs).[5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[16][17] The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.[16][18] The flexibility and defined length of the ethylenediamine unit can be advantageous in optimizing the formation of the ternary complex.[16]
Safety and Disposal
As with all chemical reagents, proper safety precautions must be observed when working with Boc-eda-ET HCl and the reagents used in the described protocols. Always work in a well-ventilated fume hood.[10] In case of skin or eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[7][9] All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Conclusion
Boc-eda-ET HCl is a versatile and indispensable building block for the strategic incorporation of the N-ethyl-ethylenediamine moiety in complex molecule synthesis. Its differential protection allows for selective and controlled functionalization, making it a valuable tool for researchers in drug discovery and development. The protocols detailed in this guide provide a solid foundation for the successful application of this reagent, while emphasizing the importance of understanding the underlying chemical principles for robust and reproducible results.
References
- An In-depth Technical Guide to Boc-eda-ET hcl: Structure, Synthesis, and Applic
-
Boc-eda-ET hcl | C9H21ClN2O2 | CID 53413815 - PubChem - NIH. [Link]
- Boc-eda-ET hcl stability and storage conditions - Benchchem.
- Essential Safety and Operational Guide for Handling Boc-eda-ET hcl - Benchchem.
- Application Notes and Protocols for Boc-eda-ET HCl as a Linker in Polymer Chemistry - Benchchem.
- Building Blocks and Linkers for PROTAC Synthesis - Enamine.
- Application Notes and Protocols for Reductive Amin
-
N-Ethylethylenediamine (CAS 110-72-5): A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. [Link]
-
Organic & Biomolecular Chemistry - RSC Publishing. [Link]
-
Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. [Link]
-
A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC - NIH. [Link]
-
Key methods to assemble PROTAC libraries using alkyl and ether linkers.... - ResearchGate. [Link]
-
Ethylenediamine - Wikipedia. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. [Link]
Sources
- 1. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. enamine.net [enamine.net]
- 6. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc-eda-ET hcl | C9H21ClN2O2 | CID 53413815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Note: The Use of Boc-AEEA-OH in Solid-Phase Organic Synthesis
Introduction: The Role of PEGylated Linkers in Modern Synthesis
In the field of solid-phase organic synthesis (SPOS), particularly in peptide synthesis and the development of complex drug conjugates, the choice of linker is a critical determinant of success.[1][2] The linker, which tethers the nascent molecule to an insoluble resin support, not only facilitates the purification advantages inherent to SPOS but also influences the properties of the final product.[2][3] The user query "Boc-eda-ET hcl" likely refers to a commonly used hydrophilic linker, Boc-aminoethoxy-ethoxy-acetic acid (Boc-AEEA-OH), a short, monodisperse polyethylene glycol (PEG)-like molecule. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of Boc-AEEA-OH in solid-phase synthesis.
Boc-AEEA-OH is a bifunctional molecule featuring a tert-butyloxycarbonyl (Boc) protected amine at one end and a carboxylic acid at the other, separated by a di-ethylene glycol spacer. This structure offers several distinct advantages:
-
Improved Solubility: The hydrophilic ether backbone can impart greater aqueous solubility to hydrophobic molecules, which is particularly beneficial in drug development.[4][5]
-
Enhanced Stability & Bioavailability: PEGylation, even with short linkers, can protect molecules from enzymatic degradation, reduce immunogenicity, and improve pharmacokinetic profiles.[4]
-
Flexible Spacer Arm: The linker physically separates the synthesized molecule from the solid support, minimizing steric hindrance and improving reaction kinetics for subsequent synthetic steps.[3]
-
Orthogonal Chemistry: The Boc-protected amine and the carboxylic acid allow for controlled, sequential reactions, making it a versatile building block for complex molecular architectures.
This guide will detail the mechanistic principles, provide field-tested protocols, and offer expert insights into the application of Boc-AEEA-OH in solid-phase synthesis.
Mechanistic Principles and Strategic Application
The core of solid-phase synthesis relies on a cycle of coupling, washing, deprotection, and washing.[6] Boc-AEEA-OH can be incorporated in several ways, most commonly as a spacer between the resin and the first building block of the target molecule (e.g., an amino acid).
The chemistry follows the well-established principles of Boc-based solid-phase peptide synthesis (SPPS).[7][8] The Boc group is an acid-labile protecting group, typically removed with moderate concentrations of trifluoroacetic acid (TFA), while the final cleavage of the completed molecule from the resin often requires stronger acids like hydrogen fluoride (HF) or TFMSA, depending on the type of resin linker used (e.g., Merrifield resin).[6]
Causality of Experimental Choices:
-
Why Boc Protection? The Boc/Bzl (benzyl) protection scheme is a classic and robust method.[6] The differential acid lability between the temporary Boc group (removed by ~50% TFA) and the more permanent benzyl-type side-chain protecting groups and resin linkage (cleaved by strong acids) allows for selective deprotection at each cycle.[6]
-
Why a PEG Spacer? For complex peptides or hydrophobic small molecules, aggregation on the solid support can lead to incomplete reactions and failed sequences. The AEEA linker helps to solvate the growing chain, keeping it accessible to reagents and improving overall synthesis fidelity.[1]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for incorporating Boc-AEEA-OH onto an amine-functionalized resin (like Rink Amide resin) followed by the elongation of a peptide chain.
Caption: General workflow for solid-phase synthesis using Boc-AEEA-OH as a linker.
Detailed Experimental Protocols
The following protocols are designed for a standard 0.1 mmol scale synthesis. All steps should be performed in a dedicated solid-phase synthesis vessel with appropriate agitation (e.g., nitrogen bubbling or mechanical shaking).
Protocol 1: Coupling of Boc-AEEA-OH to Amine-Functionalized Resin
This protocol describes the attachment of the linker to a resin such as Rink Amide or Sieber Amide resin.
Materials and Reagents:
-
Amine-functionalized resin (e.g., Rink Amide MBHA, 100-200 mesh, ~0.5 mmol/g)
-
Boc-AEEA-OH (Boc-aminoethoxy-ethoxy-acetic acid)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
IPA (Isopropanol)
Procedure:
-
Resin Swelling:
-
Place 200 mg of resin (~0.1 mmol) in the synthesis vessel.
-
Wash the resin with DMF (3 x 5 mL).
-
Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation. Drain the DMF.
-
-
Activation of Boc-AEEA-OH:
-
In a separate vial, dissolve Boc-AEEA-OH (83 mg, 0.3 mmol, 3 eq) and HBTU (114 mg, 0.3 mmol, 3 eq) in 2 mL of DMF.
-
Add DIEA (105 µL, 0.6 mmol, 6 eq) to the activation mixture.
-
Allow the solution to pre-activate for 2-5 minutes. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated Boc-AEEA-OH solution to the swollen resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Self-Validating Checkpoint: To confirm reaction completion, take a small sample of resin, wash thoroughly, and perform a Kaiser test (Ninhydrin test). A negative result (yellow beads) indicates complete coupling to the primary amine of the resin.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and IPA (2 x 5 mL).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Boc Deprotection and Peptide Elongation
This protocol details the removal of the Boc group from the AEEA linker and the subsequent coupling of the first amino acid.
Materials and Reagents:
-
Resin from Protocol 1
-
TFA (Trifluoroacetic acid)
-
DCM
-
10% (v/v) DIEA in DMF (Neutralization solution)
-
Boc-protected amino acid (e.g., Boc-Ala-OH)
-
HBTU and DIEA for coupling
Procedure:
-
Resin Swelling: Swell the Boc-AEEA-resin in 5 mL of DCM for 20 minutes. Drain.[7]
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM (v/v) to the resin.[7]
-
Agitate for a 5-minute pre-wash, then drain.[7]
-
Add a fresh 50% TFA/DCM solution and agitate for an additional 20-25 minutes.[7]
-
Causality: The initial pre-wash helps to shrink the resin slightly, expelling trapped solvents, while the main deprotection step ensures complete cleavage of the acid-labile Boc group.[7] The generation of tert-butyl cations during this step necessitates the use of scavengers if sensitive amino acids like Trp, Cys, or Met are present.[6]
-
-
Washing and Neutralization:
-
Drain the TFA solution.
-
Wash the resin with DCM (3 x 5 mL) and IPA (2 x 5 mL) to remove residual acid.[7]
-
Wash with DMF (2 x 5 mL).
-
Neutralize the resulting TFA salt by adding 10% DIEA in DMF and agitating for 2 x 10 minutes.[7] This converts the ammonium salt to a free amine, ready for the next coupling.[6]
-
Wash the resin with DMF (3 x 5 mL) to remove excess DIEA.
-
-
Amino Acid Coupling:
-
Perform the coupling of the next Boc-amino acid by repeating steps 2 and 3 from Protocol 1, using the desired amino acid instead of Boc-AEEA-OH.
-
Repeat this entire cycle (Deprotection -> Wash/Neutralize -> Coupling -> Wash) for each amino acid in the sequence.
-
Protocol 3: Final Cleavage from the Resin
This protocol is for cleaving the completed peptide from a standard acid-labile resin (e.g., Merrifield or PAM), which is often used in Boc-SPPS. The specific cocktail may vary.
Materials and Reagents:
-
Peptide-resin
-
TFA (Trifluoroacetic acid)
-
Scavengers (e.g., Triisopropylsilane (TIS), water, anisole, ethanedithiol (EDT))
-
Cold diethyl ether
Procedure:
-
Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail. A common general-purpose cocktail is TFA/TIS/Water (95:2.5:2.5).
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
Wash the resin with a small amount of neat TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume (40-50 mL) of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
-
Drying and Purification: Dry the crude peptide pellet under vacuum. The product can then be purified by reverse-phase HPLC.
Data Summary and Troubleshooting
Key Synthesis Parameters
| Parameter | Recommended Value | Rationale / Notes |
| Scale | 0.1 - 0.25 mmol | Standard laboratory scale for custom synthesis. |
| Resin Type | Rink Amide, Sieber, Merrifield | Choice depends on desired C-terminal functionality (amide vs. acid). |
| Equivalents (Linker/AA) | 3 - 5 eq | Using excess reagents drives the reaction to completion.[3] |
| Coupling Reagent | HBTU / DIEA | Efficient and widely used activation method for carboxylic acids. |
| Coupling Time | 1 - 2 hours | Generally sufficient for standard couplings. Monitor with Kaiser test. |
| Boc Deprotection | 50% TFA in DCM | Standard condition for Boc removal.[6][7] |
| Deprotection Time | 25 - 30 min total | Ensures complete removal without significant side reactions.[7] |
| Final Cleavage Acid | TFA, HF, or TFMSA | Choice depends on the linker attaching the peptide to the resin.[6] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Insufficient activation time; steric hindrance; peptide aggregation. | Double-couple: repeat the coupling step with fresh reagents. Switch to a more effective coupling agent (e.g., HATU). |
| Low Yield after Cleavage | Incomplete synthesis cycles; premature cleavage from resin. | Optimize coupling and deprotection times. Ensure the correct final cleavage cocktail is used for your resin type. |
| Side Product Formation | Cationic species from Boc deprotection alkylating sensitive residues. | Add scavengers (e.g., 0.5% DTE) to the TFA deprotection solution when Trp, Cys, or Met are present.[6] |
| Poor Solubility of Final Product | Hydrophobic nature of the synthesized molecule. | The AEEA linker is designed to mitigate this, but further PEGylation may be required for very difficult sequences. |
Conclusion
Boc-AEEA-OH is a highly effective and versatile tool in the solid-phase synthesis toolbox. Its hydrophilic, flexible structure provides significant advantages for the synthesis of complex peptides and small molecule conjugates by improving reaction conditions and imparting favorable physicochemical properties to the final product. By understanding the underlying chemical principles and following robust, well-validated protocols, researchers can leverage this linker to accelerate discovery and development in chemistry and pharmacology.
References
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). [Link]
-
Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65–80. [Link]
- Aldrich, J. V., et al. (2002). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
- James, I. W. (1999). Linkers for solid phase organic synthesis. Tetrahedron, 55(16), 4855-4946. (Referenced in lecture slides).
-
AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. [Link]
-
jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]
- Dirksen, A., Yegneswaran, S., & Dawson, P. E. (2010). Bisaryl Hydrazones as Exchangeable Biocompatible Linkers. Angewandte Chemie International Edition, 49(12), 2025-2028.
-
Cardiff University. (2022). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. ORCA. [Link]
-
ResearchGate. Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. biochempeg.com [biochempeg.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Harnessing Boc-eda-ET HCl for the Synthesis and Cellular Evaluation of Novel Bioactive Compounds
Senior Application Scientist's Foreword
Welcome, esteemed researchers, scientists, and drug development professionals. This technical guide diverges from a conventional application note for a singular, bioactive compound. Initial investigations reveal that N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride (Boc-eda-ET HCl) is not itself a direct modulator of cellular pathways. Instead, it is a highly versatile bifunctional linker and synthetic building block, prized in medicinal chemistry for its capacity to facilitate the creation of complex molecular architectures. Its true value lies in its potential—as a foundational scaffold for the synthesis of novel derivatives with prospective biological activities.
This document, therefore, is structured to reflect this reality. We will first briefly explore the chemical utility of Boc-eda-ET HCl. The primary focus will then shift to providing a strategic framework and detailed protocols for the cellular evaluation of novel compounds derived from this scaffold. We will concentrate on two pivotal and interconnected cellular pathways frequently implicated in disease and targeted in drug discovery: apoptosis and autophagy . These protocols are designed to serve as a robust starting point for screening new chemical entities (NCEs) synthesized using Boc-eda-ET HCl, enabling the identification of promising lead compounds for further development.
Part 1: The Synthetic Utility of Boc-eda-ET HCl
Boc-eda-ET HCl is a mono-protected diamine. The tert-butyloxycarbonyl (Boc) group selectively masks one of the two amine functionalities, allowing for controlled, stepwise reactions. This is a significant advantage over unprotected ethylenediamine, where the similar reactivity of the two amine groups often leads to a mixture of di-substituted byproducts and polymerization.
The core utility of Boc-eda-ET HCl in a drug discovery context is the ability to first perform a reaction at the unprotected secondary amine (e.g., acylation, alkylation) and then, after purification, remove the Boc protecting group under acidic conditions to reveal the primary amine for a second, different modification. This sequential functionalization is instrumental in building unsymmetrical molecules that can be tailored to interact with specific biological targets.
Below is a conceptual workflow illustrating how Boc-eda-ET HCl can be used to generate a library of novel amide derivatives for biological screening.
Caption: Synthetic workflow using Boc-eda-ET HCl for generating a screening library.
Part 2: Cellular Assay Protocols for Derivative Screening
Once a library of novel compounds derived from Boc-eda-ET HCl is synthesized, the next critical step is to evaluate their biological activity. The following sections provide detailed protocols for assessing two key cellular processes.
Assessment of Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. Many chemotherapeutic agents function by inducing apoptosis in cancer cells. The following assays can determine if your novel derivatives trigger this pathway.
There are two major apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. Both converge on the activation of a cascade of proteases called caspases, which execute the cell death program.
Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.
**
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Boc Deprotection of Boc-eda-ET HCl
Welcome to the technical support center for the troubleshooting of Boc deprotection of N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride (Boc-eda-ET HCl). This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during this critical synthetic step.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the Boc deprotection of Boc-eda-ET HCl, providing explanations and actionable solutions.
Issue 1: Incomplete or Slow Deprotection
Question: My TLC/LC-MS analysis shows a significant amount of starting material remaining even after the recommended reaction time. What could be the cause, and how can I drive the reaction to completion?
Answer: Incomplete deprotection is a frequent challenge and can be attributed to several factors. The stability of the Boc group is highly dependent on the reaction conditions.
Causality and Resolution:
-
Insufficient Acid Strength or Concentration: The deprotection is an acid-catalyzed reaction.[1] If the acidic conditions are too mild, the reaction will be slow or may not proceed to completion.
-
Reaction Time: The time required for complete deprotection can vary depending on the substrate and reaction temperature.
-
Solution: Extend the reaction time and continue to monitor the progress by TLC or LC-MS. For some substrates, the reaction may require several hours to reach completion.[3]
-
-
Solvent Quality: The presence of moisture in the solvent can quench the acid and hinder the reaction.
-
Solution: Always use anhydrous solvents for the reaction.
-
Issue 2: Formation of an Oily or Gummy Product After Workup
Question: After removing the acid and solvent, my product is an unmanageable oil instead of a solid. How can I isolate a solid product?
Answer: The formation of an oily residue is a common occurrence, especially when using TFA for deprotection. This is often due to the formation of the trifluoroacetate salt of the deprotected amine, which tends to be less crystalline than the corresponding hydrochloride salt.[4][5]
Causality and Resolution:
-
Residual TFA: Trace amounts of TFA can be difficult to remove by simple rotary evaporation.
-
Solution 1: Co-evaporation: After the initial concentration, add a high-boiling point, non-polar solvent like toluene and evaporate again under reduced pressure. Repeating this process 2-3 times can help to azeotropically remove residual TFA.[4][6]
-
Solution 2: Salt Conversion: Convert the TFA salt to the more crystalline HCl salt. Dissolve the oily residue in a minimal amount of a suitable solvent (e.g., methanol or isopropanol) and add a solution of HCl in an organic solvent, such as diethyl ether or dioxane.[4] The hydrochloride salt will often precipitate and can be collected by filtration.
-
-
Product Solubility: The deprotected product, N'-ethyl-1,2-ethanediamine dihydrochloride, is hygroscopic and can absorb moisture from the air, contributing to an oily appearance.
-
Solution: Handle the product under an inert atmosphere (e.g., nitrogen or argon) and store it in a desiccator.
-
Issue 3: Observation of Side Products
Question: My analysis shows the presence of unexpected impurities. What are the likely side reactions, and how can they be minimized?
Answer: The primary side reaction during acidic Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation that is generated.[7][8]
Causality and Resolution:
-
Alkylation by tert-butyl cation: The tert-butyl cation is an electrophile that can react with any nucleophiles present in the reaction mixture, including the newly deprotected amine.
-
Solution 1: Use of Scavengers: The addition of a scavenger, such as anisole or thioanisole, can trap the tert-butyl cation and prevent it from reacting with your product.[9]
-
Solution 2: Milder Deprotection Conditions: Consider using a milder deprotection method to reduce the formation of the tert-butyl cation.[7]
-
Experimental Workflow: Troubleshooting Decision Tree
Caption: Troubleshooting Decision Tree for Boc Deprotection.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for Boc deprotection of Boc-eda-ET HCl?
A1: The most prevalent methods utilize acidic conditions. The two most common reagent systems are Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and Hydrochloric acid (HCl) in 1,4-dioxane.[10][11]
Q2: How can I monitor the progress of the deprotection reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[12][13] The deprotected product, being a free amine, will have a different retention factor (Rf) compared to the Boc-protected starting material. Staining with ninhydrin can be used to visualize the amine product.[14] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.[3]
Q3: Is it possible to perform the Boc deprotection without using strong acids?
A3: Yes, for substrates that are sensitive to strong acids, alternative methods are available. These include thermal deprotection or using Lewis acids like TMSI.[3][7] A green chemistry approach using refluxing water has also been reported for the deprotection of N-Boc groups.[15][16]
Q4: What is the mechanism of acid-catalyzed Boc deprotection?
A4: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid.[1][17] This protonation makes the carbonyl carbon more electrophilic, leading to the cleavage of the tert-butyl group as a stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[8][18]
Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Acid-catalyzed Boc deprotection mechanism.
III. Protocols
Protocol 1: Boc Deprotection using TFA in DCM
| Reagent/Parameter | Value |
| Starting Material | Boc-eda-ET HCl |
| Solvent | Dichloromethane (DCM), anhydrous |
| Reagent | Trifluoroacetic acid (TFA) |
| Concentration | 20-50% TFA in DCM |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 30 minutes to 2 hours |
Procedure:
-
Dissolve Boc-eda-ET HCl in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the designated time, monitoring by TLC.[3]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[3]
-
Proceed with workup as described in the troubleshooting section for oily products.
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
| Reagent/Parameter | Value |
| Starting Material | Boc-eda-ET HCl |
| Reagent | 4M HCl in 1,4-dioxane |
| Temperature | Room Temperature |
| Reaction Time | 1 to 4 hours |
Procedure:
-
Suspend or dissolve Boc-eda-ET HCl in a 4M solution of HCl in 1,4-dioxane.[3]
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.[3]
-
Upon completion, the product often precipitates as the hydrochloride salt.
-
Collect the solid by filtration and wash with a non-polar solvent like diethyl ether.[3]
IV. References
-
How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. Available at: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar. Available at: [Link]
-
SUPPORTING INFORMATION - The Royal Society of Chemistry. Available at: [Link]
-
Amine Protection / Deprotection - Fisher Scientific. Available at: [Link]
-
How to confirm BOC deprotection by TFA ? | ResearchGate. Available at: [Link]
-
how to do TLC plates and N-boc deprotection. - YouTube. Available at: [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl - The Royal Society of Chemistry. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. Available at: [Link]
-
Boc Deprotection - TFA - Common Organic Chemistry. Available at: [Link]
-
Specific solvent issues with BOC deprotection. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
-
Scholars Research Library - Der Pharma Chemica. Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. Available at: [Link]
-
A facile route to synthesize N-(Boc-Aminoethylglycin)thymine Ethyl Ester, application to the synthesis of - Indian Academy of Sciences. Available at: [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Available at: [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride. Available at: [Link]
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Available at: [Link]
-
Boc De-protection : r/Chempros - Reddit. Available at: [Link]
-
How can we do the deprotection of boc-amino acids using hcl ? | ResearchGate. Available at: [Link]
-
Boc Removals with TFA in Peptide Synthesis : r/chemistry - Reddit. Available at: [Link]
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- 16. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
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- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Boc-eda-ET hcl solubility issues in organic solvents
Technical Support Center: Boc-eda-ET HCl
Introduction: Understanding Boc-eda-ET HCl and Its Solubility Challenges
N-tert-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride (Boc-eda-ET HCl) is a bifunctional linker widely used in medicinal chemistry and organic synthesis.[1] Its structure, containing a Boc-protected primary amine and a secondary amine hydrochloride salt, allows for sequential, controlled reactions. However, it is the hydrochloride salt form that frequently presents a significant hurdle for researchers: poor solubility in many common organic solvents.
This guide is designed to function as a dedicated technical support resource. It moves beyond simple data sheets to provide in-depth troubleshooting, mechanistic explanations, and validated protocols to address the solubility issues you may encounter with Boc-eda-ET HCl in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial queries regarding Boc-eda-ET HCl solubility.
Q1: What is the chemical structure of Boc-eda-ET HCl and how does it influence its properties? A: Boc-eda-ET HCl is the hydrochloride salt of tert-butyl N-[2-(ethylamino)ethyl]carbamate.[1][2] The molecule has two key features: a lipophilic tert-butyloxycarbonyl (Boc) group, which increases solubility in organic media, and a polar, ionic ammonium hydrochloride group (-NH₂⁺Cl⁻), which dominates the molecule's physical properties, making it behave like a salt. This salt-like character is the primary reason for its high solubility in polar protic solvents like water or methanol, and poor solubility in aprotic organic solvents.
| Property | Value | Reference |
| Molecular Formula | C₉H₂₁ClN₂O₂ | [2][3] |
| Molecular Weight | 224.73 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Storage | 2-8°C, under inert atmosphere | [1] |
Q2: Why won't Boc-eda-ET HCl dissolve in my reaction solvent (e.g., Dichloromethane, THF, Acetonitrile)? A: The core issue is a mismatch in polarity. Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) are not polar enough to effectively solvate the charged ammonium hydrochloride portion of the molecule and overcome the compound's crystal lattice energy.[4] Amine salts are ionic and thus require highly polar or protic solvents to dissociate.[5][6]
Q3: Is the free base version, Boc-eda-ET, more soluble in organic solvents? A: Yes, significantly. The free base (tert-butyl N-[2-(ethylamino)ethyl]carbamate) is not a salt. It is a neutral, more lipophilic molecule that is readily soluble in a wide range of organic solvents, including DCM, chloroform, ethyl acetate, and THF. This difference is the basis for many of the troubleshooting strategies discussed below.
Part 2: In-Depth Troubleshooting Guide
This section addresses specific experimental scenarios with detailed explanations and recommended actions.
Scenario 1: My Boc-eda-ET HCl is a suspension in my chosen aprotic solvent.
Question: I've added Boc-eda-ET HCl to DCM for a reaction, but it remains a fine white suspension even after prolonged stirring. What are my options?
Expert Analysis: This is the most common manifestation of the solubility problem. The ionic salt cannot be effectively solvated by the non-polar solvent. Simply heating the mixture is unlikely to work and may cause degradation. Your goal is to modify the system to achieve homogeneity without compromising your downstream reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Boc-eda-ET HCl solubility.
Option 1: The Co-Solvent Approach
-
Methodology: Add a small amount of a polar, miscible co-solvent like methanol (MeOH) or N,N-Dimethylformamide (DMF) dropwise until the solid dissolves. Often, 1-10% (v/v) is sufficient.
-
Causality: These polar solvents can solvate the hydrochloride salt, breaking up the crystal lattice and bringing the molecule into the solution phase where it can react.
-
Trustworthiness: This method is fast but must be used with caution. The co-solvent (especially protic ones like MeOH) can interfere with certain reagents (e.g., acyl chlorides, sulfonyl chlorides). Always verify co-solvent compatibility with your reaction chemistry.
Option 2: In-Situ Neutralization to the Free Base
-
Methodology: Add 1.0 to 1.1 equivalents of a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), directly to the suspension. Stir for 15-30 minutes at room temperature.
-
Causality: The added tertiary amine deprotonates the ethylammonium chloride, converting it to the highly soluble free base in situ. The byproduct is the hydrochloride salt of the base you added (e.g., triethylammonium chloride).
Caption: In-situ conversion of the HCl salt to the soluble free base.
-
Trustworthiness: This is a highly reliable and widely used technique. However, be aware that the resulting ammonium salt byproduct (e.g., TEA·HCl) may precipitate from the solution or could potentially affect pH-sensitive reactions. DIPEA·HCl is generally more soluble in organic solvents than TEA·HCl.
Scenario 2: My reaction requires strictly anhydrous/abase-free conditions.
Question: I cannot use a co-solvent like methanol, and any added base will interfere with my catalyst. How can I use Boc-eda-ET HCl?
Expert Analysis: In this situation, the best course of action is to prepare and isolate the free base of Boc-eda-ET in a separate step before proceeding with your main reaction. This ensures a pure, soluble starting material and removes any potentially interfering species.
Protocol: Preparation and Isolation of Free Base Boc-eda-ET
-
Dissolution: Dissolve the Boc-eda-ET HCl salt in a minimal amount of deionized water.
-
Neutralization: Cool the aqueous solution in an ice bath (0-5°C). Slowly add a saturated aqueous solution of a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), while stirring until the pH of the aqueous layer is ~9-10. Avoid strong bases like NaOH, which can potentially hydrolyze the Boc group under harsh conditions.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent in which the free base is highly soluble (e.g., Dichloromethane or Ethyl Acetate).
-
Drying & Concentration: Combine the organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure (rotary evaporation).
-
Validation: The resulting product should be a clear oil or waxy solid (the free base), which can be used directly. Confirm its identity and purity via ¹H NMR or other appropriate analytical methods if necessary.
Part 3: Consolidated Solubility Data
The following table provides a qualitative summary of Boc-eda-ET HCl solubility in common laboratory solvents. Exact quantitative data is often not published, so this guide is based on empirical observations and the known chemical principles of amine salts.[5][7]
| Solvent | Solvent Type | Boc-eda-ET HCl Solubility | Rationale & Expert Notes |
| Water | Polar Protic | High | Excellent solvent. The ionic salt readily dissolves. |
| Methanol, Ethanol | Polar Protic | High | Excellent solvents. Can form hydrogen bonds and solvate the ions. |
| DMF, DMSO | Polar Aprotic | Moderate to High | Good solvents due to their high polarity, but may be difficult to remove. |
| Dichloromethane (DCM) | Non-polar Aprotic | Very Low / Insoluble | Insufficient polarity to dissolve the salt.[8] |
| Chloroform | Non-polar Aprotic | Very Low / Insoluble | Similar to DCM. |
| Tetrahydrofuran (THF) | Polar Aprotic (low) | Very Low / Insoluble | Often used in reactions, but the salt form is insoluble.[9] |
| Acetonitrile (ACN) | Polar Aprotic | Low / Sparingly Soluble | More polar than DCM/THF, but generally still a poor solvent for this salt. |
| Ethyl Acetate | Polar Aprotic (low) | Very Low / Insoluble | Poor solvent for the salt form. |
| Toluene, Hexanes | Non-polar | Insoluble | Completely unsuitable for dissolving the HCl salt. |
| Diethyl Ether | Non-polar | Insoluble | Often used as an anti-solvent to precipitate amine hydrochloride salts.[5][10] |
References
- An In-depth Technical Guide to Boc-eda-ET hcl: Structure, Synthesis, and Applic
- Boc-eda-ET hcl | C9H21ClN2O2 | CID 53413815. PubChem, NIH.
- N-Boc,N-ethyl-1,2-ethylene diamine hydrochloride. Chem-Impex.
- N-Boc,N'-benzyl-1,2-ethylenediamine hydrochloride. Chem-Impex.
- 1001020-32-1, BOC,ET-EDA HCL Formula. ECHEMI.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated C
- 17.3: Factors that Affect Solubility. Chemistry LibreTexts.
- N-Boc-Ethylenediamine | 57260-73-8. ChemicalBook.
- Having great trouble with a Boc-protection reaction. Reddit r/chemhelp.
- Improving API Solubility by Salt and Cocrystal Form
- Salt Selection in Drug Development. Pharmaceutical Technology.
- Isolation of primary amines as HCL salt problem. Sciencemadness.org.
- FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. PPTX.
- N-Boc-ethylenediamine. Sigma-Aldrich.
- N-Boc-ethylenediamine | 57260-73-8 | FB18943. Biosynth.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
- Amines. NCERT.
- Amine Protection / Deprotection. Fisher Scientific.
- Solubility of organic amine salts. Sciencemadness.org.
- Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
- Why amine salts are soluble in w
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- 3. echemi.com [echemi.com]
- 4. pharmtech.com [pharmtech.com]
- 5. ncert.nic.in [ncert.nic.in]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. theses.gla.ac.uk [theses.gla.ac.uk]
- 9. reddit.com [reddit.com]
- 10. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Preventing Di-substitution with Mono-protected Ethylenediamine
Welcome to the Technical Support Center for the selective functionalization of mono-protected ethylenediamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to overcome common challenges in preventing di-substitution.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the mono-functionalization of protected ethylenediamine, providing insights into the root causes and actionable solutions.
Issue 1: Significant formation of di-substituted product
Symptoms:
-
TLC or LC-MS analysis shows a major byproduct corresponding to the di-substituted ethylenediamine.
-
Low isolated yield of the desired mono-substituted product.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Incorrect Stoichiometry | The presence of excess electrophile (e.g., alkyl halide or acyl chloride) drives the reaction towards di-substitution, as the initially formed mono-substituted product can react again. | Carefully control the stoichiometry. Use a 1:1 or even a slight excess of the mono-protected ethylenediamine to the electrophile.[1] |
| High Reactivity of Electrophile | Highly reactive electrophiles can overcome the steric hindrance of the protecting group, leading to a second substitution. | If possible, choose a less reactive electrophile. For example, use an alkyl bromide instead of an alkyl iodide. |
| High Reaction Concentration | High concentrations can increase the frequency of collisions between the mono-substituted product and the electrophile, favoring di-substitution.[2] | Conduct the reaction at a lower concentration. This can be achieved by increasing the solvent volume. |
| Rapid Addition of Reagents | Adding the electrophile too quickly can create localized areas of high concentration, promoting di-substitution.[2][3] | Add the electrophile dropwise or via a syringe pump over an extended period. This maintains a low concentration of the electrophile throughout the reaction.[3] |
| Elevated Reaction Temperature | Higher temperatures increase the reaction rate, but can also decrease selectivity by providing enough energy to overcome the activation barrier for the second substitution. | Run the reaction at a lower temperature. Start at 0°C or even -78°C and slowly warm to room temperature while monitoring the reaction progress.[3] |
Issue 2: Low or No Conversion of Starting Material
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted mono-protected ethylenediamine.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Insufficiently Reactive Electrophile | The electrophile may not be reactive enough to overcome the activation energy for the substitution reaction under the chosen conditions. | Consider using a more reactive electrophile (e.g., an alkyl iodide instead of a bromide or chloride). Alternatively, the addition of a catalyst, such as sodium iodide in alkylation reactions, can enhance reactivity. |
| Steric Hindrance | A bulky protecting group on the ethylenediamine or a sterically hindered electrophile can significantly slow down the reaction. | If possible, switch to a smaller protecting group. For the electrophile, consider a less sterically encumbered analogue if the structure can be modified. |
| Inappropriate Solvent | The solvent may not be suitable for the reaction, leading to poor solubility of reagents or an unfavorable reaction environment. | Choose a solvent that dissolves all reactants and is appropriate for the reaction type. For example, polar aprotic solvents like DMF or DMSO are often suitable for SN2 reactions. |
| Presence of a Quaternary Salt | If a base is used, the conjugate acid of the base can form a salt with the mono-protected ethylenediamine, rendering it less nucleophilic. | Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to scavenge any acid formed during the reaction without reacting with the electrophile. |
Issue 3: Difficulty in Purifying the Mono-substituted Product
Symptoms:
-
Co-elution of the mono- and di-substituted products during column chromatography.
-
Product decomposition on silica gel.[4]
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Similar Polarity of Products | The mono- and di-substituted products may have very similar polarities, making separation by standard column chromatography challenging. | Optimize the mobile phase for column chromatography. A shallow gradient or isocratic elution with a carefully selected solvent system can improve separation. Consider using a different stationary phase, such as alumina. For basic compounds, adding a small amount of triethylamine to the mobile phase can prevent tailing and improve separation.[4] |
| Product Instability on Silica Gel | The free amine of the mono-substituted product can interact strongly with the acidic silica gel, leading to streaking or decomposition.[4] | Deactivate the silica gel by pre-treating it with a solution of triethylamine in the mobile phase. Alternatively, use a less acidic stationary phase like neutral alumina. |
| Formation of Salts | If the reaction is worked up under acidic conditions, the product may exist as a salt, which can behave differently during extraction and chromatography. | Neutralize the reaction mixture carefully during workup to ensure the product is in its free base form before extraction and purification. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using mono-protected ethylenediamine to prevent di-substitution?
The core principle is to differentiate the reactivity of the two amine groups in ethylenediamine.[1][5] By "capping" one of the amines with a protecting group, it becomes significantly less nucleophilic and is sterically hindered, thus directing the subsequent reaction to the remaining free primary amine.[1][6]
Q2: Which protecting group is most suitable for the mono-protection of ethylenediamine?
The tert-butyloxycarbonyl (Boc) group is the most commonly used and recommended protecting group for this purpose.[1][6] The mono-Boc protected ethylenediamine is stable under a wide range of reaction conditions, and the Boc group can be easily removed under acidic conditions.[1] Other protecting groups like benzyloxycarbonyl (Cbz) are also used, but their removal often requires harsher conditions like hydrogenolysis.
Q3: How can I achieve selective mono-protection of ethylenediamine in the first place?
A highly effective strategy involves the in situ mono-protonation of the diamine.[1][3] By adding one equivalent of an acid (like HCl), one of the amino groups is converted to its ammonium salt.[5] This protonated amine is no longer nucleophilic, allowing the protecting group (e.g., Boc-anhydride) to react selectively with the remaining free amine.[1][5]
Q4: What role does the choice of base play in preventing di-substitution?
In reactions where an acid is generated (e.g., alkylation with an alkyl halide), a base is often required to neutralize it. A non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) is ideal. It is basic enough to scavenge the acid but is too bulky to react with the electrophile itself, thus minimizing side reactions.
Q5: Can I use an excess of mono-protected ethylenediamine to favor mono-substitution?
Yes, using an excess of the mono-protected ethylenediamine relative to the electrophile can statistically favor the formation of the mono-substituted product. However, this may not be practical if the protected diamine is a valuable or limited reagent.[3]
Section 3: Experimental Protocols & Visual Guides
Protocol: Selective Mono-alkylation of N-Boc-ethylenediamine
This protocol provides a general method for the mono-alkylation of N-Boc-ethylenediamine, a common reaction where di-substitution is a risk.
Materials:
-
N-Boc-ethylenediamine
-
Alkyl halide (e.g., benzyl bromide)
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-ethylenediamine (1.0 eq) and dissolve it in anhydrous acetonitrile.
-
Addition of Base: Add DIPEA (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of Electrophile: Cool the reaction mixture to 0°C in an ice bath. Add the alkyl halide (1.0 eq) dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. To prevent product degradation on the column, the silica gel can be pre-treated with a 1% triethylamine solution in the eluent.
Visualizing the Troubleshooting Logic
The following diagram illustrates a typical workflow for troubleshooting the mono-substitution of protected ethylenediamine.
Caption: Troubleshooting workflow for mono-substitution reactions.
Mechanism of Mono-protonation for Selective Protection
This diagram illustrates how mono-protonation deactivates one amine group, allowing for selective protection of the other.
Sources
Technical Support Center: Purification of Products from Boc-eda-ET HCl Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the purification of reaction products derived from N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride (Boc-eda-ET HCl). Navigating the purification of amine-containing compounds, especially those with protecting groups, presents unique challenges. This document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of your target molecules with high purity and yield.
Introduction: The Purification Challenge
Boc-eda-ET HCl is a bifunctional building block used to introduce a protected ethylenediamine moiety.[1][2][3] The presence of a basic secondary amine, an acid-labile Boc protecting group, and its formulation as a hydrochloride salt creates a specific set of challenges during reaction work-up and purification.[1][4] Common issues include managing the salt form, preventing unintended deprotection, and achieving efficient separation from starting materials and byproducts. This guide will address these issues systematically.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions with Boc-eda-ET HCl?
A1: Impurities can be broadly categorized as process-related or degradation-related.[] In the context of Boc-eda-ET HCl reactions, such as amide couplings, you will likely encounter:
-
Unreacted Starting Materials: Excess Boc-eda-ET HCl or the coupling partner (e.g., carboxylic acid, acid chloride).
-
Coupling Reagent Byproducts: Urea derivatives (from carbodiimides like EDC), HOBt/HOAt, or salts.
-
Di-substituted Byproducts: If using unprotected ethylenediamine, di-acylation is a common issue, which is precisely what the mono-protected Boc-eda-ET HCl is designed to avoid.[6]
-
Partially or Fully Deprotected Compounds: The Boc group is sensitive to strong acids, and unintended cleavage can occur during the reaction or acidic work-up steps, leading to the free amine.[7][8]
-
Side-reaction Products: Alkylation of the product by the t-butyl cation, a byproduct of Boc deprotection, can occur, especially with nucleophilic sites on the molecule.[7]
Table 1: Common Impurities and Their Characteristics
| Impurity Type | Common Examples | Key Characteristics | Removal Strategy |
| Starting Materials | Unreacted Boc-eda-ET HCl | Basic, polar, water-soluble as HCl salt | Aqueous wash (basic or acidic), Chromatography |
| Unreacted carboxylic acid | Acidic, polar | Aqueous wash (basic), Chromatography | |
| Reagent Byproducts | EDC-urea | Moderately polar, often soluble in organic solvents | Aqueous wash (acidic), Chromatography, Crystallization |
| Degradation Products | Deprotected amine | Highly polar, basic | Aqueous wash (acidic), Chromatography (often requires modified conditions) |
Q2: How does the Boc protecting group influence the choice of purification strategy?
A2: The Boc group significantly impacts a molecule's properties and, therefore, the purification strategy.
-
Polarity: The Boc group is non-polar and lipophilic, which generally decreases the polarity of the parent amine. This makes the protected compound more soluble in common organic solvents (e.g., ethyl acetate, dichloromethane) and amenable to normal-phase silica gel chromatography.
-
Acid Sensitivity: The Boc group's primary liability is its sensitivity to acid.[9] This dictates the conditions for aqueous work-up. Strong acidic washes (pH < 3) should be avoided to prevent premature deprotection.[8][10] If an acidic wash is necessary, it should be brief, cold, and use a milder acid like dilute citric acid or saturated ammonium chloride.
-
Chromatography: While the Boc group makes silica gel chromatography feasible, the residual basicity of the other amine can still cause streaking. This is often mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.[11]
Q3: My reaction uses Boc-eda-ET HCl. How should I perform the initial aqueous work-up?
A3: The initial work-up is critical for removing water-soluble impurities and setting the stage for further purification. Since Boc-eda-ET HCl is a hydrochloride salt, the free secondary amine must first be liberated with a base to participate in the reaction.[1] After the reaction, a typical work-up involves:
-
Quenching: If necessary, quench the reaction (e.g., with water or a buffer).
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
-
Aqueous Washes:
-
Mildly Basic Wash: A wash with saturated sodium bicarbonate (NaHCO₃) solution will remove acidic components like unreacted carboxylic acids or acidic byproducts.
-
Brine Wash: A wash with saturated sodium chloride (brine) solution removes residual water from the organic layer and helps break emulsions.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[6]
Caption: Standard aqueous work-up workflow for Boc-protected products.
Troubleshooting Guide: Purification Issues
This section addresses specific problems you may encounter during the purification of your Boc-eda-ET HCl reaction products.
Aqueous Work-up & Extraction
Q: My product has poor solubility in standard extraction solvents, or I'm seeing significant product loss to the aqueous layer. What can I do?
A: This often happens if your final product is highly polar or if it has become protonated and thus more water-soluble.
-
Causality: If the aqueous phase is even slightly acidic, the free secondary amine on your product can be protonated, forming a salt that is more soluble in water than in organic solvents.
-
Solutions:
-
Adjust pH: Ensure the aqueous layer is neutral or slightly basic (pH 7-8) by adding a saturated solution of NaHCO₃ before extraction. This will keep your product in its neutral, more organic-soluble form.
-
Change Solvent: If solubility in ethyl acetate is low, try a more polar solvent like DCM for extraction. In some cases, a mixture of solvents (e.g., 10% isopropanol in chloroform) can improve recovery.
-
Back-Extraction: If you suspect the product is in the aqueous layer, you can basify the initial aqueous layer to pH 8-9 and re-extract it with your organic solvent.
-
Q: I'm observing a persistent emulsion during my liquid-liquid extraction. How can I resolve this?
A: Emulsions are common when dealing with amine-containing compounds and salts.
-
Causality: Emulsions are stabilized by molecules that act as surfactants at the interface of the two immiscible liquids. Salts and polar, amphiphilic molecules can contribute to this.
-
Solutions:
-
Add Brine: Add a significant volume of saturated brine. The high ionic strength of the brine solution increases the polarity of the aqueous phase, which helps to break the emulsion.
-
Filter: Pass the entire mixture through a pad of Celite® or filter paper. This can physically disrupt the emulsion layer.
-
Centrifugation: If the emulsion is persistent and the scale is appropriate, centrifuging the mixture can effectively separate the layers.
-
Patience: Sometimes, simply letting the separation funnel stand undisturbed for an extended period (15-30 minutes) allows the layers to separate on their own.
-
Flash Column Chromatography
Q: My compound is streaking or tailing badly on the silica gel TLC plate and column. Why is this happening and how do I fix it?
A: This is a classic problem when purifying amines on silica gel.
-
Causality: Silica gel is acidic (due to silanol groups, Si-OH) and can strongly and irreversibly bind to basic compounds like amines, or engage in acid-base interactions that lead to poor chromatographic behavior (streaking).[11]
-
Solutions:
-
Add a Basic Modifier: The most common solution is to add a small amount of a volatile base to your eluent system. Triethylamine (TEA) at 0.5-1% (v/v) is standard.[11] The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute cleanly.
-
Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative for purifying basic compounds. Alternatively, reversed-phase (C18) chromatography is an excellent option if your compound is sufficiently non-polar.
-
Pre-treat the Silica: You can prepare a slurry of silica gel in your mobile phase containing the basic modifier and let it sit for a few minutes before packing the column. This ensures the stationary phase is fully neutralized.
-
Protocol 1: Basic Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system (e.g., ethyl acetate/hexanes or DCM/methanol) on a TLC plate. Spot the crude material and run two chromatograms: one with the neat solvent system and one with the system containing ~1% TEA. Choose the system that gives a well-defined spot with an Rf value between 0.2 and 0.4.[11]
-
Column Packing: Pack a column with silica gel using your chosen eluent (containing 1% TEA).
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution: Run the column, applying gentle pressure.[][13] Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions and concentrate them under reduced pressure. To remove residual TEA, you can co-evaporate with a solvent like toluene.
Caption: Troubleshooting diagram for amine streaking in chromatography.
Crystallization & Recrystallization
Q: My purified product is a persistent oil. How can I induce it to crystallize?
A: Many Boc-protected amino compounds are initially isolated as oils or amorphous solids.[14][15]
-
Causality: The presence of minor impurities can inhibit crystal lattice formation. The Boc group can also introduce conformational flexibility that makes crystallization difficult. Sometimes, residual solvent is the culprit.
-
Solutions:
-
High Vacuum Drying: First, ensure all residual solvent is removed by drying the oil under high vacuum for several hours, sometimes with gentle heating.
-
Solvent Trituration: Add a non-polar solvent in which your product is poorly soluble (e.g., hexanes, diethyl ether).[6] Vigorously stir or sonicate the mixture. This can wash away soluble impurities and induce the product to precipitate as a solid.
-
Seed Crystals: If you have a small amount of solid material, add a "seed crystal" to the oil to initiate crystallization.[14][16] Scratching the inside of the flask with a glass rod at the solvent-air interface can also create nucleation sites.
-
Slow Evaporation: Dissolve the oil in a minimal amount of a suitable solvent and allow the solvent to evaporate slowly and undisturbed over several days in a loosely capped vial.
-
Form a Salt: If the free base refuses to crystallize, consider forming a salt. Reacting your purified product with a solution of HCl in dioxane or ether can precipitate the hydrochloride salt, which is often a well-defined, crystalline solid.[17]
-
Protocol 2: Recrystallization from a Mixed Solvent System
-
Solvent Selection: Find a solvent pair: one solvent in which your compound is highly soluble ("good" solvent, e.g., ethyl acetate, DCM, acetone) and another in which it is poorly soluble ("bad" solvent, e.g., hexanes, pentane, diethyl ether).[16]
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.
-
Induce Crystallization: While the solution is still hot, slowly add the "bad" solvent dropwise until the solution becomes faintly cloudy (the saturation point).
-
Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "bad" solvent, and dry them under vacuum.
References
- BenchChem (2025). Boc-eda-ET hcl stability and storage conditions.
- BenchChem (2025). Technical Support Center: Troubleshooting Low Yield in Reactions with Boc-eda-ET HCl.
- BenchChem (2025). The Strategic Advantage of Controlled Reactivity: A Comparative Guide to Boc-eda-ET HCl and Unprotected Ethylenediamine.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
- GenScript. Terminology of Antibody Drug for Boc Deprotection.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- BenchChem (2025). The Chemistry of the Boc Protecting Group.
- Google Patents.
- Eureka | Patsnap.
- BenchChem (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
- BOC Sciences.
- Organic Syntheses (2025).
- BenchChem (2025). Application Notes and Protocols for Boc-eda-ET HCl in Synthetic Chemistry.
- ResearchGate (2017).
-
Reddit (2023). Boc De-protection : r/Chempros. [Link]
- ResearchGate (2014). How to get (or crystallize)
- BOC Sciences. Pharmaceutical impurities, degradations, metabolites of active pharmaceutical ingredients.
- BenchChem (2025).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. genscript.com [genscript.com]
- 9. BOC deprotection [ms.bzchemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 13. orgsyn.org [orgsyn.org]
- 14. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 17. reddit.com [reddit.com]
common side reactions with Boc-eda-ET hcl and how to avoid them
Introduction
Welcome to the technical support guide for N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride (Boc-eda-ET HCl). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile bifunctional linker in their synthetic workflows. Boc-eda-ET HCl is a valuable building block for the controlled, sequential functionalization of molecules, enabling the precise construction of complex architectures such as antibody-drug conjugates (ADCs), PROteolysis Targeting Chimeras (PROTACs), and functionalized polymers.[1][2]
The strategic advantage of Boc-eda-ET HCl lies in its differentiated reactivity. The secondary amine can be selectively functionalized while the primary amine remains protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[3] This allows for a stepwise synthetic approach, which is crucial for creating well-defined, unsymmetrical molecules. However, like any chemical reagent, its use is not without potential challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate common side reactions and achieve optimal results in your experiments.
Section 1: Storage, Handling, and Stability
Proper handling and storage of Boc-eda-ET HCl are paramount to ensure its integrity and prevent reagent-related side reactions.
FAQ 1: My reaction yield is inconsistent, even with a fresh bottle of Boc-eda-ET HCl. What could be the cause?
Answer: The primary culprit for inconsistency is often the hygroscopic nature of Boc-eda-ET HCl.[4] The hydrochloride salt readily absorbs moisture from the atmosphere, which can initiate degradation.
Causality: The presence of the hydrochloride salt creates a mildly acidic environment. When moisture is absorbed, it can facilitate the acid-catalyzed hydrolysis of the Boc protecting group, even during storage.[4] This leads to the formation of N'-ethyl-1,2-ethylenediamine dihydrochloride, reducing the concentration of the desired reagent and introducing a reactive diamine impurity into your subsequent reactions.
Troubleshooting & Prevention:
-
Storage: Always store Boc-eda-ET HCl in a tightly sealed container in a desiccator at the recommended temperature of 2-8°C.[1][5]
-
Handling: When weighing the reagent, do so quickly and in a low-humidity environment if possible. Avoid leaving the container open to the atmosphere for extended periods.
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing the reagent under an inert atmosphere (e.g., argon or nitrogen).
Proposed Degradation Pathway
The diagram below illustrates the acid-catalyzed hydrolysis of Boc-eda-ET HCl in the presence of moisture.
Caption: Proposed acid-catalyzed hydrolysis of Boc-eda-ET HCl.
Section 2: Troubleshooting Amide Coupling Reactions
The first synthetic step typically involves the functionalization of the free secondary amine of Boc-eda-ET HCl, most commonly via an amide bond formation.
FAQ 2: My amide coupling reaction with Boc-eda-ET HCl is slow or results in a low yield. What are the likely causes?
Answer: Low yields in amide coupling reactions involving Boc-eda-ET HCl often stem from three main issues: deactivation of the amine, incomplete activation of the carboxylic acid, or steric hindrance.[6]
Causality & Troubleshooting:
-
Amine Deactivation: Boc-eda-ET HCl is a hydrochloride salt. In solution, the secondary amine can be protonated, rendering it non-nucleophilic and unable to participate in the coupling reaction.[6]
-
Solution: It is crucial to add a non-nucleophilic base to the reaction mixture to neutralize the hydrochloride salt and free the secondary amine. Diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used for this purpose.[5] Typically, at least two equivalents of base are required: one to neutralize the HCl salt and another to neutralize the acid generated during the coupling reaction.
-
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (e.g., an active ester) to react with the amine.[6]
-
Solution: Ensure your coupling reagent is fresh and used in sufficient quantity (typically 1.0-1.5 equivalents).[6] For challenging couplings, pre-activating the carboxylic acid by stirring it with the coupling reagent and base for 15-30 minutes before adding the Boc-eda-ET HCl solution can improve yields.[6]
-
-
Steric Hindrance: If either your carboxylic acid or the group you are coupling to it is sterically bulky, the reaction rate can be significantly reduced.[6]
-
Solution: Consider using a more potent coupling reagent. The choice of coupling reagent is critical and depends on the specific substrates.[6]
-
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Acronym | Key Features & Recommendations |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | EDC | A common, water-soluble carbodiimide. Often used with additives like HOBt or NHS to improve efficiency and reduce side reactions.[5] |
| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | A phosphonium-based reagent, generally more effective than carbodiimides for sterically hindered couplings. |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | A highly efficient uronium-based coupling reagent, often the reagent of choice for difficult or slow couplings.[6] |
Experimental Protocol 1: General Procedure for Amide Coupling with Boc-eda-ET HCl
-
In a dry flask under an inert atmosphere (e.g., argon), dissolve the carboxylic acid (1.0 eq.) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve Boc-eda-ET HCl (1.2 eq.) in a minimal amount of anhydrous DMF.
-
Add the Boc-eda-ET HCl solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Section 3: Troubleshooting Boc Deprotection
The removal of the Boc group is a critical step that exposes the primary amine for subsequent functionalization. This step is also a common source of side reactions.
FAQ 3: I'm observing a significant byproduct with a mass increase of +56 Da after Boc deprotection. What is happening and how can I prevent it?
Answer: This is a classic case of a tert-butylation side reaction. The +56 Da mass shift corresponds to the addition of a tert-butyl group (C₄H₈) to your molecule.
Causality: Boc deprotection is acid-catalyzed and proceeds through the formation of a stable tert-butyl cation intermediate.[7][8] This cation is a potent electrophile and can react with any nucleophilic sites on your substrate or other molecules in the reaction mixture.[7] Amino acid residues like Tryptophan (indole ring) and Methionine (thioether) are particularly susceptible to this side reaction.[7]
Mechanism of Tert-butylation Side Reaction
Caption: Formation of the tert-butyl cation and subsequent side reaction.
Prevention: The Use of Scavengers
The most effective way to prevent tert-butylation is to include a "scavenger" in the deprotection reaction. Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause unwanted side reactions.
Table 2: Recommended Scavenger Cocktails for Boc Deprotection
| Scavenger | Abbreviation | Typical Concentration | Target Residues / Use Case |
| Triisopropylsilane | TIS | 1-5% (v/v) | General purpose, effective at reducing the tert-butyl cation. |
| Triethylsilane | TES | 1-5% (v/v) | Alternative to TIS, also a general-purpose cation scavenger. |
| Thioanisole | - | 1-5% (v/v) | Particularly effective for protecting Tryptophan and Methionine residues.[7] |
| Water | H₂O | 1-5% (v/v) | Can act as a scavenger by quenching the cation to form tert-butanol. |
Expert Tip: A common and robust scavenger cocktail is a mixture of 95% TFA, 2.5% water, and 2.5% TIS. The optimal cocktail may need to be empirically determined for your specific substrate.
FAQ 4: My Boc deprotection is incomplete. How can I drive the reaction to completion?
Answer: Incomplete Boc deprotection can be caused by several factors, including insufficient acid strength, steric hindrance around the Boc group, or suboptimal reaction conditions.[9]
Troubleshooting Workflow for Incomplete Deprotection:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Experimental Protocol 2: Boc Deprotection with Scavengers
-
Dissolve the Boc-protected substrate in a suitable solvent (e.g., Dichloromethane, DCM).
-
Add the chosen scavenger or scavenger cocktail (e.g., 2.5% TIS and 2.5% H₂O).
-
Cool the mixture in an ice bath (0°C).
-
Slowly add Trifluoroacetic Acid (TFA) to the desired concentration (e.g., 50% v/v or neat). Note: The reaction is exothermic and generates CO₂ gas; ensure adequate venting.[8]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS. The deprotected product will be more polar (lower Rf on TLC).
-
Once the reaction is complete, remove the TFA and solvent under reduced pressure (rotary evaporation). Co-evaporation with a solvent like toluene can help remove residual TFA.
-
The crude product is often obtained as a TFA salt. It can be used directly in the next step or purified. To obtain a solid, consider converting the TFA salt to an HCl salt by dissolving the residue and adding a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).[10]
References
- BenchChem Technical Support. (2025). Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide.
- BenchChem Technical Support. (2025). Troubleshooting incomplete Boc deprotection in tryptophan peptides.
- BenchChem Technical Support. (2025).
- BenchChem Technical Support. (2025). Boc-eda-ET hcl stability and storage conditions.
- BenchChem Technical Support. (2025). Side reactions of Boc deprotection with scavengers.
- BenchChem Technical Support. (2025).
- PubMed. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis.
- ResearchGate. (2025).
- National Institutes of Health (NIH). (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
- BenchChem Technical Support. (2025).
- BenchChem Technical Support. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
- BenchChem Technical Support. (2025). The Strategic Advantage of Controlled Reactivity: A Comparative Guide to Boc-eda-ET HCl and Unprotected Ethylenediamine.
- BenchChem Technical Support. (2025).
- BenchChem Technical Support. (2025). Application Notes and Protocols for Boc-eda-ET HCl as a Linker in Polymer Chemistry.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Selectivity in Reactions with Boc-eda-ET HCl
Welcome to the technical support center for N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride (Boc-eda-ET HCl). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during its use, with a focus on improving reaction selectivity. As a bifunctional linker, the strategic use of Boc-eda-ET HCl is crucial for achieving high-yield, controlled synthesis of complex molecules.[1][2]
Introduction to Boc-eda-ET HCl and the Importance of Selectivity
Boc-eda-ET HCl is a mono-protected diamine where one amine group is protected by a tert-butyloxycarbonyl (Boc) group, while the other, a secondary amine, remains free for reaction.[2][3] This design is intentional: the Boc group "masks" one amine, preventing it from reacting and thus directing functionalization to the unprotected secondary amine.[1] This controlled, stepwise approach is fundamental to synthesizing unsymmetrical diamines and avoiding the common pitfalls of using unprotected diamines like ethylenediamine, which often leads to mixtures of mono- and di-substituted products and potential polymerization.[1]
The Boc group is stable under many basic and nucleophilic conditions but can be easily removed with acid, a process known as deprotection.[4][5] This allows for subsequent reactions at the newly freed primary amine. Mastering the reaction conditions is key to leveraging the full potential of this versatile reagent.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding reactions with Boc-eda-ET HCl.
Q1: Why is a base required when reacting Boc-eda-ET HCl with an acylating agent?
A1: Boc-eda-ET HCl is a hydrochloride salt. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is necessary to neutralize the hydrochloride salt, liberating the free secondary amine to act as a nucleophile.[3] The base also serves to scavenge the acid (e.g., HCl) that is generated during acylation reactions, such as with an acid chloride.[3]
Q2: I am not getting any reaction. What are the first things to check?
A2: First, confirm that you have added at least one equivalent of a suitable base (e.g., TEA, DIPEA) to neutralize the hydrochloride salt.[6] Second, ensure your reagents are anhydrous. Water can hydrolyze acylating agents and other activated species. The hygroscopic nature of some reagents and solvents makes the use of a drying agent like anhydrous sodium sulfate or magnesium sulfate for the organic solutions crucial.[7][8] Finally, verify the integrity of your starting materials.
Q3: Can I perform the deprotection of the Boc group under basic conditions?
A3: No, the Boc group is specifically designed to be stable under basic and nucleophilic conditions.[5][9] It is cleaved under acidic conditions, which is a key feature of its use in orthogonal protection strategies where other protecting groups, like Fmoc (which is base-labile), might be present in the molecule.[9][10][11]
Q4: What is the purpose of the "Boc" protecting group?
A4: The tert-butyloxycarbonyl (Boc) group is an amine protecting group.[4] In Boc-eda-ET HCl, it deactivates one of the amine groups, allowing for selective reaction at the other, unprotected amine.[1] This prevents side reactions like di-acylation that would occur with an unprotected diamine.[1] After the desired reaction at the first amine is complete, the Boc group can be removed to allow for a different reaction at the second amine.[1]
Troubleshooting Guide: Common Selectivity Issues
This section provides in-depth guidance on specific experimental challenges, their underlying causes, and step-by-step protocols for resolution.
Issue 1: Formation of Di-substituted or Over-reacted Byproducts
Even with the Boc group, side reactions can occur if the reaction conditions are not optimized. This is often due to premature deprotection of the Boc group or reaction at an undesired site.
Root Cause Analysis:
-
Accidental Deprotection: The reaction medium may be inadvertently acidic, causing some of the Boc group to be cleaved. This liberates the primary amine, which can then react, leading to di-substituted products.
-
High Temperatures: While generally stable, prolonged exposure to very high temperatures can lead to thermal cleavage of the Boc group.[12][13]
-
Strongly Activating Reagents: Highly reactive electrophiles might, in some cases, react with the carbamate group itself, although this is less common.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for di-substitution.
Preventative Protocols & Best Practices:
-
Maintain Basic/Neutral Conditions: Ensure the reaction mixture remains slightly basic or neutral. For reactions that produce acid, use at least 2.2 equivalents of a non-nucleophilic base like DIPEA or TEA.[3]
-
Temperature Control: Perform reactions at or below room temperature unless necessary. For highly reactive electrophiles, use an ice bath (0°C).[3]
-
Controlled Addition: Add the electrophile (e.g., acid chloride) slowly (dropwise) to the solution containing Boc-eda-ET HCl and the base. This keeps the concentration of the electrophile low at any given moment, minimizing side reactions.
Issue 2: Low Yield of the Desired Mono-Adduct
Low yields can be frustrating and point to several potential issues in the experimental setup.
Root Cause Analysis:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or poor activation of the coupling partner (e.g., a carboxylic acid).
-
Poor Reagent Quality: Degradation of reagents, especially the coupling agent or the Boc-eda-ET HCl itself, can lead to low yields. Moisture is a common culprit.[7]
-
Sub-optimal Solvent: The chosen solvent may not be suitable for dissolving all reactants, leading to a heterogeneous mixture and slow reaction rates.
Data-Driven Recommendations for Solvent and Base Selection:
| Solvent | Base | Typical Use Case | Considerations |
| Dichloromethane (DCM) | DIPEA/TEA | General amide couplings with acid chlorides/anhydrides.[1] | Ensure it is anhydrous. |
| Dimethylformamide (DMF) | DIPEA/TEA | Peptide couplings (e.g., with HATU, EDC).[14] | Must be high purity (amine-free) and anhydrous. |
| Tetrahydrofuran (THF) | DIPEA/TEA | Good general-purpose aprotic solvent.[4] | Can form peroxides; use freshly distilled or stabilized THF. |
| Acetonitrile (ACN) | DIPEA/TEA | Alternative polar aprotic solvent.[4] | Ensure it is anhydrous. |
Experimental Protocol: Improving Yield in Amide Coupling with a Carboxylic Acid
This protocol uses EDC (a carbodiimide) as a coupling agent.
-
Drying: Ensure all glassware is oven-dried. Use anhydrous solvents. Common drying agents for solvents include molecular sieves.[15]
-
Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq) in anhydrous DCM.
-
Activation: Stir the mixture at room temperature for 15-30 minutes to form the active ester intermediate.
-
Amine Addition: In a separate flask, dissolve Boc-eda-ET HCl (1.1 eq) in anhydrous DCM and add DIPEA (2.5 eq). Stir for 5 minutes.
-
Coupling: Transfer the Boc-eda-ET HCl/DIPEA solution to the activated carboxylic acid solution via cannula or syringe.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Workup: Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 5% citric acid), followed by saturated aqueous sodium bicarbonate, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]
Issue 3: Difficulty with Boc Deprotection
The final step of removing the Boc group can sometimes be incomplete or lead to side products if not performed correctly.
Root Cause Analysis:
-
Insufficient Acid: The amount or strength of the acid may be inadequate for complete cleavage.
-
Scavenger Issues: The tert-butyl cation formed during deprotection is an electrophile and can alkylate electron-rich moieties on your molecule (e.g., tryptophan or tyrosine residues).[5] This can be prevented by using a "scavenger."
-
Water Content: While cleavage can occur in aqueous acid, anhydrous conditions are often preferred to prevent side reactions with water-sensitive functional groups.[9]
Mechanism of Acidic Boc Deprotection:
Caption: The mechanism of acid-catalyzed Boc deprotection.
Recommended Deprotection Protocols:
| Reagent | Solvent | Temperature | Typical Time | Notes |
| 20-50% Trifluoroacetic Acid (TFA)[16][17] | DCM | Room Temp. | 30-60 min | Volatile and corrosive. Workup involves evaporation (often with toluene co-evaporation) and precipitation. |
| 4M HCl in 1,4-Dioxane[17] | Dioxane/MeOH | Room Temp. | 30-60 min | Often yields a crystalline hydrochloride salt, which can be isolated by filtration. |
| Gaseous HCl[1] | MeOH/EtOAc | 0°C to RT | 1-2 hours | Useful for large-scale reactions to avoid large volumes of acid. |
Protocol: Standard Boc Deprotection with TFA
-
Dissolution: Dissolve the Boc-protected compound (1.0 eq) in DCM (approx. 0.1-0.2 M). If your molecule contains sensitive groups, add a scavenger like anisole or thioanisole (5-10 vol%).[5]
-
Acidification: Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50%.
-
Reaction: Stir the reaction at room temperature, monitoring by TLC or LC-MS until the starting material is consumed (typically 30-60 minutes). The reaction often involves bubbling as CO₂ is released.[16]
-
Isolation: Concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate with toluene several times. The resulting TFA salt can often be precipitated by adding cold diethyl ether and collected by filtration.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups.[Link]
-
Master Organic Chemistry. Amine Protection and Deprotection.[Link]
-
YouTube. Boc Deprotection Mechanism | Organic Chemistry.[Link]
-
Chemistry LibreTexts. 3.2: Drying Agents.[Link]
-
Quora. What are some common dehydrating agents used in chemistry?[Link]
-
Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term.[Link]
-
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies.[Link]
-
Wikipedia. Desiccant.[Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.[Link]
-
Reddit. Boc De-protection : r/Chempros.[Link]
-
ResearchGate. Reaction conditions of N-FMOC-ethylenediamine with carboxylic acid and then deprotection of the primary amines?[Link]
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- 17. reddit.com [reddit.com]
stability of Boc-eda-ET hcl in different reaction conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Boc-eda-ETs, a versatile bifunctional linker used extensively by researchers in drug development and complex molecule synthesis. This guide is designed to provide in-depth, field-proven insights into the stability of this reagent under various experimental conditions. Our goal is to empower you with the knowledge to anticipate challenges, troubleshoot issues, and ensure the success of your synthetic endeavors.
Understanding the Molecule: A Dual-Functionality Linker
Boc-eda-ETs, or tert-butyl (2-(2-(tosyloxy)ethoxy)ethyl)carbamate, is a valuable synthetic building block. Its utility stems from its two key functional groups, which allow for sequential, controlled modifications. However, these same groups are the primary source of potential stability issues.
-
The Boc (tert-Butyloxycarbonyl) Group: An acid-labile protecting group for the primary amine. Its removal is typically the final step to reveal a reactive amine for subsequent conjugation.[1][2]
-
The Tosylate (p-toluenesulfonate) Group: An excellent leaving group derived from an alcohol. It is designed to be displaced by a nucleophile in an S_N2 reaction.[3][4]
The central challenge in using this linker is to perform a desired reaction at one end of the molecule without unintentionally cleaving or triggering a side-reaction at the other.
Caption: Structure of Boc-eda-ETs with key functional groups highlighted.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and reaction conditions for Boc-eda-ETs.
Q1: How should I properly store Boc-eda-ETs to ensure its long-term stability?
A: Proper storage is critical. We recommend storing the reagent at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[5] The compound can be sensitive to moisture and atmospheric oxygen over long periods. For hydrochloride salt variants of similar compounds, hygroscopicity (the tendency to absorb moisture from the air) is a known issue, which can facilitate degradation pathways.[6]
Q2: What is the general stability of the Boc and Tosylate groups with respect to pH?
A: This is the most critical parameter to control. The two groups have opposing vulnerabilities.
-
Boc Group: Stable to most bases and nucleophiles but is rapidly cleaved under acidic conditions (pH < 4).[2][7] The cleavage mechanism proceeds via acid-catalyzed hydrolysis, which generates a carbamic acid that readily decarboxylates.[8]
-
Tosylate Group: Stable in neutral to moderately acidic conditions (pH 4-7). It can be susceptible to hydrolysis under strongly acidic or basic conditions, and is readily displaced by nucleophiles.[3]
The ideal working pH range for reactions where both groups must remain intact is pH 7 to 9 .
Data Summary: pH Stability Profile
| pH Range | Boc Group Stability | Tosylate Group Stability | Recommendation |
|---|---|---|---|
| < 4 | Unstable (Rapid cleavage) | Generally Stable | Avoid unless Boc deprotection is intended.[1][7] |
| 4 - 6.5 | Marginally Stable (Slow cleavage possible) | Stable | Use with caution for short reaction times. |
| 7 - 9 | Stable | Stable | Optimal working range for nucleophilic substitution. |
| > 9 | Stable | Susceptible to Hydrolysis/Elimination | Avoid strong, hard bases (e.g., NaOH, KOH). Use non-nucleophilic organic bases (e.g., DIPEA, Et3N) if needed. |
Q3: My reaction requires mildly acidic conditions. How can I avoid cleaving the Boc group?
A: This is a common challenge. While strong acids like trifluoroacetic acid (TFA) or concentrated HCl will rapidly deprotect the Boc group, some reactions require a proton source.[1][9]
-
Causality: The rate of Boc cleavage is highly dependent on acid concentration.[10]
-
Troubleshooting: If you observe unintended deprotection (confirmable by TLC or LC-MS), consider the following:
-
Use a weaker acid: Switch from strong acids like HCl or TFA to a buffered system or a weaker organic acid.
-
Control Stoichiometry: Use a catalytic amount of acid rather than a stoichiometric or excess amount.
-
Lower the Temperature: Perform the reaction at 0°C or below to significantly slow the rate of deprotection.[7]
-
Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation has occurred.
-
Q4: Can I use bases in my reaction? What are the risks to the tosylate group?
A: Yes, bases are often necessary, for example, to neutralize hydrochloride salts or to deprotonate a nucleophile. However, the choice of base is crucial.
-
The Risk: Strong, nucleophilic bases (e.g., NaOH, NaOMe) can directly attack the tosylate, leading to hydrolysis (forming an alcohol) or elimination (forming an alkene) byproducts.
-
The Solution: Use sterically hindered, non-nucleophilic bases. The most common choices are diisopropylethylamine (DIPEA) or triethylamine (TEA).[11] These bases are capable of scavenging protons without competing as nucleophiles in the displacement of the tosylate.
Q5: How does temperature affect the stability of the molecule?
A: Temperature can be used to selectively trigger deprotection.
-
Thermal Boc Deprotection: The Boc group can be removed thermally without any acid catalyst, typically at temperatures well above 100°C.[12][13] While this is a "green" method, the high temperatures required may degrade other parts of your molecule, including the tosylate group. At standard reaction temperatures (0°C to 65°C), thermal deprotection is generally not a concern, provided the conditions are not acidic.[1][14]
-
Tosylate Stability: The tosylate group is generally stable at elevated temperatures in the absence of strong nucleophiles or bases.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during experiments with Boc-eda-ETs.
Caption: A logical workflow for troubleshooting common experimental issues.
| Observed Problem | Potential Cause | Diagnostic Action & Solution |
| Incomplete Reaction / High SM Recovery | 1. Insufficient Nucleophile Reactivity: The nucleophile may not be sufficiently deprotonated or reactive. 2. Low Temperature: Reaction may be too slow at the chosen temperature. | 1. Verify Base: Ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA) is used if the nucleophile is an amine salt. 2. Increase Temperature: Gradually increase the reaction temperature (e.g., from RT to 40-50°C) and monitor by TLC/LC-MS. |
| Product Detected, but without the Boc Group | Acidic Conditions: The reaction medium is too acidic, causing premature cleavage of the Boc group. This can be caused by acidic reagents or in-situ generation of acid.[1][9][10] | 1. Check Reagents: Ensure all reagents and solvents are free of acid contamination. Use fresh, anhydrous solvents. 2. Add a Proton Scavenger: Include a non-nucleophilic base like DIPEA or 2,6-lutidine to neutralize any trace acidity. 3. Lower Temperature: Run the reaction at 0°C to slow the deprotection kinetics.[7] |
| Product Detected, but the Tosylate is Replaced by -OH | Hydrolysis: Water is present in the reaction, acting as a nucleophile and displacing the tosylate group.[15] This is often accelerated by basic conditions. | 1. Use Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Run the reaction under an inert atmosphere (N2 or Ar). 2. Purify Reagents: Ensure the nucleophile and base are free of water. |
| Formation of an Alkene Byproduct | Elimination Reaction (E2): A strong, sterically hindered base is abstracting a proton, leading to elimination of the tosylate group instead of substitution. | 1. Use a Milder Base: Switch to a less hindered base if possible, or reduce the amount of base used. 2. Lower Temperature: Elimination reactions are often favored at higher temperatures. |
Key Experimental Protocols
These protocols provide a validated starting point for your experiments. Always adapt them based on the specific properties of your substrates.
Protocol 1: General Nucleophilic Substitution (Preserving the Boc Group)
This protocol describes the reaction of a generic amine nucleophile (R-NH2) with Boc-eda-ETs.
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere (Argon), dissolve the amine nucleophile (1.1 equivalents) and Boc-eda-ETs (1.0 equivalent) in an anhydrous solvent (e.g., DMF or Acetonitrile).
-
Base Addition: Add a non-nucleophilic base, such as DIPEA (2.0 equivalents), to the solution. This will deprotonate the nucleophile and scavenge any trace acid.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Monitoring: Track the reaction's progress by TLC or LC-MS, observing the consumption of the starting material.
-
Work-up: Once complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.
Protocol 2: Selective Boc Group Deprotection (Preserving the Tosylate Group)
This protocol is for removing the Boc group to reveal the primary amine.
-
Dissolution: Dissolve the Boc-protected compound (1.0 equivalent) in a suitable solvent such as Dichloromethane (DCM) or 1,4-Dioxane.
-
Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add an excess of a strong acid. A common and effective choice is 4M HCl in Dioxane (5-10 equivalents).[8][11] Alternatively, a 20-50% solution of TFA in DCM can be used.[1][9]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. The reaction is typically complete within 1-3 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS. The product will be significantly more polar.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The product is typically obtained as the hydrochloride or trifluoroacetate salt and can often be used directly in the next step. If the free amine is required, a basic work-up can be performed.
References
- BenchChem Technical Support. (2025). Boc-eda-ET hcl stability and storage conditions.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
- Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Reddit User Discussion. (2024). Boc and tBu ester pH stability during enamine hydrolysis. r/Chempros.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- BenchChem Validation & Comparative. (2025). The Strategic Advantage of Controlled Reactivity: A Comparative Guide to Boc-eda-ET HCl and Unprotected Ethylenediamine.
- BenchChem Methodological & Application. (2025). Application Notes and Protocols for Boc-eda-ET HCl as a Linker in Polymer Chemistry.
- Grokipedia. (n.d.). Tosyl group.
- ResearchGate. (2024).
- BenchChem Methodological & Application. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
- RSC Publishing. (n.d.). Hydrolysis of oxiranylmethyl tosylates.
- Royal Society Publishing. (2019, February 13). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)
- ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Wordpress.
- Wikipedia. (n.d.). Tosyl group.
- University of Calgary. (n.d.).
- PubChem - NIH. (n.d.). Boc-eda-ET hcl.
- Chongqing Chemdad Co., Ltd. (n.d.). BOC,ME-EDA HCL.
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- 2. Boc-Protected Amino Groups [organic-chemistry.org]
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Technical Support Center: Scale-Up Synthesis of Boc-eda-ET HCl
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the scale-up synthesis of N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride (Boc-eda-ET HCl, CAS: 1073659-87-6). This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will explore the causality behind experimental choices, provide validated troubleshooting steps, and offer detailed protocols to ensure a robust and reproducible process.
Quick Reference: Physicochemical Properties
Before initiating any synthesis, it is critical to be familiar with the target compound's properties.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₂₁ClN₂O₂ | [1][2] |
| Molecular Weight | 224.73 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder or solid | [1][4] |
| Melting Point | 148 - 151 °C | [4][3] |
| Key Stability Concerns | Hygroscopic (readily absorbs moisture), potentially air-sensitive | [4] |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from moisture | [1][2] |
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common among scientists working with Boc-eda-ET HCl for the first time.
Q1: What is the standard synthetic route for Boc-eda-ET HCl?
A1: The synthesis is typically a two-step process starting from a precursor like N-Boc-ethylenediamine.[1]
-
N-Ethylation: The free primary amine of N-Boc-ethylenediamine is ethylated, most commonly via reductive amination with acetaldehyde.[1] This involves forming an imine intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.
-
Salt Formation: The resulting free base, tert-butyl N-[2-(ethylamino)ethyl]carbamate, is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride (e.g., HCl in dioxane or diethyl ether) to precipitate the hydrochloride salt.[1][5]
Q2: Why is the hydrochloride salt form of the final compound preferred?
A2: The HCl salt form offers several advantages crucial for pharmaceutical development and large-scale handling. Firstly, amines are often converted to their hydrochloride salts to improve crystallinity, making them easier to handle, purify by filtration, and formulate as a stable, non-hygroscopic solid.[5][6] Secondly, salt formation can significantly enhance the chemical stability of the compound compared to its free base form.[7] The protonation of the amine nitrogen can protect it from oxidative degradation.[6]
Q3: What are the primary stability and handling concerns for Boc-eda-ET HCl?
A3: The main concerns are its hygroscopicity and the acid-lability of the Boc protecting group.[4]
-
Hygroscopicity: The compound readily absorbs atmospheric moisture, which can cause the crystalline powder to become sticky or oily, affecting its flowability and accurate weighing.[4] Prolonged moisture exposure can also facilitate degradation pathways. Always handle in a dry environment (e.g., glovebox) and store in a tightly sealed container with a desiccant.
-
Acid Sensitivity: The tert-butoxycarbonyl (Boc) group is designed to be removed under acidic conditions.[8][9] Therefore, the compound must be kept away from strong acids during storage and processing, unless deprotection is the intended next step.
Q4: What are the potential genotoxic impurities associated with this chemistry?
A4: The primary concern for genotoxic impurities arises from the chemistry of the Boc group itself, particularly during its removal (deprotection). Acid-catalyzed deprotection generates a tert-butyl cation intermediate.[8][10] This cation can fragment to isobutylene or react with nucleophiles to form t-butyl by-products, which may require assessment for genotoxicity.[8] Therefore, any carry-over of Boc-protected impurities into a final API synthesis where deprotection occurs late-stage must be carefully controlled.
Part 2: Troubleshooting Guide for Scale-Up Synthesis
This guide addresses specific issues that may arise during the scale-up of the Boc-eda-ET HCl synthesis, organized by symptom.
Problem 1: Low Yield or Incomplete Conversion during Reductive Amination
-
Symptom: HPLC or NMR analysis of the crude reaction mixture shows a significant amount of unreacted N-Boc-ethylenediamine starting material.
-
Potential Causes:
-
Inefficient Imine Formation: The initial reaction between the amine and acetaldehyde may not have gone to completion before the addition of the reducing agent.
-
Degradation of Reducing Agent: Sodium triacetoxyborohydride (STAB) is moisture-sensitive. On a large scale, extended addition times or the use of wet solvents can lead to its decomposition.
-
Insufficient Reagents: Stoichiometry that works at the lab scale may be insufficient at a larger scale due to longer reaction times, headspace effects, or minor impurities in bulk raw materials. Acetaldehyde is volatile and losses can occur.
-
Poor Raw Material Quality: The quality of starting materials, such as ethylenediamine or Boc-anhydride, can impact the purity of the N-Boc-ethylenediamine precursor, affecting subsequent steps.[11]
-
-
Recommended Actions:
-
Monitor Imine Formation: Before adding STAB, confirm the formation of the imine intermediate by TLC or LC-MS. If incomplete, allow for a longer stirring time.[1]
-
Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon) to protect the STAB.
-
Adjust Stoichiometry: For scale-up, consider a slight excess of acetaldehyde (e.g., 1.2-1.5 equivalents) and STAB (e.g., 1.5-2.0 equivalents) to drive the reaction to completion.[1] Add STAB portion-wise to control the reaction exotherm and ensure it remains active.
-
Qualify Raw Materials: Ensure all raw materials meet predefined specifications for purity and moisture content before use.[11]
-
Problem 2: Formation of Oily or Gummy Product During HCl Salt Crystallization
-
Symptom: Upon addition of HCl solution, the product precipitates as a viscous oil or a sticky solid that is difficult to filter and dry, instead of a crystalline powder.
-
Potential Causes:
-
Presence of Impurities: Small amounts of impurities, such as over-ethylated byproducts or residual solvents from the workup, can inhibit proper crystal lattice formation.
-
Incorrect Solvent System: The solvent used for precipitation may be too polar, leading to high solubility of the salt, or may not be an effective anti-solvent. Diethyl ether is a common choice for its ability to promote precipitation.[1]
-
Rapid Precipitation: Adding the HCl solution too quickly can cause the product to "crash out" of solution as an amorphous solid or oil, rather than forming an ordered crystalline structure.
-
Water Contamination: The hydrochloride salt is hygroscopic.[4] The presence of water in the free base solution or the HCl reagent can lead to the formation of a hydrated, oily product.
-
-
Recommended Actions:
-
Purify the Free Base: If impurities are suspected, consider purifying the crude tert-butyl N-[2-(ethylamino)ethyl]carbamate free base by column chromatography or a short silica plug filtration before salt formation.
-
Optimize the Solvent System: Experiment with different solvent/anti-solvent systems. A common practice is to dissolve the free base in a minimal amount of a solvent like ethyl acetate or DCM and then add the HCl/ether solution.[1]
-
Control the Crystallization Rate: Add the HCl solution dropwise to a vigorously stirred solution of the free base, potentially at a reduced temperature (0 °C), to encourage slower, more controlled crystal growth.
-
Ensure Anhydrous Conditions: Dry the organic solution of the free base thoroughly (e.g., over anhydrous MgSO₄ or Na₂SO₄) before adding the anhydrous HCl solution.
-
Problem 3: Final Product Fails Purity Specification (e.g., <98%)
-
Symptom: Final product analysis by HPLC or qNMR shows the presence of one or more significant impurities.
-
Potential Causes:
-
Di-ethylation Byproduct: Over-reaction during the reductive amination step can lead to the formation of a di-ethylated species on the second nitrogen.
-
Incomplete Boc Protection: If the initial mono-Boc protection of ethylenediamine was not selective, di-Boc protected ethylenediamine could be carried through the synthesis.[12]
-
t-Butyl Adducts: If the product was exposed to acidic conditions that partially cleaved the Boc group, the resulting t-butyl cation could alkylate other nucleophilic sites.[8][10]
-
Residual Solvents: Inefficient drying can leave residual solvents like DCM, ether, or ethyl acetate.[13]
-
-
Recommended Actions:
-
Optimize Reductive Amination: Control the stoichiometry of acetaldehyde and the reaction temperature to minimize over-alkylation.
-
Purify Intermediates: The purity of the final product is highly dependent on the purity of the intermediates. Chromatographic purification of the N-Boc-ethylenediamine precursor is often a critical step.[12]
-
Recrystallization: If the impurity profile allows, recrystallization of the final HCl salt from a suitable solvent system (e.g., methanol/ether, isopropanol/ether) can be an effective final purification step.
-
Implement Robust QC: Utilize a suite of analytical techniques to characterize impurities and ensure process control.[] This includes HPLC for purity, GC for residual solvents, and NMR/MS for structural confirmation.[13]
-
Part 3: Recommended Scale-Up Workflow & Protocols
The following workflow and protocols are designed to be robust and scalable.
Synthesis and Purification Workflow
Caption: Scale-up synthesis workflow for Boc-eda-ET HCl.
Protocol 3.1: Synthesis of the Precursor, N-Boc-ethylenediamine[1][13]
-
Charge a reactor with ethylenediamine (1.0 eq) and dichloromethane (DCM). Cool the solution to 0 °C in an ice/salt bath.
-
Prepare a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in DCM.
-
Add the Boc₂O solution dropwise to the cooled ethylenediamine solution over 2-3 hours, maintaining the internal temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. Monitor for completion by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a saturated aqueous solution of sodium bicarbonate and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude N-Boc-ethylenediamine.
-
Note: For high purity in the final product, this crude material should be purified by column chromatography.
Protocol 3.2: Reductive Amination to form Boc-eda-ET (Free Base)[1]
-
Dissolve purified N-Boc-ethylenediamine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Add acetaldehyde (1.1 eq) and stir the mixture for 1-2 hours at room temperature to form the imine.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise, monitoring the internal temperature to keep it below 25 °C.
-
Stir the reaction at room temperature for 12-24 hours until the starting material is consumed (monitor by LC-MS).
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base.
Protocol 3.3: Formation and Isolation of Boc-eda-ET HCl[1]
-
Dissolve the crude Boc-eda-ET free base in a minimal amount of diethyl ether or ethyl acetate.
-
With vigorous stirring, add a solution of 4M HCl in 1,4-dioxane (1.1 eq) dropwise.
-
A white precipitate should form. Continue stirring for 30-60 minutes at room temperature or 0 °C to ensure complete precipitation.
-
Collect the solid by filtration, washing with cold diethyl ether.
-
Dry the solid under vacuum at a temperature not exceeding 40°C to afford Boc-eda-ET HCl as a white crystalline solid.
Part 4: Analytical and Quality Control Strategy
A robust analytical strategy is essential for ensuring lot-to-lot consistency and troubleshooting process deviations.[]
Caption: Key analytical techniques for quality control.
| Analytical Test | Purpose | Acceptance Criteria (Typical) |
| ¹H and ¹³C NMR | Confirms the chemical structure and identity of the compound. | Conforms to the reference structure. |
| Mass Spectrometry | Confirms the molecular weight and identity. | Corresponds to the expected molecular ion. |
| HPLC | Determines purity and quantifies impurities. | ≥98.0% |
| Headspace GC | Quantifies residual solvents from the synthesis. | Per ICH Q3C guidelines (e.g., DCM ≤600 ppm)[13] |
| Karl Fischer Titration | Measures water content, critical due to hygroscopicity. | ≤0.5% |
| Melting Point | A sharp melting point range indicates high purity. | 148 - 151 °C[4][3] |
References
- BenchChem. (2025). Boc-eda-ET hcl stability and storage conditions.
- BenchChem. (2025).
- Malviya, N., et al. (n.d.).
- BenchChem. (2025). Essential Safety and Operational Guide for Handling Boc-eda-ET hcl.
- BenchChem. (2025). The Strategic Advantage of Controlled Reactivity: A Comparative Guide to Boc-eda-ET HCl and Unprotected Ethylenediamine.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Kozlowski, M. C., et al. (n.d.).
- BenchChem. (2025). Troubleshooting incomplete Boc deprotection.
- BOC Sciences. (n.d.). Quality Control.
- Lightboard Chemistry. (2022).
- BenchChem. (2025). Application Notes and Protocols for Boc-eda-ET HCl in Synthetic Chemistry.
- National Center for Biotechnology Inform
- BenchChem. (2025). A Comparative Guide to the Validation of Synthesis Protocols for Boc-eda-ET HCl.
- BioPharm International. (2018).
- Kuball, M. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?
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Validation & Comparative
The Strategic Advantage of Controlled Reactivity: A Comparative Guide to Boc-eda-ET HCl and Unprotected Ethylenediamine in Synthesis
For researchers, scientists, and drug development professionals engaged in the precise construction of complex molecules, the choice of bifunctional linkers is a critical decision that profoundly impacts reaction outcomes. Ethylenediamine, a fundamental C2 building block, presents a classic chemical challenge: its two primary amine groups exhibit similar reactivity, often leading to a lack of selectivity in derivatization reactions.[1][2] This guide provides a detailed comparison between using unprotected ethylenediamine and the mono-protected N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride (Boc-eda-ET HCl), highlighting the significant advantages of the protected form in achieving controlled, high-yield synthesis.
The Challenge: The Unpredictability of Unprotected Ethylenediamine
Ethylenediamine is a widely used precursor in the synthesis of polymers, chelation agents, and pharmaceuticals.[2][3] Its utility stems from its two nucleophilic amine groups. However, this same feature is its primary drawback in syntheses requiring mono-functionalization. Because both primary amines have nearly identical basicity and nucleophilicity, reactions with electrophiles typically result in a statistical mixture of products.
Attempting to perform a mono-acylation, for instance, by reacting ethylenediamine with one equivalent of an activated carboxylic acid, will invariably lead to:
-
Mono-acylated product: The desired compound.
-
Di-acylated byproduct: The result of both amines reacting.
-
Unreacted ethylenediamine: The starting material left over.
-
Polymerization: In some cases, molecules can link together, forming polymeric chains.[1]
This lack of chemoselectivity necessitates complex, time-consuming, and often low-yielding purification steps, typically involving column chromatography, to isolate the desired mono-substituted product from a convoluted mixture.[1][4]
The Solution: Orthogonal Protection with Boc-eda-ET HCl
Boc-eda-ET HCl, or tert-butyl N-[2-(ethylamino)ethyl]carbamate hydrochloride, is an intelligently designed reagent that circumvents the selectivity problem.[5][6] It employs the principle of orthogonal protection , a cornerstone of modern organic synthesis, particularly in peptide chemistry.[7][8]
The tert-Butyloxycarbonyl (Boc) group is an acid-labile protecting group that masks one of the amine functionalities.[9][10] This "masking" renders the primary amine non-nucleophilic under basic or neutral conditions, allowing the secondary amine to react with high selectivity.[1][11] Once the desired transformation on the secondary amine is complete, the Boc group can be cleanly removed with acid (e.g., trifluoroacetic acid (TFA) or HCl), regenerating the primary amine for a subsequent, different reaction.[9][12][13] This stepwise approach provides complete control over the synthetic pathway.
Sources
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- 13. youtube.com [youtube.com]
A Comparative Analysis of Boc and Other Amine Protecting Groups: A Guide for Researchers
In the intricate world of organic synthesis, particularly in peptide synthesis and drug development, the strategic use of protecting groups is paramount.[1] Amines, being nucleophilic and basic, are prone to a variety of side reactions.[1] Protecting groups serve as a temporary shield, masking the reactivity of an amine functional group to allow for chemical modifications at other sites of a molecule.[2] The ideal protecting group is easily introduced, stable under various reaction conditions, and readily removed under mild conditions that do not compromise the integrity of the target molecule.[1]
This guide provides a comparative analysis of the tert-butyloxycarbonyl (Boc) group, one of the most widely used amine protecting groups, with other common alternatives such as the benzyloxycarbonyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[3][4] We will delve into the mechanistic underpinnings of each group, their relative stabilities, and the experimental conditions for their application and removal, providing researchers with the insights needed to make informed decisions in their synthetic strategies.
The Cornerstone: tert-Butyloxycarbonyl (Boc) Group
The Boc group is a staple in organic synthesis due to its robustness and ease of handling.[3] It is exceptionally stable to a wide range of nucleophilic and basic conditions, as well as catalytic hydrogenation, making it a reliable choice for multi-step syntheses.[3]
Protection: The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[5][6] The reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of (Boc)₂O.[7] The thermodynamic driving force for this reaction is strong due to the formation of stable byproducts: tert-butanol and carbon dioxide gas.[7]
Deprotection: The key feature of the Boc group is its lability under acidic conditions.[8] Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent efficiently removes the Boc group.[9] The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to yield the free amine, carbon dioxide, and a stable tert-butyl cation.[9]
The Classic Choice: Benzyloxycarbonyl (Cbz) Group
The benzyloxycarbonyl (Cbz or Z) group is another widely used amine protecting group, valued for its stability under both acidic and basic conditions.[4][10]
Protection: The Cbz group is typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[10]
Deprotection: The primary method for Cbz group removal is catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst).[10][11] This process is generally clean and efficient, yielding the deprotected amine, toluene, and carbon dioxide.[10] However, this method is not suitable for substrates containing other functional groups sensitive to hydrogenation, such as alkenes or alkynes.[12] Strong acids like HBr in acetic acid can also cleave the Cbz group, though this method is less mild.[4]
The Orthogonal Player: 9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is particularly prominent in solid-phase peptide synthesis (SPPS) due to its unique deprotection conditions.[13][14] It is stable to acidic conditions, allowing for the use of acid-labile side-chain protecting groups, a strategy known as orthogonal protection.[15][16]
Protection: The Fmoc group is introduced using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[13]
Deprotection: The defining characteristic of the Fmoc group is its lability to bases.[13] It is readily cleaved by treatment with a solution of a secondary amine, most commonly piperidine in dimethylformamide (DMF).[14][17] The mechanism proceeds through a β-elimination reaction initiated by the abstraction of an acidic proton from the fluorenyl ring system.[18]
Comparative Overview of Amine Protecting Groups
| Protecting Group | Structure | Common Protection Reagent | Deprotection Conditions | Stability |
| Boc | -(C=O)O(CH₃)₃ | (Boc)₂O | Strong Acid (TFA, HCl)[8] | Stable to base, nucleophiles, and hydrogenation.[3] |
| Cbz | -(C=O)OCH₂C₆H₅ | Cbz-Cl | Catalytic Hydrogenolysis (H₂/Pd-C)[10] | Stable to acid and base.[19] |
| Fmoc | -(C=O)OCH₂-(Fluorenyl) | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% Piperidine in DMF)[14] | Stable to acid.[20] |
| Alloc | -(C=O)OCH₂CH=CH₂ | Alloc-Cl | Pd(0) catalyst (e.g., Pd(PPh₃)₄)[19] | Stable to acid and base.[19] |
Experimental Protocols
Boc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine in DCM in a round-bottom flask.[7]
-
Add TEA to the solution and stir for 5 minutes at room temperature.
-
Add (Boc)₂O to the reaction mixture.[7]
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).[7] Reaction times typically range from 1 to 12 hours.[7]
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography if necessary.
Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected amine in DCM in a round-bottom flask.[9]
-
Cool the solution to 0 °C using an ice bath.[9]
-
Add TFA dropwise to the cooled solution. A common ratio is a 1:1 mixture of DCM and TFA (v/v).[9]
-
Allow the reaction mixture to warm to room temperature and stir for 1 to 4 hours.[9]
-
Monitor the reaction's progress by TLC or LC-MS to confirm the disappearance of the starting material.[9]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[9]
-
Dissolve the residue in an organic solvent such as ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[3]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[3]
Visualizing the Chemistry
Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Acid-catalyzed Boc deprotection mechanism.
Orthogonality of Protecting Groups
The concept of orthogonal protection is crucial in complex syntheses, allowing for the selective removal of one protecting group without affecting others.[21][22]
Caption: Orthogonal deprotection strategies for common amine protecting groups.
General Experimental Workflow for Protection/Deprotection
Caption: A generalized workflow illustrating the use of a protecting group in a multi-step synthesis.
Conclusion
The choice of an amine protecting group is a critical decision in the design of a synthetic route. The Boc group offers a robust and versatile option, particularly when stability to basic and nucleophilic reagents is required. The Cbz group provides an alternative that is stable to both acid and base, with deprotection achieved through catalytic hydrogenation. The Fmoc group is indispensable for modern solid-phase peptide synthesis, where its base-lability allows for an orthogonal strategy with acid-labile side-chain protecting groups. A thorough understanding of the properties and reactivities of these protecting groups empowers researchers to devise efficient and successful syntheses of complex molecules.
References
- BenchChem. (2025). The Allyloxycarbonyl (Alloc)
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
- BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Fiveable. (n.d.). Orthogonal Protection Definition.
- Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review.
- BenchChem. (2025).
- Proprep. (n.d.). What is an Alloc protecting group, and how is it utilized in the selective protection of alcohols?.
- University of Bristol. (n.d.).
- LGC Standards. (n.d.). Focus on FMOC chemistry.
- Chemistry For Everyone. (2025, May 19).
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- BenchChem. (2025). Experimental protocol for Boc deprotection of (S)-3-Acetyl-1-Boc-pyrrolidine.
- BOC Sciences. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
- Organic Chemistry Data. (n.d.). Cbz Protection - Common Conditions.
- BenchChem. (2025). The Mechanism of Action of the Boc Protecting Group in Synthesis: An In-depth Technical Guide.
- BenchChem. (n.d.). Role of the Fmoc protecting group in peptide synthesis.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Wikipedia. (n.d.). Protecting group.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
- StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- University of California, Irvine. (n.d.). Protecting Groups.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
- National Institutes of Health. (n.d.).
- Bentham Science. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol.
- GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group.
- Organic Chemistry Data. (n.d.). Cbz Deprotection (H2 + Pd/C).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- Organic Chemistry D
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
- ACS Publications. (n.d.). Amino Acid-Protecting Groups.
- Abdelhamid "Bioman" Khodja. (2024, February 23). Mechanism Explained: Acyl Protecting Groups for Amines. YouTube.
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized Boc-eda-ET HCl
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and complex molecule synthesis, the purity of building blocks is not merely a quality metric; it is the bedrock of reproducible and reliable outcomes. N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride (Boc-eda-ET HCl), a versatile bifunctional linker, is a case in point. Its selective reactivity is pivotal in multi-step syntheses, and any impurities can lead to undesirable side reactions, compromised yields, and downstream purification challenges.[1]
This guide provides an in-depth, technically-grounded comparison of methodologies for validating the purity of synthesized Boc-eda-ET HCl against a commercially available standard. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for interpreting the resulting data to ensure the integrity of your synthetic endeavors.
The Imperative of Purity: Why Rigorous Validation Matters
Boc-eda-ET HCl's utility stems from the differential reactivity of its two amine groups, conferred by the Boc protecting group. The presence of impurities, such as the unprotected diamine, di-Boc protected species, or residual reagents from synthesis, can disrupt this selectivity, leading to a cascade of unwanted products.[1] Therefore, a multi-faceted analytical approach is not just recommended; it is essential for confirming the identity and purity of your synthesized material before its inclusion in critical reaction pathways.
A Multi-Pronged Approach to Purity Validation
No single analytical technique provides a complete picture of a compound's purity. An orthogonal approach, employing multiple methods that measure different physicochemical properties, is the gold standard for robust purity assessment. Here, we compare the utility of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Mass Spectrometry (MS), and Elemental Analysis.
Table 1: Comparison of Analytical Methods for Boc-eda-ET HCl Purity Validation
| Method | Principle | Information Provided | Key Advantages | Potential Limitations |
| HPLC-UV | Chromatographic separation based on polarity | Purity (% area), presence of UV-active impurities | High sensitivity and resolution for separating closely related impurities. | Not all impurities may be UV-active. |
| qNMR | Signal intensity is directly proportional to the number of protons | Absolute purity determination against a certified internal standard. | Provides structural confirmation and quantification in a single experiment. | Lower sensitivity compared to HPLC for trace impurities. |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | Molecular weight confirmation, identification of impurities based on their mass. | High sensitivity and specificity for mass determination. | Isomeric impurities may not be distinguishable. |
| Elemental Analysis | Combustion analysis to determine elemental composition (%C, H, N, Cl) | Confirmation of the empirical formula. | Provides fundamental confirmation of the compound's composition. | Does not provide information on the nature of impurities. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with each step contributing to the overall confidence in the final purity assessment.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone of purity analysis, offering high-resolution separation of the target compound from potential impurities.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis of Boc-eda-ET HCl.
Detailed HPLC Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Prepare solutions of both the synthesized Boc-eda-ET HCl and a commercial standard at a concentration of approximately 1 mg/mL in the initial mobile phase composition.
Interpretation of Results: A high-purity sample will exhibit a single major peak. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A direct comparison of the chromatograms of the synthesized and commercial samples will reveal any differences in the impurity profile.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute measure of purity by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.
Experimental Workflow for qNMR Analysis
Caption: Workflow for qNMR purity determination of Boc-eda-ET HCl.
Detailed qNMR Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized Boc-eda-ET HCl into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride) into the same NMR tube.
-
Add a suitable deuterated solvent (e.g., DMSO-d6) to dissolve both compounds completely.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum using quantitative parameters, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved signal of Boc-eda-ET HCl (e.g., the t-butyl protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Expected ¹H NMR Data (in DMSO-d6):
-
~1.38 ppm (s, 9H): t-butyl group of Boc
-
~2.9-3.4 ppm (m, 4H): -CH2-CH2-
-
~1.1 ppm (t, 3H): -CH2-CH3
-
~2.7 ppm (q, 2H): -CH2-CH3
-
Amine and amide protons: Broad signals, may exchange with water.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized compound and identifying potential impurities.
Detailed MS Protocol:
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Sample Preparation: Prepare a dilute solution of the synthesized Boc-eda-ET HCl in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Infuse the sample directly into the mass spectrometer or analyze the eluent from the HPLC.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Expected Results: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of Boc-eda-ET (C9H20N2O2), which has a calculated mass of approximately 189.16 g/mol . The HCl salt will not be observed in the gas phase. Potential impurities would appear as additional peaks.
Elemental Analysis
Elemental analysis provides a fundamental confirmation of the empirical formula of the synthesized compound.
Detailed Elemental Analysis Protocol:
-
Sample Preparation: A small, accurately weighed amount of the dried, pure sample is required.
-
Instrumentation: A CHN analyzer.
-
Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO2, H2O, N2) are quantified. Chlorine content is determined separately.
Theoretical vs. Experimental Composition:
| Element | Theoretical % |
| Carbon (C) | 48.10 |
| Hydrogen (H) | 9.42 |
| Nitrogen (N) | 12.47 |
| Chlorine (Cl) | 15.78 |
| Oxygen (O) | 14.23 |
The experimental values should be within ±0.4% of the theoretical values for a pure sample.
Comparative Data: Synthesized vs. Commercial Boc-eda-ET HCl
The following table presents a hypothetical comparison based on typical results obtained from the analytical methods described above.
| Parameter | Synthesized Boc-eda-ET HCl | Commercial Standard | Assessment |
| HPLC Purity | 98.5% (with minor impurity at RRT 1.2) | ≥ 99.5% | The synthesized batch shows a slightly lower purity with a detectable impurity. |
| qNMR Purity | 98.2% | 99.6% | Confirms the lower purity of the synthesized material. |
| MS [M+H]⁺ | 189.16 | 189.16 | Confirms the identity of the main component in both samples. |
| Elemental Analysis | C: 47.9%, H: 9.3%, N: 12.3%, Cl: 15.6% | C: 48.0%, H: 9.4%, N: 12.4%, Cl: 15.7% | The synthesized sample shows a slight deviation from the theoretical values, consistent with the lower purity observed by HPLC and qNMR. |
Conclusion: A Commitment to Quality
The rigorous validation of synthesized Boc-eda-ET HCl is a critical, non-negotiable step in ensuring the success of complex synthetic campaigns. By employing a suite of orthogonal analytical techniques, researchers can confidently ascertain the purity of their material, identify potential contaminants, and make informed decisions about its suitability for downstream applications. This guide provides a robust framework for this validation process, empowering scientists to maintain the highest standards of scientific integrity in their research and development endeavors.
References
-
PubChem. tert-butyl N-[2-(ethylamino)ethyl]carbamate;hydrochloride. National Center for Biotechnology Information. [Link]
-
Wiley Online Library. Supporting Information for publications. (Provides examples of NMR and MS data for similar compounds). [Link]
Sources
A Senior Application Scientist's Guide to Boc Deprotection of Boc-eda-ET HCl: A Comparative Analysis
For researchers and professionals in drug development, the precise and efficient manipulation of protecting groups is a cornerstone of successful multi-step synthesis. The tert-butyloxycarbonyl (Boc) group is a workhorse for amine protection, valued for its stability and predictable reactivity. However, the selection of the optimal deprotection method for a specific substrate, such as N-tert-butyloxycarbonyl-N'-ethylethylenediamine hydrochloride (Boc-eda-ET HCl), is critical to ensure high yield, purity, and compatibility with other functional groups. This guide provides an in-depth, objective comparison of common and alternative deprotection strategies for Boc-eda-ET HCl, supported by experimental insights to inform your synthetic planning.
The Central Role of Boc-eda-ET Deprotection
Boc-eda-ET HCl is a valuable building block, offering a protected primary amine and a secondary amine for sequential functionalization. The removal of the Boc group is a key step to unmask the primary amine for subsequent reactions, such as amide bond formation or alkylation. The choice of deprotection method can significantly impact the overall efficiency of the synthetic route.
Classical Acidic Deprotection Methodologies: A Head-to-Head Comparison
The most prevalent methods for Boc deprotection employ strong acidic conditions.[1] The mechanism in both cases involves protonation of the carbamate oxygen, followed by fragmentation to the stable tert-butyl cation, carbon dioxide, and the free amine.[2]
Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Trifluoroacetic acid is a powerful reagent for Boc cleavage, often leading to rapid and complete deprotection at room temperature.[3]
Mechanism of TFA-mediated Boc Deprotection
Caption: Acid-catalyzed cleavage of the Boc group by TFA.
Experimental Protocol: TFA/DCM Deprotection
-
Dissolve Boc-eda-ET HCl (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution, typically in a 1:1 ratio with DCM.[4]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[1]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For work-up, the residue can be co-evaporated with toluene to remove residual TFA.[5] The resulting TFA salt can often be used directly in the next step or neutralized.
Method 2: Hydrochloric Acid (HCl) in 1,4-Dioxane
A solution of hydrogen chloride in an organic solvent, most commonly 1,4-dioxane, is another widely used and effective method for Boc deprotection.[6]
Experimental Protocol: HCl/Dioxane Deprotection
-
Suspend or dissolve Boc-eda-ET HCl (1 equivalent) in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the deprotected product often precipitates as the hydrochloride salt.[1]
-
The solid product can be collected by filtration and washed with a non-polar solvent like diethyl ether.[6]
Quantitative Comparison of Deprotection Methods
The choice between TFA and HCl often comes down to the specific requirements of the synthesis, including the nature of the substrate and the desired final salt form.
| Parameter | Trifluoroacetic Acid (TFA) in DCM | Hydrochloric Acid (HCl) in Dioxane | Hot Water (Green Alternative) |
| Typical Conditions | 20-50% TFA in DCM, room temp[7] | 4M HCl in Dioxane, room temp[7] | Refluxing water (100°C)[8] |
| Reaction Time | Generally fast (30 min - 2 hours)[7] | Rapid to moderate (30 min - 4 hours)[1][9] | Variable (10 min - several hours)[8] |
| Yield | Typically high to quantitative[7] | Typically high to quantitative[7] | High to excellent (often >90%)[10] |
| Product Form | TFA salt, often oily[5] | Hydrochloride salt, often crystalline[7] | Free amine |
| Work-up | Evaporation, co-evaporation with toluene, potential for aqueous wash with base.[5][11] | Filtration of precipitated salt or evaporation.[6] | Extraction with an organic solvent.[8] |
| Selectivity | Can be less selective with other acid-labile groups.[7] | Generally offers good selectivity.[9] | Highly selective, tolerates many other protecting groups.[10] |
| Safety/Handling | Corrosive and volatile, requires careful handling.[5] | Corrosive, handle in a well-ventilated fume hood. | Benign, environmentally friendly. |
A Greener Alternative: Hot Water-Mediated Deprotection
In the push for more sustainable chemistry, methods that avoid harsh acids and organic solvents are highly desirable. The deprotection of N-Boc groups using hot water has emerged as a simple, efficient, and environmentally friendly alternative.[12][13]
Mechanism of Water-Mediated Deprotection
At elevated temperatures, water can act as a weak acid to protonate the Boc group, initiating its cleavage. This method is particularly attractive for its simplicity and the avoidance of corrosive reagents.[8]
Experimental Protocol: Hot Water Deprotection
-
Suspend the N-Boc protected amine (1 mmol) in deionized water (10-20 mL).[8]
-
Heat the mixture to reflux (100 °C) and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed (reaction times can vary from 10 minutes to several hours).[8]
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.
Experimental Workflow: A Visual Guide
The following diagram illustrates a generalized workflow for the deprotection of Boc-eda-ET HCl.
Caption: A generalized workflow for Boc deprotection.
Conclusion and Recommendations
The choice of deprotection method for Boc-eda-ET HCl is a critical decision that should be guided by the specific context of your synthetic route.
-
For speed and efficiency , TFA in DCM is often the method of choice, leading to rapid deprotection. However, the resulting oily TFA salt and the need to handle a highly corrosive and volatile acid are notable drawbacks.
-
HCl in 1,4-dioxane presents a highly effective alternative that often yields a crystalline hydrochloride salt, which can simplify purification through filtration.[7] This method generally offers good selectivity.[9]
-
For syntheses where acid-labile functional groups are present or when pursuing a "greener" synthetic strategy, hot water-mediated deprotection is an excellent and increasingly popular option. It avoids harsh reagents and chlorinated solvents, and the work-up is straightforward.[8][10]
Ultimately, the optimal method will depend on a careful consideration of the factors outlined in this guide. It is always recommended to perform small-scale test reactions to determine the ideal conditions for your specific application.
References
-
Scribd. Water Boc Deprotection. [Link]
-
Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]
-
Canadian Center of Science and Education. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]
-
Common Organic Chemistry. Boc Deprotection - HCl. [Link]
-
National Institutes of Health. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
ResearchGate. How can we do the deprotection of boc-amino acids using hcl ?. [Link]
-
PubMed. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]
-
Common Organic Chemistry. Boc Deprotection - TMSI. [Link]
-
ResearchGate. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]
-
RSC Publishing. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. [Link]
-
ResearchGate. Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow | Request PDF. [Link]
-
PubMed. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
UKnowledge. Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. [Link]
-
ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. [Link]
-
Reddit. Boc De-protection. [Link]
-
American Chemical Society. Specific solvent issues with BOC deprotection. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
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- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. mcours.net [mcours.net]
A Senior Application Scientist's Guide to Reaction Monitoring: LC-MS Analysis of Boc-eda-ET HCl Formation
For researchers, medicinal chemists, and professionals in drug development, the precise monitoring of chemical reactions is not merely a procedural step but the cornerstone of successful synthesis. The ability to track the consumption of starting materials and the formation of products in real-time allows for accurate determination of reaction endpoints, optimization of conditions, and the assurance of product quality. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and alternative methodologies for monitoring a crucial reaction: the synthesis involving Boc-eda-ET HCl (N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride), a key building block in the construction of complex molecules.[1]
The mono-protection of ethylenediamine with a tert-Butyloxycarbonyl (Boc) group is a strategic maneuver to control reactivity, allowing for selective functionalization of one amine group while the other remains masked.[1] Subsequent reaction and deprotection steps are critical, and their success hinges on robust analytical oversight. This guide will delve into the practical application of LC-MS for this purpose, providing a detailed experimental protocol and comparing its performance against traditional techniques like Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Unrivaled Power of LC-MS in Reaction Monitoring
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a premier analytical technique in pharmaceutical and chemical development due to its exceptional sensitivity, selectivity, and speed.[2][3] The coupling of liquid chromatography's separation capabilities with the mass spectrometer's detection prowess provides an unparalleled view into the intricate landscape of a chemical reaction.[2] For a reaction involving a small, polar molecule like Boc-eda-ET HCl, LC-MS offers the ability to resolve the starting materials, intermediates, and final product with high fidelity, even at low concentrations.
The core principle of LC-MS involves the physical separation of components in a mixture by the liquid chromatograph, followed by their ionization and detection based on their mass-to-charge ratio (m/z) by the mass spectrometer.[2] This dual-layered analysis provides both retention time and mass information, offering a high degree of confidence in compound identification.
Experimental Protocol: LC-MS Analysis for a Representative Boc-eda-ET HCl Reaction
This protocol outlines a general procedure for monitoring a reaction where Boc-eda-ET HCl is a reactant. The specific reaction could be, for example, the acylation of the primary amine.
1. Sample Preparation:
-
Rationale: Proper sample preparation is critical to prevent contamination of the LC-MS system and to ensure accurate quantification. Dilution is necessary to avoid detector saturation and column overload.
-
Procedure:
-
At designated time points (e.g., t=0, 1h, 2h, completion), withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.
-
Quench the reaction in the aliquot by diluting it in a large volume of a suitable solvent (e.g., 1 mL of acetonitrile or methanol). This immediately stops the reaction and prepares the sample for analysis.
-
Perform a further serial dilution if necessary to bring the analyte concentration within the linear range of the instrument's detector. A typical starting concentration for LC-MS analysis is in the low µg/mL to ng/mL range.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
-
2. LC-MS Method Parameters:
-
Rationale: The choice of column, mobile phase, and gradient is tailored to achieve optimal separation of the polar starting material (Boc-eda-ET HCl), the likely less polar product, and any potential byproducts. Electrospray ionization (ESI) is well-suited for polar molecules.[3]
-
Instrumentation: A standard HPLC or UPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer.
| Parameter | Recommended Setting | Justification |
| LC Column | C18 reverse-phase, 2.1 x 50 mm, 2.6 µm | A C18 column provides good retention for a broad range of polarities. The shorter length allows for faster analysis times, crucial for reaction monitoring.[4] |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid aids in the protonation of the analytes in positive ion mode, enhancing ESI efficiency.[4] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier in reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes | A rapid gradient allows for quick elution of all components and fast turnaround times between injections.[4] |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 1-5 µL | Small injection volumes prevent column overloading. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Amines readily form positive ions by protonation. |
| MS Scan Mode | Full Scan (e.g., m/z 100-500) and/or Selected Ion Monitoring (SIM) | Full scan provides a broad overview of all ions present. SIM mode offers higher sensitivity for tracking specific ions of interest (reactant and product).[5] |
3. Data Analysis:
-
Rationale: By tracking the peak areas of the reactant and product over time, a reaction profile can be generated to determine the rate and completion of the reaction.
-
Procedure:
-
Identify the peaks corresponding to Boc-eda-ET HCl and the expected product by their retention times and m/z values. The protonated molecular ion [M+H]⁺ for Boc-eda-ET HCl would be expected at m/z 161.1.
-
Integrate the peak areas for the reactant and product at each time point.
-
Plot the peak area of the reactant and product as a function of time to visualize the reaction progress. The reaction is considered complete when the peak area of the starting material is negligible and the product peak area has plateaued.
-
Visualizing the LC-MS Workflowdot
Sources
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- 5. LC-MS vs LC-MS/MS: Techniques, Use Cases, and Differences - Creative Proteomics [creative-proteomics.com]
A Senior Application Scientist's Guide to Linker Efficiency: Assessing Boc-eda-ET HCl in Advanced Bioconjugation
For researchers, medicinal chemists, and drug development professionals, the rational design of complex molecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of therapeutic success. The choice of a bifunctional linker—the molecular bridge connecting a targeting moiety to a payload—profoundly impacts the stability, efficacy, and pharmacokinetic profile of the final construct. This guide provides an in-depth, data-driven assessment of N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride (Boc-eda-ET HCl), a widely utilized linker, comparing its performance with key alternatives to inform your selection process.
The Strategic Imperative for Controlled Reactivity
In the precise assembly of bioconjugates, controlling reactivity is paramount. The use of unprotected bifunctional nucleophiles, such as ethylenediamine, often leads to a lack of selectivity, resulting in a mixture of mono-substituted products, di-substituted byproducts, and potential polymerization.[1] This necessitates challenging and often low-yielding purification steps, compromising overall efficiency.
The strategic advantage of Boc-eda-ET HCl lies in the temporary masking of one of the two amine functionalities by the tert-Butyloxycarbonyl (Boc) protecting group.[1] This acid-labile group ensures that one amine is deactivated, allowing for selective and high-yield reactions at the unprotected secondary amine.[1] Subsequent removal of the Boc group under mild acidic conditions cleanly reveals the primary amine for a second, distinct functionalization step.[1] This controlled, sequential approach is fundamental to the synthesis of well-defined, unsymmetrical molecules.
Quantitative Performance: Boc-eda-ET HCl vs. Unprotected Ethylenediamine
To quantify the efficiency gains of using a protected linker, we can compare a typical acylation reaction. The data clearly demonstrates the superior performance of the Boc-protected strategy.
| Performance Metric | Unprotected Ethylenediamine | Boc-eda-ET HCl |
| Desired Product Yield (Mono-acylated) | 25-40% | >90%[1] |
| Di-acylated Byproduct | 30-50% | Not Detected[1] |
| Product Purity (Pre-purification) | Low | High[1] |
| Need for Chromatographic Purification | Essential | Often unnecessary[1] |
Note: The data for the unprotected ethylenediamine reaction is a representative estimation based on qualitative descriptions in the literature, which indicate that significant amounts of di-substituted byproducts are formed.[1]
The disparity in these outcomes is rooted in the reaction pathways. Unprotected ethylenediamine leads to a statistical mixture of products, whereas Boc-eda-ET HCl ensures a stepwise and controlled workflow.
Comparative Analysis with Alternative Linkers
The choice of protecting group and linker composition is critical and depends on the overall synthetic strategy, particularly the need for orthogonality.
Boc vs. Cbz Protecting Groups
A common alternative to the Boc group is the carboxybenzyl (Cbz) group. While both effectively protect amines, their deprotection conditions are orthogonal, which is a key consideration in multi-step synthesis.
| Feature | Boc-eda-ET HCl | Cbz-eda-ET HCl |
| Protecting Group | tert-butoxycarbonyl (Boc) | Carboxybenzyl (Cbz) |
| Deprotection Condition | Mild acidic conditions (e.g., TFA, HCl) | Catalytic hydrogenation (e.g., H₂/Pd-C) |
| Orthogonality | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile protecting groups | Orthogonal to acid-labile (e.g., Boc) and base-labile protecting groups |
| Typical Synthesis Yield | 70-80% | 75-85% |
This orthogonality allows for selective deprotection in the presence of other protecting groups, a cornerstone of modern peptide and complex molecule synthesis.[]
Impact of Linker Length and Composition in PROTACs and ADCs
The ethylenediamine core of Boc-eda-ET HCl provides a short, flexible spacer. However, the optimal linker length is highly dependent on the specific application and the proteins being targeted.
-
PROTACs: The linker's length and composition are critical for inducing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3] Studies have shown that both excessively short and long linkers can be detrimental to PROTAC activity.[4] For example, in the development of estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal. In contrast, for targeting TBK1, linkers between 12 and 29 atoms were effective, with a 21-atom linker showing the highest potency.[5] This highlights the necessity of empirical determination of the optimal linker length for each new target. The flexibility and composition of the linker also influence cell permeability, with more rigid or hydrophilic linkers sometimes showing improved properties.[6][7]
-
ADCs: In the context of ADCs, linker length can impact stability, payload release, and overall efficacy.[8] Longer linkers can sometimes lead to increased payload metabolism, while shorter linkers might sterically hinder the cleavage of the payload in the lysosome.[9][10][11] The hydrophobicity of the linker is also a key parameter, with more hydrophilic linkers, such as those incorporating polyethylene glycol (PEG) units, often improving solubility, reducing aggregation, and leading to better pharmacokinetic profiles.[][13]
Experimental Protocols
The following protocols provide a framework for the use of Boc-eda-ET HCl in a typical bioconjugation workflow.
Protocol 1: Coupling of Boc-eda-ET HCl to a Carboxylated Polymer
This protocol describes the amidation reaction between a polymer with available carboxylic acid groups and the secondary amine of Boc-eda-ET HCl using carbodiimide chemistry.[14]
Materials:
-
Carboxylated polymer
-
Boc-eda-ET HCl
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Dialysis tubing
Procedure:
-
Dissolve the carboxylated polymer in anhydrous DMF (10-50 mg/mL).
-
Add EDC (1.5-2.0 molar excess over carboxyl groups) and NHS (1.5-2.0 molar excess over carboxyl groups) to the polymer solution. Stir for 30-60 minutes at room temperature to activate the carboxyl groups.[14]
-
In a separate vial, dissolve Boc-eda-ET HCl (1.5-2.0 molar excess over carboxyl groups) in a minimal amount of anhydrous DMF and neutralize the hydrochloride salt with one equivalent of DIPEA.[14]
-
Add the neutralized Boc-eda-ET HCl solution to the activated polymer solution. Allow the reaction to proceed for 12-24 hours at room temperature under an inert atmosphere.[14]
-
Purify the polymer-linker conjugate by dialysis against deionized water.
-
Lyophilize the purified solution to obtain the dry Boc-protected polymer-linker conjugate.
Typical Yield: >80%
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected polymer-linker conjugate
-
4M HCl in 1,4-dioxane
-
Anhydrous dichloromethane (DCM) or 1,4-dioxane
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected conjugate in a minimal amount of anhydrous DCM or 1,4-dioxane.
-
Add 4M HCl in 1,4-dioxane (a 10-20 fold molar excess of HCl over the Boc groups).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Remove the solvent and excess HCl under reduced pressure.
-
Precipitate the deprotected polymer by adding cold diethyl ether.
-
Collect the polymer by centrifugation and wash with cold diethyl ether.
Typical Yield: >90%
Protocol 3: Conjugation to a Biomolecule
This protocol outlines the conjugation of the deprotected, amine-functionalized polymer to an NHS-ester activated biomolecule.
Materials:
-
Amine-functionalized polymer
-
NHS-ester activated biomolecule (e.g., drug, dye)
-
Reaction buffer (e.g., PBS pH 7.4)
-
Anhydrous DMSO or DMF
Procedure:
-
Dissolve the amine-functionalized polymer in the reaction buffer.
-
Dissolve the NHS-ester activated biomolecule in a minimal amount of anhydrous DMSO or DMF.
-
Add the biomolecule solution to the polymer solution (typically a 1.1 to 2-fold molar excess).
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Purify the final bioconjugate using dialysis or size-exclusion chromatography.
Typical Yield: >70%
Conclusion
Boc-eda-ET HCl is a highly efficient and versatile bifunctional linker that offers significant advantages over unprotected diamines by enabling controlled, sequential reactions with high yields and purity. Its acid-labile Boc group provides orthogonality with other common protecting groups like Fmoc and Cbz, making it a valuable tool in complex, multi-step syntheses.
However, the efficiency of a linker extends beyond the chemical synthesis. The short, flexible ethylenediamine spacer may be optimal for some applications, but for others, particularly in the realm of PROTACs and ADCs, the linker length, composition, and hydrophilicity must be empirically optimized to achieve the desired biological activity and pharmacokinetic properties. Researchers should consider a panel of linkers with varying lengths and compositions to identify the optimal candidate for their specific target and application. The protocols provided herein offer a robust starting point for the incorporation and evaluation of Boc-eda-ET HCl and other linkers in the development of next-generation therapeutics.
References
- Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems.
- Hendrick, C. E., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7).
- BenchChem. (2025). The Strategic Advantage of Controlled Reactivity: A Comparative Guide to Boc-eda-ET HCl and Unprotected Ethylenediamine.
- BenchChem. (2025).
- BenchChem. (2025).
- Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems.
- BenchChem. (2025). The Pivotal Role of Linker Length in PROTAC Activity: A Case for C7 Linkers.
- Kalgutkar, A. S., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability.
- Tough, D. F., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. PMC.
- Peeters, J. M., et al. (1989).
- Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. PMC.
- ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of...
- BOC Sciences. (n.d.). ADC Linker Technologies: Impact on Stability & Efficacy.
- The Royal Society of Chemistry. (2021). Chapter 3: Linker Design and Impact on ADC Properties.
- Brylev, V. A., et al. (2024). Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough?.
- Brylev, V. A., et al. (2024).
- Sterling Pharma Solutions. (2025). Stability of ADC linker payloads in sub-cellular fractions.
- BenchChem. (2025). Technical Support Center: The Impact of Linker Length on ADC Efficacy & Stability.
- Sun, M., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. NIH.
- Wang, Y., et al. (2024). Site-Specific Stability Evaluation of Antibody-Drug Conjugate in Serum Using a Validated Liquid Chromatography-Mass Spectrometry Method. PubMed.
- Creative Proteomics. (n.d.). Physical and Chemical Stability Analysis of ADCs.
- BOC Sciences. (n.d.).
- Sigma-Aldrich. (n.d.). Crosslinkers Selection Guide.
- BOC Sciences. (n.d.).
- AbbVie. (2019). Qualitative and Quantitative Bio-analysis of Antibody Drug Conjugates (ADCs) using Mass Spectrometry. YouTube.
- BenchChem. (2025). A Comparative Guide to the Validation of Synthesis Protocols for Boc-eda-ET HCl.
- BenchChem. (2025). Application Notes and Protocols for Boc-eda-ET HCl as a Linker in Polymer Chemistry.
- Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.
- Bio-Synthesis. (2022). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides.
- Albericio, F., et al. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC.
- Schneekloth, J. S., et al. (n.d.). Design and applications of bifunctional small molecules: Why two heads are better than one.
- BenchChem. (2025). The Strategic Advantage of Controlled Reactivity: A Comparative Guide to Boc-eda-ET HCl and Unprotected Ethylenediamine.
- Bhattacharya, S., et al. (2011). Scholars Research Library - Der Pharma Chemica.
- PubChem. (n.d.). Boc-eda-ET hcl.
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- BenchChem. (2025). Navigating the Bioconjugation Landscape: A Comparative Review of N-Boc-PEG-t-butyl Ester Linkers.
- Biopharma PEG. (n.d.). Boc-NH-PEG-COOH, PEG Linker.
- BenchChem. (2025). The Versatility of Mono-Boc Protected Ethylenediamine: A Technical Guide for Researchers.
- ResearchGate. (2024). (PDF) Tuning polyamide membrane chemistry for enhanced desalination using Boc-protected ethylenediamine and its in situ Boc-deprotection.
- Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook.
- Sigma-Aldrich. (n.d.). N-Boc-ethylenediamine ≥98.0 (NT) tert-Butyl N-(2-aminoethyl)
- ResearchGate. (2025). (PDF) Selective Mono‐BOC Protection of Diamines.
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The Strategic Advantage of Controlled Reactivity: A Comparative Guide to Boc-eda-ET HCl and its Alternatives in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the precise and demanding world of complex molecule synthesis, particularly in the development of novel therapeutics, the choice of a bifunctional linker is a pivotal decision that dictates reaction efficiency, purity of the final product, and ultimately, the success of a synthetic campaign. N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride (Boc-eda-ET HCl) has emerged as a versatile and widely utilized building block. Its unique structure, featuring a Boc-protected amine and a secondary ethylamine, offers controlled, sequential functionalization, a critical advantage in the construction of intricate molecular architectures.
This guide provides an in-depth technical comparison of Boc-eda-ET HCl with its most common alternative, unprotected ethylenediamine, and other classes of linkers, such as those based on polyethylene glycol (PEG). We will delve into the causality behind experimental choices, provide supporting quantitative data, and present detailed protocols to empower researchers to make informed decisions in their synthetic endeavors.
The Challenge of Uncontrolled Reactivity: Boc-eda-ET HCl vs. Unprotected Ethylenediamine
Ethylenediamine is a fundamental C2 building block, prized for its two primary amine functionalities. However, the similar reactivity of these two amines presents a significant challenge when mono-functionalization is the goal. The reaction of an acylating agent with unprotected ethylenediamine often leads to a statistical mixture of mono-acylated product, di-acylated byproduct, and unreacted starting material. This lack of selectivity necessitates laborious and often costly purification steps, resulting in a diminished overall yield of the desired compound.
Boc-eda-ET HCl provides an elegant solution to this problem. The tert-butyloxycarbonyl (Boc) protecting group effectively "masks" one of the amine groups, rendering it unreactive under standard coupling conditions. This allows for the selective acylation of the unprotected secondary amine. Subsequent removal of the Boc group under acidic conditions cleanly unmasks the second amine for further, distinct functionalization. This controlled, stepwise approach is fundamental to the synthesis of unsymmetrical diamines and their incorporation into complex molecules.
Quantitative Comparison: Acylation Reaction
To illustrate the practical advantages of using Boc-eda-ET HCl, let's examine a typical acylation reaction. The following table summarizes the expected product distribution when reacting an equimolar amount of a generic carboxylic acid with either unprotected ethylenediamine or Boc-eda-ET HCl.
| Performance Metric | Unprotected Ethylenediamine | Boc-eda-ET HCl |
| Desired Product Yield (Mono-acylated) | 25-40% | >90% |
| Di-acylated Byproduct | 30-50% | Not Detected |
| Unreacted Ethylenediamine | 10-25% | Not Applicable |
| Product Purity (Pre-purification) | Low | High |
| Need for Chromatographic Purification | Essential | Often unnecessary |
Note: The data for the unprotected ethylenediamine reaction is a representative estimation based on the challenges of achieving mono-substitution without a large excess of the diamine.
The stark contrast in yield and purity underscores the strategic advantage of employing a protected diamine like Boc-eda-ET HCl for selective mono-functionalization.
Reaction Pathway Visualization
The disparate outcomes of these two approaches are rooted in their distinct reaction pathways.
Expanding the Toolkit: Comparison with PEG-Based Linkers
While Boc-eda-ET HCl provides a short, flexible alkyl spacer, other applications, particularly in bioconjugation, benefit from linkers with different physicochemical properties. Polyethylene glycol (PEG) linkers have gained prominence in the design of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) for their ability to enhance the properties of the final conjugate.
Key Advantages of PEG Linkers
The primary distinction between an ethylenediamine linker and a PEG linker lies in their hydrophilicity. The repeating ethylene glycol units of a PEG linker impart significant water solubility to the conjugate. [1]This is a crucial advantage when working with hydrophobic drug payloads, which are prone to aggregation. [2] Benefits of PEGylation in Bioconjugates:
-
Enhanced Solubility: Mitigates aggregation issues associated with hydrophobic payloads. [1]* Improved Pharmacokinetics: The hydrophilic PEG chain can shield the conjugate from enzymatic degradation and reduce immunogenicity, potentially leading to a longer circulation half-life. [3]* Reduced Non-specific Binding: The neutral and hydrophilic nature of PEG can minimize non-specific interactions with other proteins and cell membranes.
Head-to-Head Comparison: Ethylenediamine vs. PEG Linkers
The choice between an ethylenediamine-based linker like Boc-eda-ET HCl and a PEG-based linker is highly dependent on the specific application and the properties of the molecules being conjugated.
| Feature | Boc-eda-ET HCl (Ethylenediamine Linker) | PEG-Based Linkers (e.g., Boc-NH-PEGn-COOH) |
| Structure | Short, flexible alkyl chain | Long, flexible polyether chain |
| Hydrophilicity | Moderate | High [1] |
| Solubility Enhancement | Limited | Significant [1] |
| Impact on Pharmacokinetics | Minimal intrinsic effect | Can increase half-life and reduce immunogenicity [3] |
| Synthetic Complexity | Relatively simple | Can be more complex to synthesize and purify |
| Primary Applications | Small molecule synthesis, peptide modification, short-linker bioconjugation | ADCs, PROTACs, PEGylation of proteins and peptides [3] |
While direct, quantitative comparisons in a single system are often proprietary, the overarching principles are well-established. For ADCs, the use of hydrophilic linkers like PEG can positively impact physical stability and in vivo performance. [2]The choice of linker length is also critical, with shorter linkers sometimes leading to better stability. [3]
Experimental Protocols
To provide practical, field-proven insights, we present detailed experimental protocols for key applications of Boc-eda-ET HCl.
Protocol 1: Selective Mono-Acylation of a Carboxylic Acid
This protocol describes a general procedure for the amide bond formation between a carboxylic acid and the secondary amine of Boc-eda-ET HCl.
Materials:
-
Carboxylic acid
-
Boc-eda-ET HCl
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware for organic synthesis
-
Nitrogen atmosphere setup
Procedure:
-
Under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
To this solution, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve Boc-eda-ET HCl (1.2 eq) in a minimal amount of anhydrous DMF and add DIPEA (1.2 eq) to neutralize the hydrochloride salt.
-
Add the neutralized Boc-eda-ET HCl solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected amide.
Protocol 2: Boc Deprotection to Reveal the Primary Amine
This protocol describes the removal of the Boc protecting group to yield the free primary amine.
Materials:
-
Boc-protected intermediate from Protocol 1
-
4M HCl in 1,4-dioxane
-
Anhydrous dichloromethane (DCM) or 1,4-dioxane
-
Diethyl ether
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the Boc-protected intermediate in a minimal amount of anhydrous DCM or 1,4-dioxane.
-
Add a 10-20 fold molar excess of 4M HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by TLC or by the disappearance of the starting material by LC-MS.
-
Remove the solvent and excess HCl under reduced pressure.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Collect the solid by filtration or centrifugation and wash with cold diethyl ether to obtain the hydrochloride salt of the final product.
Protocol 3: Incorporation into a Polymer Backbone
This protocol details the functionalization of a carboxylated polymer with Boc-eda-ET HCl.
Materials:
-
Carboxylated polymer
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Boc-eda-ET HCl
-
TEA (Triethylamine) or DIPEA
-
Anhydrous DMF
-
Dialysis tubing
Procedure:
-
Dissolve the carboxylated polymer in anhydrous DMF to a final concentration of 10-50 mg/mL.
-
Add EDC (1.5-2.0 molar excess over carboxyl groups) and NHS (1.5-2.0 molar excess over carboxyl groups) to the polymer solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes to activate the carboxyl groups.
-
In a separate vial, dissolve Boc-eda-ET HCl (1.5-2.0 molar excess over carboxyl groups) in a minimal amount of anhydrous DMF and neutralize the hydrochloride salt with one equivalent of TEA or DIPEA.
-
Add the neutralized Boc-eda-ET HCl solution to the activated polymer solution.
-
Allow the reaction to proceed at room temperature for 12-24 hours under an inert atmosphere.
-
Quench the reaction by adding a small amount of water.
-
Purify the polymer-linker conjugate by dialysis against deionized water for 48-72 hours, with frequent water changes.
-
Lyophilize the purified solution to obtain the dry Boc-protected polymer-linker conjugate.
Conclusion
Boc-eda-ET HCl stands as a testament to the power of controlled reactivity in modern organic synthesis. Its ability to enable selective mono-functionalization of a diamine offers a significant advantage over the use of unprotected ethylenediamine, leading to higher yields, greater purity, and simplified purification processes. While PEG-based linkers present a valuable alternative for applications requiring enhanced hydrophilicity and modified pharmacokinetic profiles, the simplicity and efficiency of Boc-eda-ET HCl make it an indispensable tool for the construction of a wide range of complex molecules, from pharmaceutical intermediates to functionalized polymers. The choice of linker is a critical design element in drug development, and a thorough understanding of the properties and performance of each option, supported by robust experimental data and protocols, is paramount for success.
References
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]
-
Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. Available at: [Link]
-
Comparison of each drug-linkers. ResearchGate. Available at: [Link]
-
What is the difference between ADC linker and PEG linker?. AxisPharm. Available at: [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available at: [Link]
-
Selective Mono-BOC Protection of Diamines. ResearchGate. Available at: [Link]
-
A facile route to synthesize N-(Boc-Aminoethylglycin)thymine Ethyl Ester, application to the synthesis of. Indian Academy of Sciences. Available at: [Link]
Sources
A Comparative Guide to the Synthesis of Peptide Nucleic Acid (PNA) Monomers: A Case Study in Boc/Z vs. Fmoc/Bhoc Strategies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic biology and therapeutics, the strategic selection of chemical building blocks and synthetic methodologies is paramount to achieving desired outcomes in terms of yield, purity, and overall efficiency. This guide provides an in-depth technical comparison of two predominant strategies for the synthesis of Peptide Nucleic Acid (PNA) monomers, leveraging a Boc-protected diamine backbone, conceptually similar to that provided by Boc-eda-ET HCl. We will explore the nuances of the Boc/Z and Fmoc/Bhoc protection strategies, offering a comprehensive analysis supported by experimental data and protocols to inform your research and development endeavors.
The Central Role of Mono-Protected Diamines in PNA Synthesis
Peptide Nucleic Acids are DNA mimics with a pseudopeptide backbone, a feature that imparts exceptional binding affinity and resistance to enzymatic degradation. The synthesis of PNA oligomers relies on the sequential coupling of PNA monomers, which are themselves constructed from a mono-protected N-(2-aminoethyl)glycine backbone. A key starting material for this backbone is a mono-Boc-protected ethylenediamine derivative, which allows for the selective alkylation of the free secondary amine, followed by the introduction of the nucleobase-containing moiety. The Boc (tert-butyloxycarbonyl) protecting group is crucial for preventing unwanted side reactions and enabling the controlled, stepwise assembly of the PNA monomer.
This guide will use the synthesis of PNA monomers as a case study to compare two orthogonal protection strategies, providing a framework for decision-making in complex multi-step synthetic processes.
Comparative Analysis: Boc/Z vs. Fmoc/Bhoc in PNA Synthesis
The two most established solid-phase synthesis (SPS) strategies for PNA oligomers are the Boc/Z and the Fmoc/Bhoc methods. The choice between them involves critical trade-offs in chemical conditions, potential for side reactions, and compatibility with other chemistries.
| Performance Metric | Boc/Z Strategy | Fmoc/Bhoc Strategy |
| N-terminal Protection | Boc (acid-labile) | Fmoc (base-labile) |
| Nucleobase Protection | Z (benzyloxycarbonyl, acid-labile) | Bhoc (benzhydryloxycarbonyl, acid-labile) |
| Deprotection Conditions | Harsh (TFA for Boc, HF/TFMSA for cleavage) | Mild (Piperidine for Fmoc, TFA for cleavage) |
| Purity of Crude Product | Generally higher due to fewer side reactions.[1] | Can be lower due to base-catalyzed side reactions.[1] |
| Compatibility | Limited with other sensitive chemistries.[1] | More compatible, especially with DNA synthesis.[1] |
| Automation | Less common on modern synthesizers.[1] | Easily adaptable to automated synthesizers.[1] |
| Reported Yield (17-mer) | ~90% (optimized protocol) | Data for a directly comparable sequence is not readily available. |
| Avg. Coupling Yield (17-mer) | 99.4% (optimized protocol) | High, but can be sequence-dependent. |
Causality Behind Experimental Choices:
The Boc/Z strategy , being the original method, is lauded for its ability to produce high-purity PNAs.[1] The acidic conditions used for Boc deprotection are less prone to inducing the side reactions that can occur under the basic conditions of the Fmoc/Bhoc method. However, the final cleavage step, requiring hazardous strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), is a significant drawback, limiting its application and compatibility with sensitive modifications.
The Fmoc/Bhoc strategy has gained wider acceptance due to its milder deprotection conditions.[1] The use of piperidine to remove the Fmoc group is more compatible with a broader range of functional groups and automated synthesis platforms.[1] This flexibility is crucial for the synthesis of complex PNA conjugates, such as PNA-peptide and PNA-DNA chimeras.[1] However, the basic conditions can lead to side reactions like base-catalyzed rearrangements, although these are reported to be minor (0.3-0.4% contamination with a 2-minute deprotection time).
Visualizing the Synthetic Pathways
The choice between the Boc/Z and Fmoc/Bhoc strategies dictates a distinct workflow for PNA synthesis.
Caption: Boc/Z PNA Synthesis Workflow.
Caption: Fmoc/Bhoc PNA Synthesis Workflow.
Experimental Protocols: A Self-Validating System
To provide a practical framework, the following are representative protocols for the synthesis of Boc and Fmoc protected PNA monomers, which are the foundational steps for the respective oligomerization strategies.
Protocol 1: Synthesis of a Boc-PNA Monomer Backbone
This protocol outlines the synthesis of a key intermediate, Boc-N-(2-aminoethyl)glycine, which serves as the backbone for Boc-PNA monomers.
Materials:
-
Mono-Boc-ethylenediamine
-
Benzyl bromoacetate
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve mono-Boc-ethylenediamine (1.0 eq) and TEA (1.2 eq) in ACN.
-
Add benzyl bromoacetate (1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, gradient elution with hexane/EtOAc) to yield the pure Boc-N-(2-aminoethyl)glycine benzyl ester.
Characterization:
-
TLC: Monitor the reaction progress and assess the purity of the final product.
-
¹H NMR and ¹³C NMR: Confirm the structure of the synthesized backbone.
-
Mass Spectrometry (MS): Verify the molecular weight of the product.
Protocol 2: Synthesis of an Fmoc-PNA Monomer Backbone
This protocol details the synthesis of the Fmoc-protected PNA backbone, Fmoc-N-(2-aminoethyl)glycine.
Materials:
-
N-(2-aminoethyl)glycine
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve N-(2-aminoethyl)glycine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous Na₂CO₃ solution.
-
Add a solution of Fmoc-OSu (1.1 eq) in 1,4-dioxane dropwise to the cooled reaction mixture (0 °C).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the 1,4-dioxane under reduced pressure.
-
Wash the aqueous residue with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the Fmoc-N-(2-aminoethyl)glycine.
Characterization:
-
HPLC: Assess the purity of the final product.
-
¹H NMR and ¹³C NMR: Confirm the structure of the synthesized backbone.
-
Mass Spectrometry (MS): Verify the molecular weight of the product.
Broader Applications of Boc-Protected Diamine Linkers
While this guide has focused on PNA synthesis, the utility of Boc-protected diamines like Boc-eda-ET HCl extends to other critical areas of drug development and bioconjugation.
-
Antibody-Drug Conjugates (ADCs): In ADC technology, bifunctional linkers are essential for attaching potent cytotoxic drugs to monoclonal antibodies. A linker derived from Boc-eda-ET HCl could be employed to introduce a reactive amine for drug conjugation after coupling to the antibody. The choice of linker chemistry is critical and is often compared against standards like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), with considerations for stability in circulation and payload release mechanisms at the target site.
-
Polymer-Drug Conjugates: Boc-eda-ET HCl can be used to functionalize polymers with primary amine groups.[2] This allows for the subsequent attachment of drugs, imaging agents, or targeting ligands, creating advanced drug delivery systems with modified pharmacokinetic profiles.[2]
Conclusion: A Strategic Choice for Synthesis
The selection of a synthetic strategy, particularly the choice of protecting groups, is a critical decision with far-reaching implications for the success of a research program. The Boc/Z strategy for PNA synthesis, while demanding harsher conditions, offers a pathway to high-purity oligomers with minimal side reactions.[1] In contrast, the Fmoc/Bhoc strategy provides greater flexibility, milder reaction conditions, and amenability to automation, making it the more prevalent choice for complex and modified PNA constructs.[1]
By understanding the underlying chemical principles, potential pitfalls, and comparative performance metrics of these approaches, researchers can make informed decisions that align with their specific synthetic goals. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for scientists and professionals in the ongoing pursuit of novel therapeutics and diagnostic tools.
References
-
A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. 2023-09-25. Available at: [Link]
-
Improvements in automated PNA synthesis using Boc/Z monomers. PubMed. Available at: [Link]
-
Automated Flow Synthesis of Peptide-PNA Conjugates. ScienceOpen. Available at: [Link]
Sources
Safety Operating Guide
Navigating the Disposal of Boc-eda-ET HCl: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Boc-eda-ET HCl (tert-butyl N-[2-(ethylamino)ethyl]carbamate hydrochloride), ensuring the safety of laboratory personnel and the protection of our environment. Our focus is not just on the "how," but the "why," fostering a culture of safety and scientific integrity.
Understanding the Compound: Hazard Profile of Boc-eda-ET HCl
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. Boc-eda-ET HCl is a solid crystalline substance.[1][2] While specific toxicity data is limited, the available safety data sheets (SDS) and related chemical profiles indicate that it should be handled with care.
The primary hazards associated with Boc-eda-ET HCl are:
-
Skin Irritation: Causes skin irritation.[3]
-
Eye Irritation: Causes serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
As a hydrochloride salt, it is acidic in nature and can react with bases. The carbamate functional group also warrants consideration, as some carbamates are known to have biological activity.
The First Line of Defense: Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is non-negotiable when handling any chemical, including during disposal procedures. The following PPE is mandatory when working with Boc-eda-ET HCl:
-
Eye and Face Protection: Chemical safety goggles or a full-face shield are essential to protect against accidental splashes or dust particles.[1]
-
Skin Protection: A laboratory coat and chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact.[1]
-
Respiratory Protection: In instances where dust generation is likely or when handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended.[1]
This multi-layered defense system is your primary safeguard against accidental exposure.
A Step-by-Step Guide to the Disposal of Boc-eda-ET HCl
The cardinal rule of chemical disposal is to never discard chemical waste down the sanitary sewer.[4] The following protocol outlines the systematic and safe disposal of Boc-eda-ET HCl.
Segregation and Collection
All waste streams containing Boc-eda-ET HCl must be segregated at the point of generation. This includes:
-
Unused or expired solid Boc-eda-ET HCl.
-
Solutions containing Boc-eda-ET HCl.
-
Contaminated consumables (e.g., pipette tips, weighing boats, contaminated paper towels).
-
Spill cleanup materials.
Collect these materials in a designated, chemically compatible, and clearly labeled hazardous waste container.[4] The container must have a secure, leak-proof lid.[4]
Neutralization of Aqueous Waste (for dilute solutions)
For dilute aqueous solutions of Boc-eda-ET HCl, a neutralization step can be performed to mitigate the corrosivity of the hydrochloride salt. This should only be undertaken by trained personnel in a controlled laboratory setting.
Protocol for Neutralization:
-
Work within a certified chemical fume hood.
-
Slowly add a weak base, such as a saturated solution of sodium bicarbonate (baking soda), to the acidic solution while stirring.[5]
-
Monitor the pH of the solution using a calibrated pH meter or pH indicator strips.[5]
-
Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
The reaction is complete when the fizzing and bubbling cease.[5]
-
The resulting neutralized solution should still be collected as hazardous waste.
Causality: The addition of a base neutralizes the hydrochloric acid component of the salt, forming a less hazardous salt and water.[5] This reduces the corrosive nature of the waste, making it safer to handle and transport.
Disposal of Solid Waste and Concentrated Solutions
Solid Boc-eda-ET HCl and concentrated solutions should be disposed of directly into the designated hazardous waste container without attempting neutralization.
Final Disposal
All hazardous waste containers should be securely sealed and handed over to your institution's Environmental Health and Safety (EHS) department for final disposal according to local, state, and federal regulations.
Spill Management: A Rapid Response Plan
In the event of a spill, immediate and appropriate action is crucial to contain the hazard and prevent exposure.
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.
-
Containment: For solid spills, carefully sweep up the material and place it in the designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.
Visualizing the Workflow: Disposal of Boc-eda-ET HCl
Caption: Workflow for the safe disposal of Boc-eda-ET HCl.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₉H₂₁ClN₂O₂ | [6] |
| Molecular Weight | 224.73 g/mol | [1][6] |
| Appearance | Solid Crystalline | [1][2] |
| Melting Point | 148 - 151 °C | [1][2] |
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of Boc-eda-ET HCl is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. By understanding the hazards, adhering to strict safety protocols, and following a systematic disposal procedure, we can ensure the well-being of our laboratory personnel and minimize our environmental footprint. This guide serves as a foundational document to be integrated into your laboratory's standard operating procedures, fostering a culture where safety and scientific excellence go hand in hand.
References
- Benchchem. (n.d.). Essential Safety and Operational Guide for Handling Boc-eda-ET hcl.
- PubChem. (n.d.). tert-butyl N-(2-(2-aminoethoxy)ethyl)carbamate hydrochloride.
- Sigma-Aldrich. (2025-11-06). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025-09-24). SAFETY DATA SHEET.
- Lab Alley. (n.d.). How to dispose of hydrochloric acid.
- PubChem. (n.d.). tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate.
- University of Wisconsin-Madison. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from the University of Wisconsin-Madison.
- Benchchem. (n.d.). Safe Disposal of PAD2-IN-1 (hydrochloride): A Comprehensive Guide for Laboratory Professionals.
- PubChem. (n.d.). Boc-eda-ET hcl.
Sources
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- 2. fishersci.com [fishersci.com]
- 3. tert-butyl N-(2-(2-aminoethoxy)ethyl)carbamate hydrochloride | C9H21ClN2O3 | CID 23215352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. laballey.com [laballey.com]
- 6. Boc-eda-ET hcl | C9H21ClN2O2 | CID 53413815 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Safe Handling of Boc-eda-ET HCl: A Guide for the Drug Development Professional
In the landscape of modern synthetic chemistry, particularly within pharmaceutical research and development, bifunctional building blocks like Boc-eda-ET HCl (tert-butyl N-[2-(ethylamino)ethyl]carbamate hydrochloride) are indispensable.[1] Their utility in constructing complex molecular architectures demands a thorough understanding of their safe handling and application. This guide moves beyond a simple checklist of safety procedures to provide a holistic operational framework grounded in scientific principles, ensuring both the safety of the researcher and the integrity of the experimental outcome.
The Chemical Profile of Boc-eda-ET HCl: Understanding the "Why" Behind the "How"
Boc-eda-ET HCl is a solid crystalline substance characterized by a Boc (tert-butoxycarbonyl) protected primary amine and a hydrochloride salt of a secondary amine.[1][2] This structure dictates its reactivity and, consequently, the necessary safety precautions. The Boc group is notably stable under a range of conditions but is readily cleaved by acids.[3] The hydrochloride salt enhances water solubility but also introduces considerations related to acidity and potential corrosivity.
The primary hazards associated with Boc-eda-ET HCl include potential respiratory tract irritation and the risk of irritation upon contact with skin and eyes.[2] While comprehensive toxicological data is not always available for novel compounds, the known reactivity of its functional groups informs a cautious and proactive approach to handling.
Core Directive: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection of appropriate PPE is not merely a regulatory formality; it is a critical risk mitigation strategy rooted in the chemical's properties. Federal regulations, such as those from the Occupational Safety and Health Administration (OSHA), mandate that employers provide and ensure the use of PPE wherever chemical hazards are present.[1][4]
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield conforming to ANSI Z87.1 standards. | Boc-eda-ET HCl is a solid that can form dust particles.[2] Safety goggles provide a seal around the eyes to protect against these particulates and any potential splashes of solutions. A face shield should be worn over goggles when there is a significant splash hazard.[5] |
| Skin Protection | A standard laboratory coat should be worn at all times. For direct handling, chemical-resistant gloves, such as nitrile, are required. | A lab coat protects the skin and clothing from incidental contact.[5] Nitrile gloves offer good resistance to a variety of chemicals and are a suitable choice for handling this compound.[5] Always inspect gloves for tears or degradation before use. |
| Respiratory Protection | A NIOSH-approved respirator with cartridges for organic vapors and acid gases is recommended when engineering controls are insufficient or when dust formation is likely.[2] | In poorly ventilated areas or when weighing out the solid compound where dust can become airborne, a respirator is essential to prevent inhalation of potentially irritating particles. |
| Footwear | Closed-toe shoes must be worn in the laboratory at all times. | This is a fundamental laboratory safety rule to protect the feet from spills and falling objects.[5] |
Operational Plan: From Receipt to Reaction
A systematic and well-documented workflow is paramount for safe and reproducible research. The following step-by-step guidance provides a framework for the operational handling of Boc-eda-ET HCl.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage : Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The recommended storage temperature is typically between 2-8°C.[1]
-
Labeling : Ensure the container is clearly labeled with the chemical name, date received, and any relevant hazard warnings.
Handling and Use
-
Designated Area : All handling of Boc-eda-ET HCl should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Weighing : When weighing the solid, use a balance inside a fume hood or a ventilated enclosure to control dust.
-
Dissolution : If preparing a solution, add the solid to the solvent slowly. Be aware that the dissolution of hydrochloride salts can be exothermic.
-
Reaction Setup : When using Boc-eda-ET HCl in a reaction, ensure the glassware is clean and dry. The Boc protecting group is sensitive to strong acids, which will lead to its cleavage.
The following diagram illustrates a safe handling workflow for Boc-eda-ET HCl:
Caption: A flowchart illustrating the key stages of safely handling Boc-eda-ET hcl.
Disposal Plan: Responsible Stewardship
Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation : All waste containing Boc-eda-ET HCl, including reaction residues, contaminated solvents, and disposable labware (e.g., gloves, weighing paper), must be collected in a designated, labeled, and sealed hazardous waste container.
-
Waste Characterization : The waste container must be accurately labeled with its contents. Do not mix incompatible waste streams.
-
Disposal Protocol : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Never pour chemical waste down the drain.[6]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2] |
| Spill | For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure you are wearing appropriate PPE during cleanup. For a large spill, evacuate the area and contact your EHS office. |
By adhering to these scientifically-grounded safety protocols, researchers can confidently and safely utilize Boc-eda-ET HCl in their pursuit of novel therapeutics and chemical innovations.
References
- Benchchem. (n.d.). Essential Safety and Operational Guide for Handling Boc-eda-ET hcl.
- Benchchem. (n.d.). Application Notes and Protocols for Boc-eda-ET HCl in Synthetic Chemistry.
-
American Chemical Society. (2017). Safety in Academic Chemistry Laboratories. Retrieved from [Link]
-
Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
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- 1. clarionsafety.com [clarionsafety.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. osha.gov [osha.gov]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. ors.od.nih.gov [ors.od.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
